SBI-553
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(1-fluorocyclopropyl)-4-[4-(2-methoxyphenyl)piperidin-1-yl]quinazolin-6-yl]-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O2/c1-30(15-16-32)19-7-8-22-21(17-19)24(29-25(28-22)26(27)11-12-26)31-13-9-18(10-14-31)20-5-3-4-6-23(20)33-2/h3-8,17-18,32H,9-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWXTJQMEBQCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC2=C(C=C1)N=C(N=C2N3CCC(CC3)C4=CC=CC=C4OC)C5(CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SBI-553: A Technical Guide to its Mechanism of Action as a Biased Allosteric Modulator of the Neurotensin Receptor 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-553 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator (PAM) of the neurotensin receptor 1 (NTSR1).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing the complex signaling pathways involved. This compound represents a promising therapeutic candidate for substance use disorders and other neurological conditions by selectively engaging β-arrestin-mediated signaling while antagonizing G protein-dependent pathways, thereby avoiding the side effects associated with conventional NTSR1 agonists.[1][3]
Core Mechanism of Action: Biased Allosteric Modulation of NTSR1
This compound binds to an intracellular, allosteric pocket of NTSR1, distinct from the binding site of the endogenous ligand, neurotensin (NTS). This allosteric interaction confers a unique pharmacological profile characterized by:
-
Positive Allosteric Modulation of β-arrestin Signaling: this compound enhances the recruitment of β-arrestin to NTSR1, acting as a PAM for this pathway. It also exhibits agonist activity, directly stimulating β-arrestin recruitment in the absence of NTS.
-
Negative Allosteric Modulation of Gq Protein Signaling: this compound antagonizes the canonical Gq protein signaling pathway typically activated by NTS. This blockade of Gq-mediated signaling is crucial for avoiding the adverse effects, such as hypothermia and hypotension, associated with balanced NTSR1 agonists.
-
Signal Biasing: The dual action of potentiating β-arrestin signaling while inhibiting Gq activation results in a profound bias towards the β-arrestin pathway. This biased signaling is believed to mediate the therapeutic effects of this compound in attenuating addictive behaviors.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Assay | Value | Species | Reference |
| EC50 | β-arrestin Recruitment | 0.34 μM | Human | |
| Gq Activation | Calcium Flux | No activity | Human | |
| NTS Affinity Enhancement | [125I]-NT Binding | Significant enhancement | Human, Mouse | |
| Brain:Plasma Ratio | Pharmacokinetics (1 hr post-dose) | 0.54 | Mouse | |
| Brain:Plasma Ratio | Pharmacokinetics (1 hr post-dose) | 0.98 | Rat | |
| Oral Bioavailability | Pharmacokinetics | ~50% | Mouse, Rat |
Table 2: In Vivo Efficacy of this compound in Models of Substance Abuse
| Model | Species | Dose (mg/kg, i.p.) | Effect | Reference |
| Cocaine-induced Hyperlocomotion | Mouse | 12 | Attenuation | |
| Methamphetamine-induced Hyperlocomotion | Mouse | 12 | Attenuation | |
| Methamphetamine Conditioned Place Preference | Mouse | 12 | Blockade of expression | |
| Binge-like Ethanol Consumption | Mouse | Not specified | Reduction | |
| Interoceptive Effects of Ethanol | Rat | 2, 6, 12 | Attenuation |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of NTSR1 as modulated by this compound and a typical experimental workflow for its characterization.
NTSR1 Signaling Pathways
Caption: this compound Biased Signaling at NTSR1.
Experimental Workflow for Characterizing this compound
Caption: Workflow for this compound Discovery and Characterization.
Detailed Experimental Protocols
The following are summaries of key experimental protocols used to characterize the mechanism of action of this compound.
β-arrestin Recruitment Assay (BRET)
-
Objective: To quantify the recruitment of β-arrestin to NTSR1 upon ligand stimulation.
-
Cell Line: HEK293T cells transiently co-expressing NTSR1 fused to a BRET donor (e.g., Rluc8) and β-arrestin2 fused to a BRET acceptor (e.g., GFP2).
-
Protocol:
-
Cells are plated in 96-well plates.
-
Cells are washed and incubated in a buffer (e.g., HBSS).
-
The BRET substrate (e.g., coelenterazine h) is added.
-
This compound or other ligands are added at various concentrations.
-
BRET signal is measured using a microplate reader capable of detecting dual-wavelength emissions.
-
The BRET ratio (acceptor emission / donor emission) is calculated and plotted against ligand concentration to determine EC50 and Emax values.
-
Gq Protein Activation Assay (Calcium Flux)
-
Objective: To measure the activation of the Gq signaling pathway by monitoring intracellular calcium mobilization.
-
Cell Line: U2OS cells stably expressing NTSR1.
-
Protocol:
-
Cells are plated in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound or other ligands are added at various concentrations.
-
Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data are analyzed to determine the effect of the ligand on Gq-mediated calcium release.
-
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to NTSR1 and its effect on NTS binding.
-
Preparation: Membranes from HEK293T cells expressing NTSR1.
-
Saturation Binding Protocol ([³H]this compound):
-
Cell membranes are incubated with increasing concentrations of [³H]this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor.
-
Bound and free radioligand are separated by filtration.
-
Radioactivity is quantified by liquid scintillation counting.
-
Specific binding is calculated and used to determine the Kd and Bmax.
-
-
Competition Binding Protocol ([¹²⁵I]NTS):
-
Cell membranes are incubated with a fixed concentration of [¹²⁵I]NTS in the presence of increasing concentrations of this compound.
-
The assay is performed as described for saturation binding.
-
The data are used to determine if this compound enhances or displaces the binding of NTS, confirming its allosteric mechanism.
-
In Vivo Behavioral Models
-
Objective: To assess the therapeutic potential of this compound in animal models of addiction.
-
Animals: C57BL/6J mice or Sprague-Dawley rats.
-
Locomotor Activity Protocol:
-
Animals are habituated to open-field chambers.
-
Animals are pre-treated with this compound or vehicle (i.p.).
-
A psychostimulant (e.g., cocaine or methamphetamine) is administered.
-
Locomotor activity (distance traveled, etc.) is recorded using automated activity monitors.
-
Data are analyzed to determine if this compound attenuates the hyperlocomotor effects of the psychostimulant.
-
-
Conditioned Place Preference (CPP) Protocol:
-
A three-phase protocol (pre-test, conditioning, post-test) is used.
-
During conditioning, animals receive a psychostimulant paired with one compartment and vehicle paired with another.
-
Before the post-test, animals are treated with this compound or vehicle.
-
The time spent in each compartment during the post-test is measured to assess the rewarding properties of the drug and the effect of this compound on the expression of this preference.
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of safer and more effective therapeutics targeting GPCRs. Its unique mechanism as a β-arrestin biased allosteric modulator of NTSR1 allows for the selective activation of therapeutically relevant signaling pathways while avoiding those associated with adverse effects. The preclinical data strongly support its potential for the treatment of substance use disorders. Future research will focus on completing IND-enabling studies and advancing this compound into clinical trials to evaluate its safety and efficacy in humans. The principles underlying the biased allosteric modulation of this compound may also be applicable to the design of novel therapeutics for a wide range of other GPCR targets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SBI-553: A Beta-Arrestin Biased Agonist at the Neurotensin Receptor 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-553 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator (PAM) of the neurotensin receptor 1 (NTSR1).[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its unique mechanism of action, the experimental data supporting its biased agonism, and the detailed methodologies used in its characterization. By selectively engaging β-arrestin-mediated signaling pathways while antagonizing G protein-dependent signaling, this compound presents a promising therapeutic strategy for various neuropsychiatric disorders, including substance use disorders, by potentially mitigating the side effects associated with balanced NTSR1 agonists.[1][3]
Introduction: The Promise of Biased Agonism
G protein-coupled receptors (GPCRs), such as NTSR1, are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Traditionally, GPCR ligands have been classified as agonists or antagonists. However, the discovery of functional selectivity, or biased agonism, has revealed a more complex signaling paradigm. Biased agonists selectively activate a subset of a receptor's downstream signaling pathways, offering the potential for more targeted therapies with improved side-effect profiles.
NTSR1 is implicated in a range of physiological processes, including pain, temperature regulation, and the modulation of dopamine systems. While NTSR1 agonists have shown therapeutic promise, their clinical development has been hampered by side effects such as hypothermia and hypotension, which are thought to be mediated by G protein signaling. This compound emerges as a compelling drug candidate by demonstrating the ability to preferentially activate β-arrestin signaling downstream of NTSR1, while simultaneously inhibiting G protein activation.
This compound: Mechanism of Action
This compound is an allosteric modulator, meaning it binds to a site on the NTSR1 distinct from the orthosteric site where the endogenous ligand, neurotensin (NTS), binds. Its mechanism of action is multifaceted:
-
β-Arrestin Biased Agonist: In the absence of the endogenous ligand, this compound can independently act as an agonist to promote the recruitment of β-arrestin to NTSR1.
-
Positive Allosteric Modulator of β-Arrestin Pathway: this compound enhances the potency and efficacy of NTS in recruiting β-arrestin.
-
Negative Allosteric Modulator of G Protein Pathway: Crucially, this compound antagonizes NTS-mediated activation of Gq protein signaling.
This dual functionality confers a profound β-arrestin bias not only to its own actions but also to the signaling of the endogenous ligand, NTS.
Signaling Pathways of this compound
The signaling cascades initiated by NTSR1 are complex and context-dependent. The diagrams below illustrate the canonical G protein-mediated and β-arrestin-mediated pathways and how this compound modulates these.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Assay | Value | Reference |
| EC50 | Human | NTSR1 Allosteric Modulator | 0.34 μM | |
| Gq Activation | Human | TGFα Shedding Assay | No effect | |
| β-Arrestin Recruitment | Human | BRET Assay | Agonist activity | |
| [3H]NTS Binding | Human | Radioligand Binding | Increases affinity | |
| IP3 Production | - | - | No stimulation | |
| Calcium Mobilization | - | - | No stimulation |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Dose | Route | Brain:Plasma Ratio (1 hr) | Oral Bioavailability | Reference |
| Mouse | 30 mg/kg | PO | 0.54 | ~50% | |
| Rat | 30 mg/kg | PO | 0.98 | ~50% |
Table 3: In Vivo Efficacy of this compound
| Model | Species | Dose | Effect | Reference |
| Cocaine-induced Hyperlocomotion | Mouse | 12 mg/kg, i.p. | Attenuated | |
| Methamphetamine-induced Hyperlocomotion | Mouse | 12 mg/kg, i.p. | Attenuated | |
| Cocaine Self-Administration | Mouse | 2, 6, 12 mg/kg, i.p. | Reduced |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to characterize this compound.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used for their high transfection efficiency and robust expression of recombinant proteins.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Transient transfection of plasmids encoding NTSR1 and various biosensors is typically performed using lipid-based reagents like Lipofectamine 2000 or 3000 when cells reach 70-80% confluency.
Radioligand Binding Assays
These assays are used to determine the binding affinity of ligands to the receptor.
-
Membrane Preparation: HEK293T cells overexpressing NTSR1 are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [3H]NTS) and varying concentrations of the test compound (this compound).
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding.
G Protein Activation Assays
This assay measures G protein activation by detecting the cleavage and release of a modified form of transforming growth factor-alpha (TGFα).
-
Principle: A membrane-anchored alkaline phosphatase (AP)-tagged TGFα is co-expressed with the GPCR of interest. Activation of Gq or G12/13 pathways leads to the activation of a metalloproteinase that cleaves and releases the AP-TGFα into the medium.
-
Procedure:
-
HEK293 cells are co-transfected with plasmids for NTSR1 and AP-TGFα.
-
Cells are stimulated with ligands (NTS, this compound).
-
The culture medium is collected, and the AP activity is measured using a colorimetric substrate.
-
-
Output: An increase in AP activity in the medium corresponds to G protein activation.
Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor the dissociation of the G protein heterotrimer upon receptor activation.
-
Principle: The Gα subunit is fused to a Renilla luciferase (Rluc) and the Gγ subunit is fused to a Green Fluorescent Protein (GFP). In the inactive state, the subunits are in close proximity, allowing for BRET. Upon receptor activation, the Gα and Gβγ subunits dissociate, leading to a decrease in the BRET signal.
-
Procedure:
-
HEK293T cells are co-transfected with NTSR1 and the BRET-based G protein biosensors.
-
Cells are treated with the luciferase substrate (e.g., coelenterazine h).
-
Ligands are added, and the light emission at the Rluc and GFP wavelengths is measured.
-
-
Output: A decrease in the BRET ratio (GFP emission / Rluc emission) indicates G protein activation.
β-Arrestin Recruitment Assays
This is a common method to quantify the interaction between a GPCR and β-arrestin.
-
Principle: NTSR1 is fused to a fluorescent protein (e.g., YFP or GFP), and β-arrestin is fused to a luciferase (e.g., Rluc). Upon receptor activation and subsequent β-arrestin recruitment, the two proteins come into close proximity, enabling BRET.
-
Procedure:
-
HEK293T cells are co-transfected with the NTSR1-YFP and β-arrestin-Rluc constructs.
-
Cells are treated with the luciferase substrate.
-
Ligands are added, and the BRET signal is measured.
-
-
Output: An increase in the BRET ratio indicates β-arrestin recruitment.
In Vivo Behavioral Assays
This is a gold-standard model for assessing the reinforcing properties of drugs and the potential of a compound to treat addiction.
-
Surgical Preparation: Mice are surgically implanted with an intravenous catheter into the jugular vein.
-
Training: Mice are placed in an operant chamber with two levers. Pressing the "active" lever results in an intravenous infusion of cocaine, while pressing the "inactive" lever has no consequence.
-
Testing: Once stable self-administration is established, the effect of this compound (administered prior to the session) on the number of cocaine infusions is measured.
-
Data Analysis: A reduction in active lever presses and cocaine infusions suggests that this compound reduces the reinforcing effects of cocaine.
In Vivo Electrophysiology
This technique is used to measure the activity of neurons in specific brain regions.
-
Target Region: The ventral tegmental area (VTA) is a key region in the brain's reward circuitry and is a target for drugs of abuse.
-
Procedure:
-
Anesthetized mice are placed in a stereotaxic frame.
-
A recording electrode is lowered into the VTA.
-
The spontaneous firing rate of dopamine neurons is recorded.
-
The effects of locally or systemically administered NTS and/or this compound on neuronal firing are measured.
-
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique used to measure rapid changes in neurotransmitter concentrations, such as dopamine, in the brain.
-
Target Region: The nucleus accumbens is a primary target of VTA dopamine neurons.
-
Procedure:
-
A carbon-fiber microelectrode is implanted into the nucleus accumbens of an anesthetized or freely moving animal.
-
A voltage waveform is applied to the electrode, which causes dopamine to oxidize and reduce, generating a current that is proportional to its concentration.
-
The effects of this compound on basal or drug-evoked dopamine release are measured.
-
Conclusion and Future Directions
This compound represents a significant advancement in the field of GPCR pharmacology. Its unique β-arrestin biased agonism at the NTSR1 provides a compelling rationale for its development as a therapeutic for substance use disorders and potentially other CNS conditions. The data summarized in this guide highlight its selective engagement of the β-arrestin pathway while avoiding the G protein-mediated signaling that may underlie the side effects of other NTSR1 agonists.
Future research should focus on further elucidating the downstream signaling pathways activated by β-arrestin in response to this compound, conducting more extensive preclinical safety and toxicology studies, and ultimately, translating these promising preclinical findings into clinical trials to evaluate the safety and efficacy of this compound in humans. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to build upon this foundational work.
References
- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 3. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of SBI-553: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-553 is a novel, potent, and brain-penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator (PAM) of the neurotensin receptor 1 (NTSR1).[1][2] Its unique mechanism of action, which selectively potentiates β-arrestin signaling while antagonizing the canonical Gq protein pathway, has positioned it as a promising therapeutic candidate for central nervous system (CNS) disorders, particularly in the realms of addiction and pain, without the side effects associated with balanced NTSR1 agonists.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, presenting key data in a structured format and detailing the experimental protocols for its evaluation.
Discovery and Rationale
The development of this compound stemmed from an optimization campaign of a quinazoline-based lead compound, ML314.[5] While ML314 demonstrated β-arrestin bias and in vivo activity, it suffered from low oral bioavailability (<5%). The goal was to improve both the potency and pharmacokinetic profile to yield a more drug-like candidate with good CNS penetration. This effort led to the discovery of this compound (also referred to as compound 18 in some literature), which exhibited a 10-fold improvement in potency and significantly enhanced oral bioavailability.
This compound was identified through a high-content screening (HCS) assay for β-arrestin translocation. It acts as an allosteric modulator, binding to an intracellular pocket of NTSR1 rather than the orthosteric site where the endogenous ligand neurotensin (NT) binds. This allosteric binding enhances the affinity of neurotensin for the receptor and selectively stabilizes a receptor conformation that favors β-arrestin recruitment and subsequent signaling, while simultaneously preventing the coupling and activation of the Gq/11 protein. This biased signaling is crucial as the Gq pathway is implicated in the undesirable side effects of NTSR1 activation, such as hypothermia and hypotension.
Synthesis of this compound
The synthesis of this compound follows a multi-step route starting from a substituted carboxylic acid. A representative synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound
A representative synthesis involves the following key steps:
-
Acid Chloride Formation: A substituted carboxylic acid (9) is converted to its corresponding acid chloride.
-
Amide Formation: The acid chloride is reacted with a 2-cyanoaniline (11) to form the intermediate amide (12).
-
Quinazoline Cyclization: Intermediate 12 undergoes cyclization under basic conditions to form the quinazoline core (13).
-
Introduction of Amino Side Chain: The amino side chain (14) is introduced via a copper-catalyzed coupling reaction to yield intermediate 15.
-
Methylation: Reductive alkylation is used to methylate the amino group, resulting in intermediate 16.
-
Final Coupling: Intermediate 16 is coupled with a substituted piperidine (17) to yield the final product, this compound (18).
Note: For detailed, step-by-step synthetic procedures, including specific reagents, solvents, and reaction conditions, please refer to the supporting information of Pinkerton et al., J Med Chem, 2019.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Assay | Reference |
| EC50 | Human | 0.14 µM | [125I]-NT Binding Augmentation | |
| EC50 | Human | 0.34 µM | β-arrestin Recruitment | |
| Binding Affinity (Kd) | Rat | 2.3 nM (NT alone) vs. 0.67 nM (NT + this compound) | [3H]NTS Radioligand Binding | |
| Binding Affinity (Kd) | Human | 2.14 nM (NT alone) vs. 0.92 nM (NT + this compound) | [3H]NTS Radioligand Binding | |
| Gq Activation | Human | No activity | Calcium Flux / IP3 Generation |
Table 2: Pharmacokinetic Properties of this compound
| Species | Dose (IV) | Dose (PO) | T1/2 (IV, h) | T1/2 (PO, h) | Oral Bioavailability (%) | Brain:Plasma Ratio (1h post-dose) | Reference |
| Mouse | 5 mg/kg | 30 mg/kg | 6.16 | 5.28 | ~50 | 0.54 | |
| Rat | 5 mg/kg | 30 mg/kg | 7.02 | 2.23 | ~50 | 0.98 |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The unique mechanism of this compound involves selectively modulating the downstream signaling of NTSR1. The following diagrams illustrate the canonical Gq pathway, the β-arrestin pathway, and how this compound biases the signaling towards the latter.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Mechanism Enables Precision Biased GPCR Therapies | Technology Networks [technologynetworks.com]
- 5. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
SBI-553: A Technical Guide to its Role in Pain and Addiction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-553 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a β-arrestin-biased positive allosteric modulator (PAM) of the neurotensin receptor 1 (NTSR1).[1][2][3][4][5] This unique mechanism of action, which selectively promotes β-arrestin signaling while antagonizing Gq protein-mediated pathways, has positioned this compound as a promising therapeutic candidate for the treatment of substance use disorders and potentially for pain management. Preclinical studies have demonstrated its efficacy in attenuating the rewarding and reinforcing effects of psychostimulants and alcohol without inducing the adverse side effects commonly associated with unbiased NTSR1 agonists, such as hypothermia, hypotension, and motor impairment. Furthermore, emerging evidence suggests that β-arrestin-biased NTSR1 modulation may offer a novel, non-opioid analgesic strategy. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its signaling pathways, summarizing key preclinical data, and outlining the experimental protocols used to characterize its effects.
Introduction to this compound and NTSR1 Signaling
The neurotensin receptor 1 (NTSR1) is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand neurotensin (NTS), canonicaly signals through Gq proteins to activate phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization. NTSR1 can also engage β-arrestin proteins, which mediate receptor desensitization, internalization, and G protein-independent signaling cascades.
This compound is an allosteric modulator of NTSR1, meaning it binds to a site on the receptor distinct from the orthosteric site where NTS binds. Its key characteristic is its "biased agonism," specifically a bias towards the β-arrestin pathway. This compound acts as a PAM for β-arrestin recruitment, enhancing the ability of NTS to engage this pathway. Concurrently, it functions as a negative allosteric modulator (NAM) of Gq protein signaling, effectively blocking this canonical pathway. This dual action uncouples the therapeutic effects associated with β-arrestin signaling from the side effects linked to Gq activation.
Signaling Pathways of this compound at NTSR1
The signaling cascade initiated by this compound at the NTSR1 is distinct from that of the endogenous ligand NTS. The following diagram illustrates the differential signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Pharmacology of this compound
| Assay | Parameter | Value | Cell Line | Reference |
| β-Arrestin Recruitment | ||||
| BRET Assay | EC50 | 0.34 µM | HEK293 | |
| Gq Protein Signaling | ||||
| TGFα Shedding Assay | Agonist Activity | No effect | G protein-deficient HEK293 | |
| TGFα Shedding Assay | Antagonist Activity (vs. NTS) | Full Antagonism | G protein-deficient HEK293 | |
| IP3 Generation (BRET) | Agonist Activity | No effect | HEK293T | |
| Calcium Mobilization | Agonist Activity | No effect | HEK293T | |
| Radioligand Binding | ||||
| [¹²⁵I]-NTS Binding | EC50 (PAM activity) | 0.14 µM | hNTR1 membranes |
Table 2: In Vivo Efficacy of this compound in Addiction Models
| Model | Species | Drug | This compound Dose (i.p.) | Key Findings | Reference |
| Cocaine Self-Administration | Mouse | Cocaine (0.1, 0.3, 0.5, 1 mg/kg/infusion) | 2, 6, 12 mg/kg | Dose-dependently reduced cocaine intake at lower cocaine doses. | |
| 12 mg/kg | Increased latency to initiate lever pressing. | ||||
| Methamphetamine-Induced Hyperlocomotion | Mouse | Methamphetamine (2 mg/kg) | 12 mg/kg | Attenuated hyperlocomotion. | |
| Methamphetamine Conditioned Place Preference (CPP) | Mouse | Methamphetamine | 12 mg/kg | Blocked the expression of CPP. | |
| Ethanol Drinking | Mouse | Ethanol | Not specified | Reduces binge-like ethanol consumption. |
Table 3: In Vivo Efficacy of SBI-810 (a close analog of this compound) in Pain Models
| Model | Species | SBI-810 Dose | Route | Key Findings | Reference |
| Postoperative Pain (Plantar Incision) | Mouse | 12 mg/kg | i.p. | Prevented incision-induced mechanical pain. | |
| Neuropathic Pain (Spared Nerve Injury) | Mouse | Not specified | Not specified | Inhibited pain in the spared nerve injury model. | |
| Inflammatory Pain | Mouse | Not specified | Not specified | Alleviated inflammatory pain. | |
| Mechanical Allodynia (von Frey) | Mouse | 12 mg/kg | i.p. | Significantly increased paw withdrawal threshold. | |
| Thermal Pain (Hot Plate) | Mouse | Not specified | Not specified | Reduced heat pain. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
β-Arrestin Recruitment Assay (BRET)
This protocol is adapted from studies investigating this compound's effect on NTSR1.
Objective: To quantify the recruitment of β-arrestin2 to NTSR1 upon ligand stimulation.
Materials:
-
HEK293 cells
-
Plasmids: NTSR1-Rluc (Renilla luciferase) and β-arrestin2-Venus (or other suitable fluorescent protein)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, 96-well microplates
-
Coelenterazine h (BRET substrate)
-
BRET-compatible plate reader
-
This compound, NTS, and other test compounds
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Co-transfect cells with NTSR1-Rluc and β-arrestin2-Venus plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, detach cells and seed into white, 96-well microplates at a density of approximately 50,000 cells per well.
-
Allow cells to attach and grow for another 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, NTS, and control compounds in assay buffer (e.g., HBSS).
-
Aspirate the culture medium from the 96-well plate and replace with assay buffer containing the test compounds.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
BRET Measurement:
-
Add coelenterazine h to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the Rluc emission (e.g., 485 nm) and one for the Venus emission (e.g., 530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Luminescence at 530 nm) / (Luminescence at 485 nm).
-
Subtract the background BRET ratio (from cells expressing only the donor, NTSR1-Rluc) to obtain the net BRET.
-
Plot the net BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Gq Protein Activation Assay (TGFα Shedding)
This protocol is based on the methodology used to assess this compound's lack of Gq activation.
Objective: To measure Gq protein activation by quantifying the shedding of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα).
Materials:
-
G protein-deficient HEK293 cells (ΔGNAS, GNAL, GNAQ, GNA11, GNA12, and GNA13)
-
Plasmids: NTSR1, Gαq, and AP-TGFα
-
Cell culture medium
-
Transfection reagent
-
96-well plates
-
Assay buffer
-
Fluorescent substrate for alkaline phosphatase (e.g., 4-methylumbelliferyl phosphate)
-
Fluorescence plate reader
-
This compound, NTS, and other test compounds
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect G protein-deficient HEK293 cells with plasmids encoding NTSR1, Gαq, and AP-TGFα.
-
Seed the transfected cells into 96-well plates.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Add test compounds (this compound, NTS) at various concentrations.
-
Incubate for a specified period (e.g., 1 hour) at 37°C.
-
-
Detection of Shed AP-TGFα:
-
Transfer a portion of the supernatant from each well to a new plate.
-
Add the fluorescent alkaline phosphatase substrate.
-
Incubate to allow for the enzymatic reaction.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the agonist concentration.
-
Determine the EC50 for agonists or the IC50 for antagonists by fitting the data to the appropriate dose-response curve.
-
Cocaine Conditioned Place Preference (CPP) in Mice
This protocol is a generalized procedure based on studies evaluating the effects of this compound on cocaine-induced reward.
Objective: To assess the rewarding properties of cocaine and the ability of this compound to block the expression of this reward.
Materials:
-
Male C57BL/6J mice
-
Three-chamber CPP apparatus (with distinct visual and tactile cues in the two outer chambers)
-
Cocaine hydrochloride
-
This compound
-
Saline (vehicle)
-
Animal activity monitoring software
Procedure:
-
Habituation (Day 1):
-
Allow mice to freely explore all three chambers of the CPP apparatus for 15-20 minutes.
-
-
Pre-Test (Day 2):
-
Record the time spent in each of the two outer chambers for 15 minutes to establish baseline preference. Animals showing a strong unconditioned preference for one chamber may be excluded or assigned to a biased design.
-
-
Conditioning Phase (Days 3-6):
-
This phase typically involves four conditioning sessions, alternating between drug and vehicle pairings.
-
Day 3 (Cocaine): Inject mice with cocaine (e.g., 10 mg/kg, i.p.) and immediately confine them to their initially non-preferred chamber for 30 minutes.
-
Day 4 (Saline): Inject mice with saline and confine them to the opposite chamber for 30 minutes.
-
Repeat this alternating schedule for Days 5 and 6.
-
-
Test Phase (Day 7):
-
Administer this compound (e.g., 12 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Place the mice in the central chamber and allow them to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the outer chambers.
-
-
Data Analysis:
-
Calculate a preference score: (Time in drug-paired chamber on test day) - (Time in drug-paired chamber on pre-test day).
-
Compare the preference scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion and Future Directions
This compound represents a significant advancement in the field of GPCR pharmacology, demonstrating that biased agonism can be harnessed to develop therapeutics with improved safety profiles. Its ability to selectively engage the β-arrestin pathway of NTSR1 while blocking Gq signaling provides a powerful tool to dissect the distinct physiological roles of these pathways. The preclinical data strongly support the potential of this compound and similar molecules for the treatment of addiction. The analgesic properties of its analog, SBI-810, further expand the therapeutic possibilities of this class of compounds.
Future research should focus on fully elucidating the downstream signaling events mediated by β-arrestin in the context of NTSR1 activation by this compound. Further studies are also warranted to explore the efficacy of this compound in models of other substance use disorders, such as opioid and nicotine addiction. The promising preclinical findings for SBI-810 in pain models suggest that a detailed investigation of this compound's analgesic potential is also a critical next step. Ultimately, the translation of these findings into clinical trials will be essential to determine the therapeutic utility of NTSR1-biased allosteric modulators in human health.
References
- 1. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 2. mmpc.org [mmpc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Cocaine conditioned place preference: unexpected suppression of preference due to testing combined with strong conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Allosteric Gateway: A Technical Guide to the SBI-553 Binding Site on NTSR1
For Immediate Release
This technical guide provides an in-depth analysis of the binding site and mechanism of action of SBI-553, a novel β-arrestin-biased allosteric modulator of the Neurotensin Receptor 1 (NTSR1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs) and the development of biased ligands.
Executive Summary
This compound is a potent, brain-penetrant small molecule that exhibits a unique pharmacological profile at NTSR1. It functions as a positive allosteric modulator (PAM) and a direct agonist for the β-arrestin pathway while simultaneously acting as a negative allosteric modulator (NAM) for G protein signaling, particularly the Gq pathway.[1][2][3] This biased agonism presents a promising therapeutic strategy for treating conditions like psychostimulant abuse by selectively activating beneficial signaling pathways while avoiding the side effects associated with unbiased NTSR1 activation.[1] Recent advancements in cryo-electron microscopy (cryo-EM) have elucidated the precise binding location of this compound, providing a structural basis for its complex allosteric modulation.[3]
This compound Binding Site and Molecular Interactions
Cryo-EM studies have revealed that this compound binds to a distinct allosteric pocket located on the intracellular side of NTSR1. This binding site is situated within the intracellular cavity at the interface where the G protein C-terminal helix typically engages the receptor.
The binding of this compound is not only compatible with the binding of the G protein Gαo and G protein-coupled receptor kinase 2 (GRK2) but has been shown to clash with the binding of the Gαq protein. This structural arrangement provides a clear mechanism for its observed Gq antagonism. The presence of this compound stabilizes a receptor conformation that is permissive for β-arrestin and GRK2 recruitment while hindering the coupling of Gq.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the interaction of this compound with NTSR1.
| Parameter | Value | Reference |
| EC50 | 0.34 µM (340 nM) |
Table 1: Potency of this compound
| Parameter | Fold Increase | Reference |
| NTS Affinity (Kd) | Up to 3.9-fold | |
| [3H]NTS Binding Sites (Bmax) | Up to 3.3-fold |
Table 2: Allosteric Modulation of Neurotensin (NTS) Binding by this compound
Signaling Pathways Modulated by this compound
NTSR1 is known to signal through both G protein-dependent and β-arrestin-dependent pathways. The endogenous ligand, neurotensin (NTS), activates both cascades. This compound fundamentally alters this signaling balance.
Caption: NTSR1 signaling pathways with and without this compound.
As depicted, this compound binding to NTSR1 inhibits Gq protein activation while promoting the recruitment of GRK2 and β-arrestin, thereby biasing the cellular response towards the β-arrestin pathway.
Experimental Protocols
The characterization of this compound's interaction with NTSR1 has relied on a suite of biochemical and structural biology techniques.
Radioligand Binding Assays
These assays are fundamental to determining the affinity and allosteric effects of this compound.
Caption: Workflow for radioligand binding assays.
Protocol:
-
Membrane Preparation: HEK293T cells expressing human NTSR1 are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an appropriate buffer.
-
Binding Reaction: Membranes are incubated with a fixed concentration of radiolabeled ligand (e.g., [3H]NTS or [3H]this compound) and varying concentrations of unlabeled this compound.
-
Equilibration: The reaction is allowed to reach equilibrium at a specific temperature (e.g., 4°C).
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-linear regression analysis is used to determine binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
β-Arrestin Recruitment Assay (Confocal Microscopy)
This assay visualizes the translocation of β-arrestin to the cell membrane upon receptor activation.
Protocol:
-
Cell Culture: Cells co-expressing NTSR1 and a fluorescently tagged β-arrestin (e.g., β-arrestin2-GFP) are cultured on glass coverslips.
-
Treatment: Cells are treated with vehicle, NTS, or this compound for a defined period.
-
Fixation and Staining: Cells are fixed, and cell nuclei may be counterstained (e.g., with DAPI).
-
Imaging: Images are acquired using a confocal microscope.
-
Analysis: The translocation of the fluorescently tagged β-arrestin from the cytoplasm to the plasma membrane is quantified.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been pivotal in determining the high-resolution structure of NTSR1 in complex with this compound and signaling partners.
Caption: General workflow for Cryo-EM structure determination.
Protocol:
-
Protein Expression and Purification: NTSR1 and its binding partners (e.g., G proteins, β-arrestin) are expressed and purified.
-
Complex Assembly: The purified components are mixed with this compound to form a stable complex.
-
Grid Preparation: A small volume of the complex solution is applied to an EM grid, blotted, and rapidly frozen in liquid ethane to create a thin layer of vitrified ice.
-
Data Acquisition: The vitrified grids are imaged in a transmission electron microscope under cryogenic conditions.
-
Image Processing: A large dataset of particle images is processed to generate a 3D reconstruction of the complex.
-
Model Building and Refinement: An atomic model of the complex is built into the 3D density map and refined.
Conclusion
The discovery and characterization of this compound's binding site on NTSR1 represent a significant advancement in the field of GPCR pharmacology. The elucidation of its allosteric binding pocket and the structural basis for its biased signaling provide a blueprint for the rational design of next-generation therapeutics with enhanced efficacy and improved safety profiles. This technical guide serves as a comprehensive resource for researchers aiming to further explore the intricate mechanisms of allosteric modulation at NTSR1 and other GPCRs.
References
In Vitro Characterization of SBI-553: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of SBI-553, a novel, potent, and brain-penetrant allosteric modulator of the Neurotensin Receptor 1 (NTSR1). This compound has garnered significant interest for its unique signaling properties, acting as a β-arrestin biased agonist and a negative allosteric modulator of Gq protein signaling. This biased agonism presents a promising therapeutic strategy for various neurological and psychiatric disorders by selectively engaging downstream signaling pathways.
Core Mechanism of Action
This compound binds to an intracellular, allosteric site on NTSR1.[1] This interaction modulates the receptor's response to the endogenous ligand, neurotensin (NT). Unlike orthosteric agonists that directly activate the receptor, this compound exhibits functional selectivity. It potently promotes the recruitment of β-arrestin to NTSR1 while simultaneously inhibiting the canonical Gq protein signaling pathway typically associated with NTSR1 activation.[2][3][4] This results in a signaling profile that is heavily biased towards the β-arrestin pathway.
Quantitative Analysis of In Vitro Activity
The following tables summarize the key quantitative data from in vitro studies of this compound, providing a comparative overview of its potency and binding characteristics.
Table 1: Functional Potency of this compound in β-Arrestin Recruitment Assays
| Assay Type | Cell Line | Parameter | Value (μM) | Reference |
| β-Arrestin Recruitment | HEK293 | EC50 | 0.34 | [5] |
| β-Arrestin Recruitment (hNTR1) | HEK293 | EC50 | 0.14 |
Table 2: Allosteric Modulation of Neurotensin (NT) Binding by this compound
| Radioligand | Cell Line | This compound Concentration (μM) | Effect on [³H]NTS Binding | Reference |
| [³H]NTS | HEK293T (hNTSR1) | 0.01 - 10 | Dose-dependently increases NTS affinity (Kd) up to 3.9-fold and Bmax up to 3.3-fold. | |
| [¹²⁵I]-NT | HEK293 (hNTR1) | Increasing Concentrations | Significantly enhances neurotensin peptide binding. |
Signaling Pathways
The signaling of NTSR1 is multifaceted. In its canonical pathway, agonist binding leads to the activation of Gq proteins, resulting in downstream calcium mobilization. However, NTSR1 activation also triggers the recruitment of β-arrestins, which mediate a distinct set of cellular responses and receptor internalization. This compound fundamentally alters this signaling balance.
Canonical NTSR1 Signaling Pathway
Caption: Canonical NTSR1 signaling cascade initiated by neurotensin binding, leading to Gq protein activation and subsequent calcium mobilization.
This compound Modulated NTSR1 Signaling Pathway
Caption: this compound allosterically modulates NTSR1, inhibiting Gq protein signaling and promoting β-arrestin recruitment and downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the core experimental protocols used in the characterization of this compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of ligands to NTSR1 and to characterize the allosteric effects of this compound on neurotensin binding.
Objective: To measure the affinity (Kd) and binding capacity (Bmax) of radiolabeled neurotensin ([³H]NTS) to NTSR1 in the presence and absence of this compound.
Materials:
-
HEK293T cell membranes expressing human NTSR1.
-
[³H]Neurotensin (Radioligand).
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.9% NaCl).
-
Scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: HEK293T cells overexpressing NTSR1 are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in binding buffer.
-
Assay Setup: In a 96-well plate, cell membranes are incubated with increasing concentrations of [³H]NTS.
-
Allosteric Modulation: To assess the effect of this compound, a fixed concentration of the compound (or a range of concentrations) is co-incubated with the membranes and [³H]NTS.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled neurotensin. Specific binding is calculated by subtracting non-specific from total binding. Saturation binding data are analyzed using non-linear regression to determine Kd and Bmax values.
Caption: Workflow for a radioligand binding assay to characterize this compound's effect on NTSR1.
β-Arrestin Recruitment Assays
These assays directly measure the ability of this compound to promote the interaction between NTSR1 and β-arrestin. Bioluminescence Resonance Energy Transfer (BRET) is a commonly used method.
Objective: To quantify the recruitment of β-arrestin to NTSR1 upon stimulation with this compound.
Materials:
-
HEK293 cells co-expressing NTSR1 fused to a Renilla luciferase (Rluc) and β-arrestin2 fused to a Venus fluorescent protein.
-
This compound.
-
Coelenterazine h (luciferase substrate).
-
Assay buffer (e.g., HBSS).
Procedure:
-
Cell Culture: HEK293 cells are transiently or stably transfected with the NTSR1-Rluc and β-arrestin2-Venus constructs.
-
Assay Plating: Cells are seeded into 96-well white, clear-bottom plates.
-
Ligand Addition: Cells are treated with increasing concentrations of this compound.
-
Substrate Addition: Coelenterazine h is added to each well.
-
BRET Measurement: The plate is immediately read on a microplate reader capable of detecting both the luciferase emission (donor) and the Venus emission (acceptor).
-
Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the acceptor (Venus) to the light emitted by the donor (Rluc). The net BRET ratio is determined by subtracting the background BRET ratio from the BRET ratio of the ligand-treated cells. Dose-response curves are generated to determine the EC50 of this compound.
Caption: Workflow for a BRET-based β-arrestin recruitment assay.
Calcium Mobilization Assays
These assays are used to assess the effect of this compound on the Gq protein signaling pathway by measuring changes in intracellular calcium concentrations.
Objective: To determine if this compound activates or inhibits Gq-mediated calcium release.
Materials:
-
HEK293 cells expressing NTSR1.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Neurotensin (as a positive control for Gq activation).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
Procedure:
-
Cell Plating: HEK293-NTSR1 cells are seeded in a 96-well black, clear-bottom plate.
-
Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) which becomes fluorescent upon binding to calcium.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence is recorded before the addition of this compound or neurotensin.
-
Fluorescence Measurement: Changes in fluorescence, indicative of intracellular calcium mobilization, are monitored in real-time after compound addition.
-
Antagonism Assessment: To test for antagonism, cells are pre-incubated with this compound before the addition of neurotensin.
-
Data Analysis: The change in fluorescence intensity over time is measured. The peak fluorescence response is used to generate dose-response curves.
Conclusion
The in vitro characterization of this compound reveals it to be a potent and selective β-arrestin biased allosteric modulator of NTSR1. Its ability to promote β-arrestin recruitment while antagonizing Gq-mediated signaling provides a unique pharmacological profile. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of GPCR biology and drug discovery, facilitating further investigation into the therapeutic potential of biased allosterism at the neurotensin receptor 1.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
Preclinical Profile of SBI-553: A β-Arrestin Biased Allosteric Modulator of the Neurotensin Receptor 1
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SBI-553 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator (PAM) of the neurotensin receptor 1 (NTSR1).[1][2][3][4] This unique mechanism of action, which selectively promotes β-arrestin signaling while antagonizing G protein-mediated pathways, has positioned this compound as a promising therapeutic candidate for a range of neuropsychiatric and neurological disorders, including substance use disorders and chronic pain.[1] Preclinical studies have demonstrated its efficacy in animal models of addiction and pain, while notably avoiding the side effects associated with conventional NTSR1 agonists, such as hypothermia and hypotension. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological properties, experimental methodologies, and key in vitro and in vivo findings.
Core Mechanism of Action
This compound binds to an intracellular allosteric pocket of NTSR1. This interaction confers a profound bias towards β-arrestin signaling pathways. Unlike orthosteric agonists that activate both G protein and β-arrestin pathways, this compound selectively enhances β-arrestin recruitment and subsequent signaling cascades while inhibiting Gq protein activation. This biased agonism is crucial to its therapeutic potential, as it separates the beneficial effects of NTSR1 modulation from the adverse effects linked to G protein signaling.
Signaling Pathway of this compound at NTSR1
The following diagram illustrates the biased signaling mechanism of this compound at the Neurotensin Receptor 1.
Caption: this compound biased signaling at NTSR1.
Quantitative In Vitro Data
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Receptor Binding and Activity
| Parameter | Species | Value | Assay Type | Reference |
| EC50 | Human | 0.14 µM | [125I]-NT Binding Augmentation | |
| EC50 | - | 0.34 µM | β-arrestin Recruitment | |
| Binding Affinity (Kd) | - | ~50% specific binding at 400 nM | [3H]this compound Saturation Binding |
Table 2: In Vitro Functional Selectivity
| Pathway | Effect of this compound | Reference |
| β-arrestin Recruitment | Agonist / Positive Allosteric Modulator | |
| Gq Protein Activation | Antagonist | |
| Inositol Phosphate (IP3) Production | No stimulation | |
| Calcium Mobilization | No stimulation |
Quantitative In Vivo Data
Table 3: Rodent Pharmacokinetics
| Species | Dose (mg/kg) | Route | Bioavailability (%) | Brain:Plasma Ratio (1h) | Half-life (h) | Reference |
| Mouse | 30 | PO | ~50 | 0.54 | 5.28 | |
| Rat | 30 | PO | ~50 | 0.98 | 2.23 |
Table 4: In Vivo Efficacy in Addiction Models
| Animal Model | Drug | This compound Dose (mg/kg) | Effect | Reference |
| Mouse | Cocaine/Methamphetamine | 12 (IP) | Attenuates hyperactivity | |
| Mouse | Ethanol | 12 (IP) | Reduces consumption | |
| Rat | Ethanol | 2, 6, 12 (IP) | Attenuates interoceptive effects |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to NTSR1 and its effect on the binding of the endogenous ligand, neurotensin.
[3H]this compound Saturation Binding:
-
HEK293T cell membranes expressing NTSR1 are prepared.
-
Membranes are incubated with increasing concentrations of [3H]this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.
-
Bound and free radioligand are separated by filtration.
-
Radioactivity is quantified by liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine Kd and Bmax values.
[125I]-Neurotensin Binding Augmentation:
-
Cell membranes expressing either human or mouse NTSR1 are used.
-
Membranes are incubated with a fixed concentration of [125I]-Neurotensin in the presence of increasing concentrations of this compound.
-
The reaction is incubated to equilibrium.
-
Bound radioligand is separated from free radioligand via filtration.
-
The amount of bound [125I]-Neurotensin is quantified.
-
Data are plotted to determine the EC50 for binding augmentation.
Functional Assays
Objective: To characterize the functional activity of this compound at NTSR1, specifically its effects on G protein and β-arrestin signaling.
β-Arrestin Recruitment Assay (BRET-based):
-
HEK293T cells are co-transfected with NTSR1 fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a green fluorescent protein (GFP).
-
Cells are treated with varying concentrations of this compound.
-
The BRET substrate, coelenterazine, is added.
-
The light emission from RLuc (donor) and GFP (acceptor) is measured.
-
The BRET ratio is calculated as the ratio of light emitted by the acceptor to the light emitted by the donor.
-
An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor.
G Protein Activation Assay (TRUPATH):
-
HEK293T cells are transiently transfected with NTSR1 and a G protein activation sensor.
-
Cells are treated with the endogenous agonist (Neurotensin), this compound, or an orthosteric antagonist.
-
G protein activation is assessed by measuring a detectable signal (e.g., luminescence or fluorescence) generated by the sensor upon G protein activation.
-
Data are fitted to sigmoidal curves to determine potency (EC50) and efficacy (Emax).
The following diagram illustrates a typical experimental workflow for assessing GPCR signaling.
Caption: General workflow for in vitro functional assays.
In Vivo Behavioral Models
Objective: To evaluate the therapeutic potential of this compound in animal models of disease.
Locomotor Activity:
-
Mice (e.g., DAT KO mice or wild-type mice treated with psychostimulants) are used.
-
Animals are administered this compound (e.g., 12 mg/kg, IP) or vehicle.
-
Locomotor activity is measured using automated activity monitors with photobeams.
-
Data on horizontal and vertical movement are collected over a specified time period.
-
The effect of this compound on basal or drug-induced hyperlocomotion is analyzed.
Ethanol Consumption (Two-Bottle Choice):
-
Mice are given a choice between a bottle of water and a bottle of ethanol solution.
-
Ethanol and water consumption are measured daily.
-
After establishing a stable baseline of ethanol intake, mice are treated with this compound (e.g., 12 mg/kg, IP) or vehicle.
-
Ethanol and water consumption are re-measured to determine the effect of the compound.
-
Preference for ethanol is calculated as the ratio of ethanol consumed to total fluid intake.
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent. Its unique mechanism as a β-arrestin biased allosteric modulator of NTSR1 allows for the selective activation of therapeutically relevant signaling pathways while avoiding the adverse effects associated with unbiased NTSR1 agonism. The compound demonstrates favorable pharmacokinetic properties, including oral bioavailability and CNS penetration, and has shown efficacy in multiple animal models of substance use disorders. Further investigation into the full therapeutic potential of this compound and its derivatives is warranted. A closely related derivative, SBI-810, has shown superior analgesic effects and may be more likely to be developed for clinical applications in pain management. The development of this compound is planned to proceed through IND-enabling studies and a Phase 1 single ascending dose study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacology of SBI-553: A Technical Guide to a Biased Allosteric Modulator of the Neurotensin Receptor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-553 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator (PAM) of the Neurotensin Receptor 1 (NTSR1).[1][2][3] NTSR1, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of CNS disorders, including substance use disorders.[3][4] However, the clinical development of orthosteric NTSR1 agonists has been hampered by side effects such as hypotension and hypothermia. This compound represents a significant advancement in NTSR1-targeted therapeutics by demonstrating a unique pharmacological profile that separates the desired therapeutic effects from the adverse effects associated with balanced agonism. This technical guide provides an in-depth overview of the neuropharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.
Mechanism of Action: Biased Signaling at NTSR1
This compound binds to an intracellular allosteric site on NTSR1, distinct from the orthosteric binding site of the endogenous ligand, neurotensin (NTS). This allosteric binding has two profound and interconnected effects on NTSR1 signaling:
-
Positive Allosteric Modulation of NTS Binding and β-arrestin Recruitment : this compound enhances the binding affinity of NTS to NTSR1. Furthermore, this compound acts as a direct agonist for β-arrestin recruitment to NTSR1 and also potentiates NTS-mediated β-arrestin recruitment. This leads to the activation of β-arrestin-dependent signaling pathways and receptor internalization.
-
G Protein Biased Modulation : Crucially, this compound exhibits profound bias in its modulation of G protein signaling. It acts as a negative allosteric modulator (NAM) or antagonist of Gαq/11 protein signaling, the canonical pathway for NTSR1, thereby blocking downstream events like inositol 1,4,5-triphosphate (IP3) production and calcium mobilization. In contrast, it is a weak partial agonist for a subset of other G proteins, including Gαi1, Gαi2, GαoA, GαoB, Gαg, Gα12, and Gα13, and is permissive of NTS-induced activation of Gαo and Gα12. This selective modulation of G protein subtypes is a key feature of this compound's pharmacology.
The structural basis for this bias lies in the ability of this compound to stabilize a conformation of NTSR1 that is favorable for β-arrestin and select G protein interactions but sterically hinders the coupling of Gαq.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
| Parameter | Value | Species/System | Reference |
| In Vitro Potency | |||
| EC50 (β-arrestin recruitment) | 0.34 µM | Human NTSR1 | |
| EC50 ([¹²⁵I]-NT Binding Augmentation) | 0.14 µM | Human NTSR1 | |
| Binding Characteristics | |||
| Binding Site | Intracellular Allosteric | Human NTSR1 | |
| Effect on NTS Affinity (Kd) | Up to 3.9-fold increase | Human NTSR1 | |
| Effect on NTS Bmax | Up to 3.3-fold increase | Human NTSR1 | |
| G Protein Modulation | |||
| Gαq/11 Signaling | Antagonist/NAM | Human NTSR1 | |
| Gαi1, Gαi2, GαoA, etc. | Weak Partial Agonist | Human NTSR1 | |
| Selectivity | |||
| NTSR2 | No activity (>80 µM) | Human NTSR2 |
Table 1: In Vitro Pharmacology of this compound
| Parameter | Mouse | Rat | Reference |
| Pharmacokinetics | |||
| Oral Bioavailability (F%) | ~50% | ~50% | |
| Brain:Plasma Ratio (1 hr post-dose) | 0.54 | 0.98 |
Table 2: In Vivo Pharmacokinetics of this compound
Signaling Pathways and Experimental Workflows
NTSR1 Signaling Pathways Modulated by this compound
The following diagram illustrates the dual signaling pathways of NTSR1 and the modulatory effect of this compound.
Experimental Workflow for Assessing Biased Agonism
The diagram below outlines a typical experimental workflow to characterize the biased signaling profile of a compound like this compound.
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assays
BRET assays are a common method to quantify protein-protein interactions in live cells and were extensively used in the characterization of this compound.
Principle: BRET measures the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP) when they are in close proximity (<10 nm).
β-arrestin Recruitment Assay Protocol:
-
Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding for NTSR1 fused to a BRET donor (e.g., NTSR1-Rluc) and β-arrestin fused to a BRET acceptor (e.g., β-arrestin2-GFP).
-
Cell Plating: Transfected cells are plated in white 96-well microplates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound, NTS, or a combination thereof.
-
Substrate Addition: The luciferase substrate (e.g., coelenterazine h) is added to the wells.
-
Signal Detection: The luminescence emissions at the donor and acceptor wavelengths are measured simultaneously using a BRET-compatible plate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor.
G Protein Activation Assay Protocol:
A similar BRET-based approach can be used to measure G protein activation, where the BRET donor and acceptor are fused to the Gα and Gγ subunits of a specific G protein, respectively. Receptor activation leads to a dissociation of the G protein heterotrimer, resulting in a decrease in the BRET signal.
Radioligand Binding Assays
These assays were used to determine the allosteric effect of this compound on NTS binding.
Protocol:
-
Membrane Preparation: Membranes are prepared from HEK293 cells overexpressing NTSR1.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled orthosteric ligand (e.g., [¹²⁵I]-NTS) in the presence of varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the effect of this compound on the affinity (Kd) and maximum binding capacity (Bmax) of the radioligand.
In Vivo Behavioral Assays
This compound has been evaluated in various rodent models of substance use disorder.
Psychostimulant-Induced Hyperlocomotion:
-
Animal Habituation: Mice are habituated to the open-field testing chambers.
-
Drug Administration: Mice are pre-treated with this compound (e.g., 12 mg/kg, i.p.) or vehicle, followed by administration of a psychostimulant such as cocaine or methamphetamine.
-
Locomotor Activity Monitoring: The locomotor activity of the mice is recorded using automated activity monitors.
-
Data Analysis: The total distance traveled and other locomotor parameters are compared between treatment groups. This compound has been shown to attenuate psychostimulant-induced hyperlocomotion.
Cocaine Self-Administration:
-
Catheter Implantation and Training: Rats or mice are surgically implanted with intravenous catheters and trained to self-administer cocaine by pressing a lever.
-
This compound Treatment: Once stable responding is established, animals are pre-treated with this compound or vehicle before the self-administration sessions.
-
Data Collection: The number of lever presses and cocaine infusions are recorded.
-
Data Analysis: The effect of this compound on cocaine self-administration is evaluated.
Conclusion
This compound is a pioneering biased allosteric modulator of NTSR1 with a unique and complex neuropharmacological profile. By selectively promoting β-arrestin signaling while antagonizing the canonical Gαq pathway, this compound offers a promising therapeutic strategy for CNS disorders, particularly substance use disorders, by potentially avoiding the on-target side effects that have limited the development of previous NTSR1-targeted drugs. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in this novel class of compounds and the broader field of biased GPCR modulation. Further research into this compound and similar molecules will undoubtedly advance our understanding of GPCR signaling and pave the way for the development of safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Molecular mechanism of the arrestin-biased agonism of neurotensin receptor 1 by an intracellular allosteric modulator | Semantic Scholar [semanticscholar.org]
SBI-553: A Technical Guide to its Mechanism of Action and Modulation of Dopamine Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SBI-553 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a β-arrestin biased allosteric modulator of the Neurotensin Receptor 1 (NTSR1).[1][2][3] It exhibits a unique pharmacological profile by selectively promoting β-arrestin recruitment to NTSR1 while simultaneously antagonizing Gq protein-mediated signaling pathways.[4][5] This biased agonism offers a promising therapeutic strategy for treating substance use disorders by modulating dopamine signaling without the adverse side effects associated with unbiased NTSR1 agonists. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.
Mechanism of Action
This compound functions as a positive allosteric modulator (PAM) for β-arrestin recruitment to NTSR1. It binds to an intracellular pocket of the receptor, distinct from the orthosteric binding site for its endogenous ligand, neurotensin (NT). This allosteric binding has two key consequences:
-
β-Arrestin Biased Agonism: this compound, even in the absence of neurotensin, can induce the recruitment of β-arrestin to NTSR1. In the presence of neurotensin, it acts as a PAM, enhancing the recruitment of β-arrestin.
-
Gq Protein Antagonism: In contrast to its effect on the β-arrestin pathway, this compound antagonizes the canonical Gq protein signaling cascade typically activated by neurotensin. It prevents Gq protein coupling to NTSR1, thereby inhibiting downstream events such as the production of inositol 1,4,5-triphosphate (IP3) and the mobilization of intracellular calcium.
The modulation of dopamine signaling by this compound is indirect and stems from the significant role of NTSR1 in regulating dopaminergic pathways. NTSR1 is highly expressed in dopamine-rich regions of the brain and can form heterodimers with the dopamine D2 receptor (D2R), leading to direct receptor-receptor interactions. By selectively activating the β-arrestin pathway of NTSR1, this compound can influence dopaminergic neurotransmission, which is implicated in the reinforcing effects of drugs of abuse.
Quantitative Data
In Vitro Pharmacology
| Parameter | Value | Assay | Cell Line | Reference |
| EC50 | 0.34 µM | β-Arrestin Recruitment | HEK293 | |
| Gq Activation | No effect | TGFα Shedding Assay | HEK293T | |
| IP3 Generation | No effect | Intramolecular BRET Sensor | - | |
| Ca2+ Mobilization | No effect | Aequorin Calcium Reporter | - |
Pharmacokinetics
| Species | Bioavailability | Brain:Plasma Ratio (1 hr post-dose) | Reference |
| Mouse | ~50% | 0.54 | |
| Rat | ~50% | 0.98 |
In Vivo Efficacy
| Animal Model | Effect of this compound | Dosing | Reference |
| Cocaine-induced Hyperlocomotion | Attenuated hyperlocomotion | 12 mg/kg, i.p. | |
| Methamphetamine-induced Hyperlocomotion | Attenuated hyperlocomotion | 12 mg/kg, i.p. | |
| Cocaine Self-Administration | Reduced cocaine intake at lower cocaine doses (0.1, 0.3, 0.5 mg/kg/infusion) | 6 and 12 mg/kg, i.p. | |
| Ethanol Consumption | Reduced binge-like ethanol consumption in mice and attenuated interoceptive effects of ethanol in rats. | 12 mg/kg, i.p. (mice) |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the pharmacological profile of this compound. These are intended as a guide and do not replace detailed, optimized laboratory protocols.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay is used to quantify the recruitment of β-arrestin to NTSR1 upon ligand binding.
-
Principle: BRET is a proximity-based assay that measures protein-protein interactions. A receptor (NTSR1) is fused to a donor molecule (e.g., Renilla luciferase, Rluc), and the interacting protein (β-arrestin) is fused to an acceptor molecule (e.g., Venus, a yellow fluorescent protein). Upon ligand-induced interaction, the donor and acceptor are brought into close proximity, allowing for resonance energy transfer from the donor to the acceptor when a substrate for the donor is added. This results in a detectable light emission from the acceptor.
-
Cell Line: Human Embryonic Kidney 293 (HEK293T) cells are commonly used for their high transfection efficiency.
-
Methodology Overview:
-
HEK293T cells are co-transfected with plasmids encoding for NTSR1-Rluc and Venus-β-arrestin.
-
Transfected cells are plated in a white, clear-bottom 96-well plate.
-
Cells are treated with varying concentrations of this compound or a reference ligand.
-
The substrate for Rluc (e.g., coelenterazine h) is added.
-
The light emissions from both the donor and acceptor are measured using a plate reader capable of detecting BRET signals.
-
The BRET ratio is calculated (acceptor emission / donor emission) and plotted against the ligand concentration to determine potency (EC50).
-
G Protein Activation Assay (TGFα Shedding)
This assay is employed to assess the activation of Gq protein signaling by NTSR1.
-
Principle: This assay measures the activation of Gq, which leads to the activation of a disintegrin and metalloproteinase (ADAM), resulting in the shedding of a membrane-anchored form of transforming growth factor-alpha (TGFα). The shed TGFα can then be quantified.
-
Cell Line: HEK293T cells are suitable for this assay.
-
Methodology Overview:
-
HEK293T cells are co-transfected with plasmids for NTSR1 and a modified TGFα tagged with an alkaline phosphatase (AP) reporter.
-
Cells are plated and subsequently treated with this compound or other ligands.
-
Following incubation, the cell culture supernatant is collected.
-
The amount of shed AP-TGFα in the supernatant is quantified by measuring the alkaline phosphatase activity using a chemiluminescent substrate.
-
The signal is proportional to the level of Gq activation.
-
Dopamine Release Measurement (Fast-Scan Cyclic Voltammetry - FSCV)
FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in brain tissue.
-
Principle: A carbon-fiber microelectrode is implanted into the brain region of interest (e.g., nucleus accumbens). A triangular voltage waveform is applied to the electrode, causing the oxidation and reduction of dopamine at the electrode surface. The resulting current is measured and is proportional to the dopamine concentration.
-
Animal Model: This technique is typically performed in ex vivo brain slices from rodents.
-
Methodology Overview:
-
Coronal brain slices containing the striatum are prepared from mice.
-
The brain slice is placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF).
-
A carbon-fiber microelectrode is positioned in the nucleus accumbens, and a stimulating electrode is placed nearby to evoke dopamine release.
-
A triangular waveform (e.g., -0.4 V to +1.2 V and back) is applied at a high scan rate (e.g., 400 V/s) at a frequency of 10 Hz.
-
Electrical stimulation is applied to evoke dopamine release, and the resulting changes in current are recorded.
-
The effect of this compound on both basal and evoked dopamine release can be assessed by adding it to the perfusion buffer.
-
Signaling Pathways and Experimental Workflows
NTSR1 Signaling Pathways
Modulation of NTSR1 Signaling by this compound
NTSR1 and Dopamine D2 Receptor Interaction
Experimental Workflow: BRET Assay
References
- 1. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Core Cellular Signaling Pathways Activated by SBI-553: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-553 is a novel, potent, and brain-penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1).[1][2][3] NTSR1, a G protein-coupled receptor (GPCR), is implicated in a variety of central nervous system disorders.[2] this compound binds to an intracellular pocket of NTSR1, uniquely altering its signaling output.[1] This guide provides an in-depth overview of the cellular signaling pathways activated by this compound, presenting key quantitative data and detailed experimental protocols to support further research and development.
Mechanism of Action
This compound functions as a positive allosteric modulator (PAM), meaning it binds to a site on the receptor distinct from the endogenous ligand (neurotensin, NTS) binding site. This allosteric binding enhances the binding of NTS to NTSR1. Crucially, this compound introduces a signaling bias, steering the receptor's response away from the canonical Gq/11 protein pathway and towards β-arrestin-mediated signaling. This biased agonism is a key feature of this compound's pharmacological profile, offering the potential for therapeutic effects with a reduced side-effect profile compared to unbiased NTSR1 agonists.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| EC50 (β-arrestin recruitment) | Human | 0.14 µM | |
| EC50 (Allosteric modulation) | Human | 0.34 µM |
Table 2: Pharmacokinetic Properties of this compound
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Half-life (h) | Brain:Plasma Ratio (1h post-dose) | Reference |
| Mouse | 44.8 | 6.16 | ~50 | 5.28 | 0.54 | |
| Rat | 81.0 | 7.02 | ~50 | 2.23 | 0.98 |
Signaling Pathways
This compound redirects NTSR1 signaling, inhibiting the Gq protein pathway while promoting the β-arrestin pathway.
Gq Protein Pathway (Antagonized by this compound)
In its canonical signaling cascade, NTS binding to NTSR1 activates the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+). This compound antagonizes this pathway; in its presence, NTSR1 does not effectively couple to Gq, thus preventing the downstream generation of IP3 and mobilization of intracellular calcium.
Caption: this compound antagonizes the NTSR1-Gq signaling pathway.
β-Arrestin Pathway (Promoted by this compound)
This compound acts as a biased agonist for the β-arrestin pathway. Upon binding of this compound (or NTS in the presence of this compound), NTSR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin. The recruitment of β-arrestin to the receptor leads to receptor internalization and can initiate downstream signaling cascades, such as the activation of extracellular signal-regulated kinases (ERK). This biased signaling is thought to underlie the therapeutic effects of this compound while avoiding the side effects associated with Gq activation.
Caption: this compound promotes the NTSR1 β-arrestin signaling pathway.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound and its effect on NTS binding.
Protocol:
-
Membrane Preparation: HEK293T cells expressing NTSR1 are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged, and the resulting membrane pellet is resuspended in a binding buffer.
-
Saturation Binding:
-
For [3H]this compound binding, increasing concentrations of [3H]this compound are incubated with the cell membranes.
-
For [3H]NTS binding in the presence of this compound, a fixed concentration of [3H]NTS is incubated with cell membranes in the presence of increasing concentrations of this compound (e.g., 0.01 – 10 μM).
-
-
Incubation: The binding reactions are incubated at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. Binding parameters (Kd, Bmax) are determined by non-linear regression analysis.
β-Arrestin Recruitment Assay
Objective: To measure the ability of this compound to promote the interaction between NTSR1 and β-arrestin.
Protocol:
-
Cell Culture: HEK293 cells are co-transfected with plasmids encoding NTSR1 and a β-arrestin2 fusion protein (e.g., β-arrestin2-GFP).
-
Treatment: Cells are treated with vehicle, NTS (e.g., 10 nM), or this compound (e.g., 10 μM).
-
Imaging: The translocation of β-arrestin2-GFP from the cytoplasm to the cell membrane (co-localization with NTSR1) is visualized and quantified using confocal microscopy.
-
Alternative Quantification (BRET/FRET): Assays based on Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) can be used for higher throughput quantification. In these assays, NTSR1 and β-arrestin are tagged with donor and acceptor molecules, and their interaction brings these molecules into proximity, generating a detectable signal.
Intracellular Calcium Mobilization Assay
Objective: To assess the effect of this compound on Gq-mediated calcium release.
Protocol:
-
Cell Culture: NTSR1-expressing cells are plated in a multi-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Treatment: Cells are stimulated with NTS in the presence and absence of this compound.
-
Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time using a plate reader with a fluorescent imaging system.
-
Data Analysis: The peak fluorescence intensity, representing the maximum calcium release, is quantified for each condition. This compound is expected to inhibit the NTS-induced calcium mobilization.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in animal models.
Protocol:
-
Animal Models: Mice and rats are commonly used.
-
Dosing:
-
Intravenous (IV): A single dose of this compound (e.g., 5 mg/kg) is administered intravenously to determine parameters like clearance and volume of distribution.
-
Oral (PO): A single oral gavage dose (e.g., 30 mg/kg) is administered to determine oral bioavailability and half-life.
-
-
Sample Collection: Blood samples are collected at various time points post-dosing. Brain tissue can also be collected to determine the brain-to-plasma concentration ratio.
-
Sample Analysis: The concentration of this compound in plasma and brain homogenates is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters are calculated using appropriate software.
Conclusion
This compound represents a significant advancement in the modulation of GPCR signaling. Its ability to act as a β-arrestin biased positive allosteric modulator of NTSR1 opens new avenues for the development of therapeutics with improved efficacy and safety profiles. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cellular signaling and drug discovery to further explore the potential of this compound and similar biased ligands.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
SBI-553: A Technical Guide to Brain Penetrance, Oral Bioavailability, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-553 is a novel, small-molecule, allosteric modulator of the Neurotensin Receptor 1 (NTR1) that has garnered significant interest for its unique pharmacological profile.[1][2] Developed as a β-arrestin biased agonist, this compound selectively promotes signaling through the β-arrestin pathway while simultaneously antagonizing the Gq protein-coupled pathway.[2][3] This biased agonism, combined with its favorable pharmacokinetic properties, including brain penetrance and oral bioavailability, positions this compound as a promising therapeutic candidate for central nervous system (CNS) disorders, such as substance use disorders.[4] This technical guide provides an in-depth overview of the brain penetrance, oral bioavailability, and mechanism of action of this compound, incorporating key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Pharmacokinetic Profile: Brain Penetrance and Oral Bioavailability
This compound was developed to improve upon earlier series of NTR1 modulators which suffered from low oral bioavailability. The compound demonstrates good oral bioavailability and significant penetration into the central nervous system in preclinical rodent models.
Quantitative Pharmacokinetic Data
The key pharmacokinetic parameters for this compound in mice and rats are summarized in the table below, derived from preclinical studies.
| Species | Dose (mg/kg) | Route | Bioavailability (%) | Brain:Plasma Ratio (1h post-dose) | CL (mL/min/kg) | Vdss (mL/kg) | T1/2 (h) |
| Mouse | 30 | PO | ~50 | 0.54 | 44.8 | 1460 | 5.28 |
| 5 | IV | ||||||
| Rat | 30 | PO | ~50 | 0.98 | 81.0 | 3482 | 2.23 |
| 5 | IV | ||||||
| Data sourced from Pinkerton et al., 2019. CL: Clearance; Vdss: Volume of distribution at steady state; T1/2: Half-life. |
Experimental Protocols
In Vivo Pharmacokinetic and Brain Penetrance Studies
Objective: To determine the oral bioavailability and brain-to-plasma concentration ratio of this compound in rodents.
Animal Models: Studies were conducted in male mice and rats. While the specific strains were not detailed in the primary publication, standard laboratory strains such as C57BL/6 mice and Wistar or Sprague-Dawley rats are typically used for such studies.
Drug Administration:
-
Oral (PO) Administration: this compound was administered via oral gavage at a dose of 30 mg/kg. A common vehicle for oral administration of hydrophobic compounds like this compound is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution in a vehicle like 5% hydroxypropyl β-cyclodextrin in sterile saline.
-
Intravenous (IV) Administration: For bioavailability calculation, this compound was administered intravenously at a dose of 5 mg/kg. A typical vehicle for IV administration is a solution in a small percentage of an organic solvent like DMSO (e.g., 4%) in saline.
Sample Collection:
-
Blood samples were collected at various time points post-administration.
-
For brain penetrance, animals were euthanized at 1 hour post-dose, and both blood and brain tissue were collected.
Bioanalytical Method:
-
Concentrations of this compound in plasma and brain homogenates were determined using a sensitive and selective bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile). Brain tissue is first homogenized, followed by protein precipitation or liquid-liquid extraction to isolate the analyte.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for determining the oral bioavailability and brain penetrance of this compound.
Mechanism of Action: Biased Allosteric Modulation of NTR1
This compound acts as a positive allosteric modulator (PAM) of NTR1, binding to a site distinct from the orthosteric binding site of the endogenous ligand, neurotensin. Its key feature is its ability to induce biased signaling, favoring the β-arrestin pathway over the Gq protein pathway.
NTR1 Signaling Pathways
Canonical Gq Protein Signaling Pathway (Antagonized by this compound): Upon activation by an agonist, NTR1 typically couples to the heterotrimeric G protein Gq. This initiates a signaling cascade that leads to an increase in intracellular calcium. This compound antagonizes this pathway.
Caption: NTR1 Gq signaling pathway, which is antagonized by this compound.
β-Arrestin Signaling Pathway (Promoted by this compound): this compound acts as a direct agonist and positive allosteric modulator of the β-arrestin pathway. This pathway is initiated by the phosphorylation of the activated NTR1 by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This process not only desensitizes G protein signaling but also initiates a separate wave of signaling, often involving the endocytosis of the receptor and activation of mitogen-activated protein kinase (MAPK) cascades like ERK1/2.
Caption: NTR1 β-arrestin signaling pathway, which is promoted by this compound.
In Vitro Signaling Assays
Objective: To characterize the biased signaling profile of this compound at the NTR1.
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for these assays as they are easily transfected and provide a robust system for studying GPCR signaling.
β-Arrestin Recruitment Assay (e.g., BRET):
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two proteins. In this context, NTR1 is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist-induced recruitment of β-arrestin to the receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of light by the acceptor, which is measured.
-
Protocol Outline:
-
Co-transfect HEK293 cells with plasmids encoding for NTR1-Rluc and β-arrestin-YFP.
-
Plate the transfected cells in a 96-well plate.
-
Add the BRET substrate (e.g., coelenterazine h).
-
Add varying concentrations of this compound.
-
Measure the light emission at the wavelengths corresponding to the donor and acceptor.
-
Calculate the BRET ratio to determine the extent of β-arrestin recruitment.
-
Gq Activation Assay (e.g., Calcium Flux):
-
Principle: Activation of the Gq pathway leads to the release of intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM).
-
Protocol Outline:
-
Transfect HEK293 cells with a plasmid encoding for NTR1.
-
Load the cells with a calcium-sensitive dye.
-
Add varying concentrations of this compound in the presence and absence of a known NTR1 agonist.
-
Measure the change in fluorescence intensity over time using a plate reader with a fluorometer. An increase in fluorescence indicates an increase in intracellular calcium and thus Gq activation. This compound is expected to show no increase on its own and to inhibit agonist-induced calcium flux.
-
Conclusion
This compound is a promising CNS-penetrant, orally bioavailable allosteric modulator of NTR1. Its unique mechanism of action, characterized by a strong bias towards the β-arrestin signaling pathway and antagonism of the Gq pathway, offers a novel therapeutic strategy. The favorable pharmacokinetic profile observed in preclinical models supports its potential for development as a treatment for CNS disorders. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive technical resource for researchers and drug developers working with this and similar compounds.
References
Methodological & Application
Application Notes and Protocols for SBI-553 in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SBI-553 is an experimental small molecule that functions as a potent and brain-penetrant β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1).[1][2][3] It exhibits a unique mechanism of action by binding to an intracellular pocket of NTSR1, which biases the receptor's signaling away from the canonical Gq protein pathway and towards the β-arrestin pathway.[1][4] This biased agonism is significant because it appears to circumvent the adverse side effects, such as hypothermia and hypotension, that are characteristic of non-biased NTSR1 agonists. Preclinical in vivo studies have demonstrated the efficacy of this compound in attenuating addictive behaviors associated with psychostimulants and alcohol, suggesting its potential as a therapeutic agent for substance use disorders.
Mechanism of Action: Biased Allosteric Modulation of NTSR1
This compound acts as a positive allosteric modulator (PAM) that enhances the binding of the endogenous ligand, neurotensin (NTS), to NTSR1. However, it does so with a profound bias towards the β-arrestin signaling cascade while simultaneously acting as a negative allosteric modulator for Gq protein coupling. This dual action leads to the selective activation of β-arrestin-mediated pathways, which are implicated in the therapeutic effects on addiction, while avoiding the Gq-mediated side effects.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving this compound.
Table 1: Pharmacokinetic Properties of this compound
| Species | Route | Dose (mg/kg) | Bioavailability (%) | Brain:Plasma Ratio (1 hr post-dose) | Half-life (hr) |
| Mouse | PO | 30 | ~50 | 0.54 | 5.28 |
| Rat | PO | 30 | ~50 | 0.98 | 2.23 |
| Data sourced from Pinkerton et al., 2019. |
Table 2: Summary of In Vivo Efficacy Studies
| Animal Model | Species | This compound Dose (mg/kg, i.p.) | Effect |
| Cocaine-induced hyperlocomotion | Mouse | 12 | Attenuated hyperlocomotion |
| Methamphetamine-induced hyperlocomotion | Mouse | 12 | Reduced hyperlocomotion |
| Methamphetamine conditioned place preference | Mouse | 12 | Blocked expression of preference |
| Binge-like ethanol consumption | Mouse | 12 | Significantly reduced ethanol intake |
| Ethanol-induced ataxia | Mouse | 12 | Reduced ataxia |
| Interoceptive effects of ethanol | Rat | 2, 6, 12 | Attenuated sensitivity |
| Data sourced from Slosky et al., 2020 and Gereau et al., 2024. |
Experimental Protocols
Protocol 1: Assessment of this compound on Psychostimulant-Induced Hyperlocomotion
Objective: To evaluate the effect of this compound on the hyperlocomotor activity induced by psychostimulants like cocaine or methamphetamine in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Cocaine hydrochloride or Methamphetamine hydrochloride
-
Saline (0.9% NaCl)
-
Male C57BL/6J mice
-
Open field activity chambers
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual mice in the open field chambers and allow them to habituate for 30 minutes.
-
This compound Administration: Following habituation, administer this compound (e.g., 12 mg/kg, i.p.) or vehicle.
-
Incubation: Return the mice to their home cages for a 30-minute pretreatment interval.
-
Psychostimulant Administration: Administer the psychostimulant (e.g., cocaine at 15 mg/kg, i.p. or methamphetamine at 2 mg/kg, i.p.) or saline.
-
Locomotor Activity Recording: Immediately place the mice back into the open field chambers and record their locomotor activity for 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled, horizontal activity, and vertical activity. Compare the locomotor activity between the different treatment groups.
Protocol 2: Evaluation of this compound on Binge-Like Ethanol Consumption
Objective: To determine the effect of this compound on voluntary ethanol consumption in a "drinking in the dark" (DID) binge-like paradigm in mice.
Materials:
-
This compound
-
Vehicle (e.g., 5% hydroxypropyl β cyclodextrin in 0.9% sterile saline)
-
20% (v/v) Ethanol solution in tap water
-
Tap water
-
Male and female C57BL/6J mice
-
Standard mouse cages with sipper tubes
Procedure:
-
Habituation to Sipper Tubes: For 3 days, replace the standard water bottles with two sipper tubes containing tap water to acclimate the mice to drinking from these tubes.
-
Ethanol Access (DID Paradigm):
-
For 3 consecutive days, starting 3 hours into the dark cycle, replace the water bottles with one sipper tube containing 20% ethanol for a 2-hour period.
-
On the fourth day (test day), administer this compound (12 mg/kg, i.p.) or vehicle 30 minutes prior to the 2-hour ethanol access period.
-
-
Measurement of Consumption:
-
Weigh the ethanol bottles before and after the 2-hour access period to determine the amount of ethanol solution consumed.
-
Also, weigh the mice to calculate the ethanol consumption in g/kg.
-
-
Sucrose Preference Control: In a separate cohort of mice, assess the effect of this compound on the consumption of a palatable sucrose solution to control for general effects on consummatory behavior.
-
Data Analysis: Compare the g/kg ethanol consumption between the this compound and vehicle-treated groups.
General Considerations for In Vivo Studies
-
Formulation: this compound can be formulated for intraperitoneal (i.p.) injection using vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline, or hydroxypropyl β cyclodextrin in saline. Ensure the final solution is clear and free of precipitation. It is recommended to prepare the working solution fresh on the day of the experiment.
-
Animal Welfare: All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Statistical Analysis: Group sizes should be determined by power analyses based on historical or preliminary data. Appropriate statistical tests should be used to analyze the data, considering factors such as sex and treatment interactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SBI-553 for Preclinical Research in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-553 is a potent, brain-penetrant, and orally bioavailable small molecule that acts as a β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1).[1][2][3] By selectively activating β-arrestin signaling while antagonizing G-protein pathways, this compound offers a promising therapeutic strategy for various central nervous system disorders, including substance use disorders, by potentially avoiding the side effects associated with unbiased NTSR1 agonists.[4][5] These application notes provide a summary of the recommended dosage, administration protocols, and relevant experimental procedures for the use of this compound in mouse models, based on currently available preclinical data.
Mechanism of Action
This compound binds to an allosteric site on the NTSR1. This binding has two key consequences: it enhances the recruitment of β-arrestin to the receptor and simultaneously antagonizes Gq protein signaling. This biased signaling mechanism is thought to underlie the therapeutic effects of this compound, such as the attenuation of addictive behaviors, without inducing the hypothermia and hypotension characteristic of balanced NTSR1 agonists.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability (F%) | ~50% | Oral (p.o.) | |
| Brain:Plasma Ratio (1 hr post-dose) | 0.54 | Not Specified | |
| Clearance (CL) (mL/min/kg) | 44.8 | Intravenous (i.v.) | |
| Volume of Distribution (Vss) (L/kg) | 6.16 | Intravenous (i.v.) | |
| Half-life (t1/2) (hr) | 5.28 | Oral (p.o.) |
Table 2: Recommended Dosage of this compound in Mice for Behavioral Studies
| Dose | Route of Administration | Vehicle | Efficacy Model | Reference |
| 12 mg/kg | Intraperitoneal (i.p.) | 4% DMSO in saline | Attenuation of hyperlocomotion in DAT-KO mice | |
| 12 mg/kg | Intraperitoneal (i.p.) | 5% hydroxypropyl β cyclodextrin in 0.9% sterile saline | Reduction of ethanol consumption | |
| 12 mg/kg | Intraperitoneal (i.p.) | Saline | Attenuation of cocaine- and methamphetamine-induced hyperlocomotion | |
| 2, 6, 12 mg/kg | Intraperitoneal (i.p.) | Saline | Reduction of cocaine self-administration | |
| 10, 30, 100 mg/kg | Oral (p.o.) | Distilled H₂O | Attenuation of hyperlocomotion in DAT-KO mice |
Note: The selection of a 12 mg/kg i.p. dose in some studies was based on pharmacokinetic data indicating that this dose achieves brain concentrations of this compound in the low micromolar range.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
1.1. Materials:
-
This compound
-
Vehicle (select based on the experimental plan, see Table 2)
-
Option A: Dimethyl sulfoxide (DMSO) and sterile saline (0.9% NaCl)
-
Option B: Hydroxypropyl β-cyclodextrin and sterile saline (0.9% NaCl)
-
Option C: Distilled water (for oral administration)
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (appropriate gauge for i.p. or oral administration)
1.2. Preparation of this compound Solution (for i.p. administration):
-
Vehicle: 4% DMSO in Saline
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution with sterile saline to achieve the final desired concentration of this compound and a final DMSO concentration of 4%.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Vehicle: 5% Hydroxypropyl β-cyclodextrin in Saline
-
Weigh the required amount of this compound.
-
Dissolve it in a 5% solution of hydroxypropyl β-cyclodextrin in sterile 0.9% saline.
-
Vortex until the solution is clear. Gentle warming may be required to aid dissolution.
-
1.3. Administration:
-
Intraperitoneal (i.p.) Injection:
-
Calculate the required volume of the this compound solution based on the animal's body weight and the target dose.
-
Administer the solution via intraperitoneal injection.
-
-
Oral Gavage (p.o.):
-
Dissolve this compound in distilled water.
-
Administer the solution using an oral gavage needle, with the volume adjusted based on the mouse's body weight.
-
Protocol 2: Open Field Test for Locomotor Activity
2.1. Objective: To assess the effect of this compound on spontaneous locomotor activity and anxiety-like behavior.
2.2. Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Video tracking software
-
70% ethanol for cleaning
2.3. Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle at the desired dose and route.
-
Place the mouse in the center of the open field arena.
-
Record the animal's activity for a specified period (e.g., 30 minutes) using the video tracking system.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
Protocol 3: Cocaine Self-Administration
3.1. Objective: To evaluate the effect of this compound on the reinforcing properties of cocaine.
3.2. Materials:
-
Operant conditioning chambers equipped with two levers and a drug infusion pump
-
Intravenous catheters
-
Cocaine hydrochloride
-
This compound
3.3. Procedure:
-
Surgically implant intravenous catheters into the jugular vein of the mice. Allow for a recovery period.
-
Train the mice to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR1) during daily sessions (e.g., 2 hours). One lever press results in a cocaine infusion, while the other is inactive.
-
Once a stable baseline of cocaine intake is established, begin treatment with this compound or vehicle prior to the self-administration sessions.
-
A dose-response study can be conducted by administering different doses of this compound (e.g., 2, 6, and 12 mg/kg, i.p.) before sessions where various doses of cocaine are available for self-administration (e.g., 0.1, 0.3, 0.5, 1 mg/kg/infusion).
-
Record the number of active and inactive lever presses to determine the effect of this compound on cocaine reinforcement.
Visualizations
Caption: Signaling pathway of this compound at the NTSR1.
Caption: General experimental workflow for in vivo studies.
Caption: Logical relationship for dose-response analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Arrestin-Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of SBI-553
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and intraperitoneal (i.p.) administration of SBI-553, a potent and brain-penetrant neurotensin receptor 1 (NTR1) allosteric modulator. This compound acts as a β-arrestin biased positive allosteric modulator, demonstrating efficacy in animal models of psychostimulant abuse without the side effects associated with unbiased NTSR1 agonism.[1][2]
Overview of this compound
This compound is an experimental drug that selectively binds to an intracellular pocket of the neurotensin receptor 1 (NTSR1).[3] This binding event modulates the receptor's signaling, favoring the β-arrestin pathway over G-protein signaling.[1][4] Specifically, this compound stimulates NTSR1 phosphorylation and subsequent β-arrestin recruitment and receptor internalization, while concurrently antagonizing Gq protein activation. This biased agonism is of significant interest for therapeutic development, particularly in the context of addiction and pain relief.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₁FN₄O₂ | |
| Molecular Weight | 450.55 g/mol | |
| CAS Number | 1849603-72-0 | |
| Solubility | Soluble in DMSO (up to 17 mg/mL with sonication and warming) | |
| Storage | Store stock solutions at -20°C or -80°C |
Experimental Protocols
Preparation of this compound Formulation for Intraperitoneal Injection
Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo administration. The following protocol is based on formulations used in published preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile syringes and needles
Protocol:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve this compound in DMSO to create a stock solution. A concentration of 20.8 mg/mL in DMSO has been cited.
-
To aid dissolution, ultrasonic and warming (up to 80°C) may be necessary. Ensure the DMSO is new and anhydrous as hygroscopic DMSO can negatively impact solubility.
-
-
Prepare Vehicle:
-
The recommended vehicle for a final concentration of ≥ 2.08 mg/mL of this compound is a mixture of DMSO, PEG300, Tween-80, and Saline.
-
The final composition of the vehicle (including the DMSO from the stock solution) should be:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
-
Formulation Procedure (for 1 mL of working solution):
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution (e.g., 20.8 mg/mL) to the PEG300 and mix thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentration of this compound in this example would be 2.08 mg/mL.
-
Alternative Vehicle:
For some in vivo experiments, a simpler vehicle of 4% DMSO in saline has been used. The choice of vehicle may depend on the required dose and tolerability in the animal model.
Quantitative Data Summary:
| Parameter | Value | Reference |
| In Vivo Dose (mice) | 12 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) | |
| Vehicle Composition 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| Vehicle Composition 2 | 4% DMSO in Saline | |
| Injection Volume (mice) | 5-10 mL/kg |
Intraperitoneal Injection Procedure
-
Animal Handling: Handle animals according to approved institutional guidelines for animal care and use.
-
Dosage Calculation: Calculate the required volume of the this compound formulation based on the animal's body weight and the desired dose (e.g., 12 mg/kg).
-
Injection: Administer the calculated volume via intraperitoneal injection using a sterile syringe and an appropriate gauge needle.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its preparation and administration.
Caption: this compound Signaling Pathway.
Caption: this compound Preparation Workflow.
References
Application Notes and Protocols for Studying SBI-553 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-553 is a potent, brain-penetrant, small-molecule allosteric modulator of the Neurotensin Receptor 1 (NTSR1), a G protein-coupled receptor (GPCR).[1][2] It functions as a β-arrestin-biased agonist, meaning it selectively activates the β-arrestin signaling pathway while simultaneously antagonizing the Gq protein-mediated signaling cascade.[3] This unique mechanism of action makes this compound a valuable research tool for dissecting the distinct physiological roles of these two major GPCR signaling pathways and a potential therapeutic candidate for conditions such as psychostimulant abuse, without the side effects associated with unbiased NTSR1 agonists.[3]
These application notes provide detailed protocols for key cell-based assays to characterize the function of this compound, enabling researchers to investigate its potency, efficacy, and biased signaling properties.
Mechanism of Action: Biased Allosteric Modulation of NTSR1
This compound binds to an allosteric site on NTSR1, distinct from the binding site of the endogenous ligand neurotensin (NT).[3] This interaction has two key consequences:
-
Positive Allosteric Modulation (PAM) of β-arrestin signaling: this compound enhances the recruitment of β-arrestin to NTSR1, both on its own and in the presence of neurotensin. This leads to the activation of downstream β-arrestin-mediated signaling pathways, such as the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
-
Negative Allosteric Modulation (NAM) of Gq signaling: this compound inhibits the NT-induced activation of the Gq protein pathway. This prevents the subsequent production of inositol phosphates (like IP3) and the mobilization of intracellular calcium.
This dual functionality confers a profound β-arrestin bias to the receptor's signaling output.
Signaling Pathway of this compound at NTSR1
Caption: this compound signaling at the NTSR1 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in various functional cell-based assays.
Table 1: Potency and Efficacy of this compound in β-arrestin Recruitment Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
| β-arrestin Redistribution | U2OS | EC50 | 0.34 µM | |
| BRET | HEK293T | EC50 | ~1 µM | Slosky et al., 2020 |
| β-arrestin Recruitment | HEK293T | Emax | Full agonist | Slosky et al., 2020 |
Table 2: Antagonism of Gq Protein Signaling by this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Flux (in presence of NT) | CHO-K1 | IC50 | ~1.18 µM (with 2.15 µM this compound) | |
| IP1 Accumulation (HTRF) | HEK293T | Activity | No stimulation | Slosky et al., 2020 |
| TGFα Shedding | HEK293T | Activity | No stimulation | Slosky et al., 2020 |
Table 3: Modulation of Endogenous Ligand (Neurotensin) Affinity
| Assay Type | Cell Line | Effect of this compound on NT Affinity | Reference |
| Radioligand Binding ([³H]NTS) | HEK293T | Increased affinity and Bmax | Krumm et al., 2023 |
Experimental Protocols
The following are detailed protocols for the key cell-based assays used to characterize the function of this compound.
Protocol 1: β-arrestin Recruitment Assay using Bioluminescence Resonance Energy Transfer (BRET)
This assay measures the recruitment of β-arrestin to NTSR1 upon ligand stimulation.
Experimental Workflow: BRET Assay
Caption: Workflow for the β-arrestin recruitment BRET assay.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Expression plasmids: NTSR1-Rluc8 (donor) and β-arrestin2-Venus (acceptor)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, clear-bottom 96-well plates
-
Coelenterazine h substrate
-
This compound
-
BRET-capable plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with NTSR1-Rluc8 and β-arrestin2-Venus plasmids using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio of acceptor to donor plasmid is 4:1 to 10:1 to ensure saturation of the donor with the acceptor.
-
Incubate the transfected cells for 24-48 hours.
-
-
Assay Performance:
-
Detach the transfected cells and resuspend them in assay buffer (e.g., HBSS or phenol red-free DMEM).
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 20,000-50,000 cells per well.
-
Add Coelenterazine h to a final concentration of 5 µM to each well and incubate for 5-10 minutes in the dark.
-
Add this compound at various concentrations (typically a log-fold dilution series from 1 nM to 100 µM) or vehicle control to the wells.
-
Immediately measure the BRET signal using a plate reader capable of detecting both the donor (Rluc8, ~470 nm) and acceptor (Venus, ~530 nm) emissions simultaneously.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the background BRET ratio (from cells expressing only the donor).
-
Plot the net BRET ratio as a function of the log concentration of this compound.
-
Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression (sigmoidal dose-response).
-
Protocol 2: Gq Signaling Antagonism Assay using IP-One HTRF
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify Gq protein activation.
Experimental Workflow: IP-One HTRF Assay
Caption: Workflow for the Gq signaling IP-One HTRF assay.
Materials:
-
HEK293T cells stably or transiently expressing NTSR1
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
White 384-well plates
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)
-
Neurotensin (NT)
-
This compound
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture NTSR1-expressing HEK293T cells as described in Protocol 1.
-
Seed the cells into a white 384-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
-
Assay Performance:
-
Carefully remove the culture medium.
-
Add stimulation buffer containing LiCl (from the kit) to each well to inhibit IP1 degradation.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Stimulate the cells by adding a fixed concentration of neurotensin (e.g., EC₈₀ concentration) to all wells except the basal control. Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and perform the HTRF detection by adding the IP1-d2 conjugate and the anti-IP1-cryptate antibody according to the kit manufacturer's protocol.
-
Incubate for 1 hour at room temperature.
-
-
Data Analysis:
-
Measure the fluorescence at 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio as a function of the log concentration of this compound.
-
Determine the IC₅₀ value for the inhibition of NT-stimulated IP1 production using non-linear regression.
-
Protocol 3: ERK1/2 Phosphorylation Assay using Western Blot
This assay assesses the activation of a downstream signaling event in the β-arrestin pathway by measuring the phosphorylation of ERK1/2.
Experimental Workflow: ERK Phosphorylation Western Blot
Caption: Workflow for ERK1/2 phosphorylation Western blot.
Materials:
-
NTSR1-expressing HEK293T cells
-
Serum-free DMEM
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate NTSR1-expressing HEK293T cells in 6-well plates.
-
Once confluent, serum-starve the cells for 4-6 hours in serum-free DMEM.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 5, 10, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-ERK1/2 antibodies using a stripping buffer.
-
Re-block the membrane and probe with the primary antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Plot the normalized phospho-ERK1/2 levels as a function of this compound concentration or time.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the function of this compound. By employing these cell-based assays, scientists can effectively characterize its unique β-arrestin-biased allosteric modulatory activity at the NTSR1 receptor. This will facilitate a deeper understanding of the distinct roles of Gq and β-arrestin signaling pathways and may aid in the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Neurotensin Receptor | TargetMol [targetmol.com]
- 3. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBI-553 in β-Arrestin Recruitment Assays
These application notes provide a comprehensive overview and a detailed protocol for utilizing SBI-553 in β-arrestin recruitment assays. This compound is a potent, brain-penetrant, and orally bioavailable allosteric modulator of the neurotensin receptor 1 (NTSR1).[1][2] It functions as a β-arrestin biased agonist, selectively promoting the recruitment of β-arrestin to NTSR1 while antagonizing G protein signaling.[1][3] This unique mechanism of action makes the β-arrestin recruitment assay a critical tool for characterizing the pharmacological activity of this compound and similar compounds.
Introduction to β-Arrestin Recruitment and this compound
G protein-coupled receptors (GPCRs), such as NTSR1, are a large family of transmembrane receptors that mediate a wide range of physiological responses.[4] Upon activation by an agonist, GPCRs typically signal through two primary pathways: G protein-dependent signaling and β-arrestin-dependent signaling. The classical pathway involves the activation of heterotrimeric G proteins, leading to the production of second messengers. Alternatively, agonist-bound GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. This interaction not only desensitizes G protein signaling but also initiates a distinct wave of signaling events and receptor internalization.
This compound is a biased ligand that preferentially activates the β-arrestin pathway over the G protein pathway at NTSR1. This biased agonism is of significant interest in drug development as it may offer a way to selectively engage therapeutic signaling pathways while avoiding those that cause adverse effects. The β-arrestin recruitment assay is therefore essential for quantifying the potency and efficacy of this compound in initiating this specific signaling cascade.
Principle of the β-Arrestin Recruitment Assay
Several technologies can be employed to measure β-arrestin recruitment, including Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), and enzyme complementation assays like the PathHunter® assay. The most commonly cited method for characterizing this compound is a BRET-based assay.
The BRET assay relies on the non-radiative transfer of energy between a light-emitting donor molecule (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor molecule (e.g., a variant of Green Fluorescent Protein, GFP, such as Venus). In the context of a β-arrestin recruitment assay, the GPCR of interest (NTSR1) is fused to the donor (e.g., NTSR1-Rluc), and β-arrestin is fused to the acceptor (e.g., β-arrestin2-Venus). When the receptor is in its inactive state, the donor and acceptor are spatially separated. Upon agonist-induced receptor activation and conformational change, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity (typically <10 nm). This allows for energy transfer from the luciferase substrate oxidation to the fluorescent protein, resulting in a detectable light emission at the acceptor's wavelength. The ratio of acceptor emission to donor emission is calculated to quantify the extent of β-arrestin recruitment.
Quantitative Data for this compound
The following table summarizes the reported potency of this compound in inducing β-arrestin recruitment to NTSR1.
| Compound | Assay Type | Cell Line | Receptor | Parameter | Value | Reference |
| This compound | β-Arrestin Recruitment | - | NTSR1 | EC50 | 340 nM |
Detailed Experimental Protocol: BRET-based β-Arrestin Recruitment Assay for this compound
This protocol is a synthesized methodology based on standard BRET assay principles and information from studies involving this compound.
Materials and Reagents
-
Cell Line: HEK293T cells are commonly used for their high transfection efficiency and robust protein expression.
-
Expression Plasmids:
-
NTSR1 fused to a BRET donor, e.g., NTSR1-Rluc8.
-
β-arrestin2 fused to a BRET acceptor, e.g., β-arrestin2-Venus.
-
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
BRET Substrate: Coelenterazine h or a suitable analog.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Positive Control: A known NTSR1 agonist, such as neurotensin (NTS).
-
Microplates: White, opaque, 96-well or 384-well microplates suitable for luminescence measurements.
-
Plate Reader: A microplate reader capable of detecting dual-wavelength luminescence (e.g., with filters for Rluc8 emission ~480 nm and Venus emission ~530 nm).
Experimental Workflow
Caption: Workflow for the this compound β-arrestin recruitment BRET assay.
Step-by-Step Procedure
Day 1: Cell Seeding and Transfection
-
Seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the plasmid DNA-transfection reagent complexes according to the manufacturer's protocol. A typical ratio for the NTSR1-Rluc8 and β-arrestin2-Venus plasmids is 1:3 to 1:5 to optimize the BRET signal.
-
Add the transfection complexes to the cells and incubate for 24-48 hours at 37°C in a CO2 incubator.
Day 2/3: Assay Performance
-
Carefully detach the transfected cells using an enzyme-free dissociation buffer to preserve receptor integrity.
-
Resuspend the cells in assay buffer and determine the cell density.
-
Dilute the cells to the desired concentration (e.g., 2 x 10^5 cells/mL).
-
Dispense the cell suspension into the wells of a white, opaque 96-well plate.
-
Prepare serial dilutions of this compound in assay buffer. It is recommended to perform a wide concentration range to capture the full dose-response curve (e.g., 10 pM to 100 µM). Also prepare solutions for vehicle control (DMSO) and a positive control (saturating concentration of NTS).
-
Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Immediately before reading the plate, add the BRET substrate (e.g., Coelenterazine h) to all wells at a final concentration of 5 µM.
-
Measure the luminescence signal using a plate reader equipped with two filters: a donor filter (e.g., 480 ± 20 nm) and an acceptor filter (e.g., 530 ± 20 nm).
Data Analysis
-
Calculate the BRET Ratio: For each well, calculate the BRET ratio using the following formula: BRET Ratio = (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength)
-
Data Normalization: Normalize the BRET ratios to the vehicle control (0% effect) and a saturating concentration of a full agonist like NTS (100% effect).
-
Dose-Response Curve: Plot the normalized BRET ratio as a function of the logarithm of the this compound concentration.
-
EC50 Determination: Fit the dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
Signaling Pathway Diagram
Caption: this compound biased signaling at the NTSR1 receptor.
Troubleshooting and Considerations
-
Low BRET Signal: This could be due to low transfection efficiency, incorrect plasmid ratios, or inactive BRET substrate. Optimize transfection conditions and ensure the substrate is fresh.
-
High Background Signal: This may result from cell death or non-specific interactions. Ensure cells are healthy and handle them gently.
-
Assay Window: The difference between the minimum and maximum BRET signal should be sufficient for robust analysis. Adjusting the ratio of donor to acceptor plasmids can often improve the assay window.
-
Compound Solubility: this compound is soluble in DMSO. Ensure that the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent effects.
-
Biased Agonism: To fully characterize this compound as a biased agonist, it is essential to also perform an assay that measures G protein signaling (e.g., an IP3 or calcium mobilization assay) to demonstrate the lack of activity in that pathway.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
Measuring the Effects of SBI-553 on Gq Protein Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-553 is a novel, potent, and brain-penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator (PAM) of the neurotensin receptor 1 (NTSR1).[1][2] A key characteristic of this compound is its ability to redirect NTSR1 signaling away from the canonical Gq protein pathway and towards the β-arrestin pathway.[2] This biased agonism makes this compound a valuable research tool for dissecting the distinct physiological roles of Gq- and β-arrestin-mediated signaling downstream of NTSR1. Furthermore, this unique pharmacological profile is being explored for its therapeutic potential in various neurological disorders.[2]
These application notes provide detailed protocols for measuring the inhibitory effects of this compound on Gq protein signaling. The primary methods for assessing Gq activation are through the measurement of downstream second messengers, namely inositol phosphates and intracellular calcium. The provided protocols will focus on two widely used and robust assays: the Calcium Mobilization Assay and the Inositol Monophosphate (IP1) Accumulation Assay.
Gq Signaling Pathway
Activation of a Gq-coupled receptor, such as NTSR1 by its endogenous ligand neurotensin (NTS), initiates a well-defined signaling cascade. The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein. The GTP-bound Gαq subunit dissociates from the βγ subunits and activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium triggers a multitude of cellular responses.
This compound, by acting as an antagonist of the Gq pathway, is expected to inhibit the NTS-induced production of IP3 and the subsequent mobilization of intracellular calcium.[3]
Figure 1: Gq Protein Signaling Pathway and the Inhibitory Effect of this compound.
Quantitative Data Summary
The following tables summarize the known quantitative effects of Neurotensin (NTS) and this compound on NTSR1-mediated signaling pathways.
| Ligand | Assay | Parameter | Value | Cell Line | Reference |
| Neurotensin | Gq Protein Activation | EC50 | 106 pM | HEK293T | |
| This compound | Allosteric Modulation (NTSR1) | EC50 | 340 nM | HEK293 | |
| This compound | β-arrestin Recruitment | EC50 | 140 nM | HEK293 |
Table 1: Agonist and Modulator Activity
| Ligand | Assay (NTS-induced) | Parameter | Value | Cell Line | Reference |
| This compound | Gq Protein Activation | IC50 | Full Antagonism | HEK293T | |
| This compound | IP3 Production | IC50 | Full Antagonism | HEK293T | |
| This compound | Calcium Mobilization | IC50 | Full Antagonism* | HEK293T |
Table 2: Inhibitory Effects of this compound on NTS-induced Gq Signaling *Specific IC50 values are not currently available in the public literature; however, studies report full antagonism of the NTS-induced response.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway. It is a widely used, high-throughput method for assessing GPCR activity.
Figure 2: Workflow for the Calcium Mobilization Assay.
Materials:
-
HEK293 cells stably or transiently expressing human NTSR1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black-walled, clear-bottom 96-well plates
-
Poly-D-lysine (for coating plates)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (optional, to prevent dye leakage)
-
Neurotensin (NTS)
-
This compound
-
Fluorescent plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Plating:
-
Coat a 96-well plate with poly-D-lysine.
-
Seed NTSR1-expressing HEK293 cells at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution in HBSS with 20 mM HEPES according to the manufacturer's instructions. If necessary, include probenecid.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in HBSS.
-
Prepare a solution of NTS at a concentration that elicits a submaximal to maximal response (e.g., EC80).
-
Place the cell plate in the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
Establish a baseline fluorescence reading for approximately 15-30 seconds.
-
Inject the this compound dilutions (or vehicle) into the wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Following the pre-incubation, inject the NTS solution and continue recording the fluorescence.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after NTS addition.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a maximal concentration of a known NTSR1 antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The use of lithium chloride (LiCl) in the assay buffer inhibits the degradation of IP1, allowing for its accumulation and detection. This assay provides a more integrated measure of Gq activation over time compared to the transient calcium signal.
Figure 3: Workflow for the IP1 Accumulation Assay.
Materials:
-
HEK293 cells stably or transiently expressing human NTSR1
-
Cell culture medium
-
White, solid-bottom 384-well plates
-
Stimulation buffer containing LiCl
-
Neurotensin (NTS)
-
This compound
-
IP1-d2 and anti-IP1-cryptate HTRF reagents (or similar detection reagents)
-
Lysis buffer
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating:
-
Plate NTSR1-expressing cells in a 384-well plate and incubate overnight.
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound and a fixed concentration of NTS (e.g., EC80) in stimulation buffer containing LiCl.
-
Aspirate the culture medium from the cells.
-
Add the compound solutions to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) diluted in lysis buffer to each well.
-
Incubate the plate at room temperature for at least 1 hour, protected from light.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The amount of IP1 produced is inversely proportional to the HTRF signal.
-
Convert the HTRF ratio to IP1 concentration using a standard curve.
-
Normalize the data and plot the IP1 concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for quantifying the inhibitory effects of this compound on Gq protein signaling. By utilizing calcium mobilization and IP1 accumulation assays, researchers can effectively characterize the pharmacological profile of this compound and similar biased allosteric modulators. These assays are essential tools for understanding the intricate mechanisms of GPCR signaling and for the development of novel therapeutics with improved efficacy and reduced side effects.
References
Application Notes and Protocols: TGFα Shedding Assay for Characterizing the Activity of SBI-553 on Neurotensin Receptor 1 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transforming Growth Factor-alpha (TGFα) shedding assay is a robust and versatile method for studying the activation of G protein-coupled receptors (GPCRs), particularly those that signal through the Gαq and Gα12/13 pathways.[1][2][3][4][5] This assay measures the cleavage and release of a membrane-anchored reporter protein, typically an alkaline phosphatase-tagged TGFα (AP-TGFα), into the cell culture supernatant. This shedding process is mediated by the metalloprotease ADAM17 (also known as TACE), whose activity is stimulated by the activation of specific GPCR signaling cascades.
SBI-553 is a potent, brain-penetrant allosteric modulator of the Neurotensin Receptor 1 (NTSR1), a GPCR involved in various physiological processes. This compound exhibits biased agonism, favoring the β-arrestin pathway over G protein signaling. Specifically, in the context of Gq protein activation, which is a known downstream pathway of NTSR1, this compound acts as an antagonist.
This application note provides a detailed protocol for utilizing the TGFα shedding assay to characterize the inhibitory activity of this compound on NTSR1-mediated Gq protein signaling.
Principle of the Assay
The TGFα shedding assay for GPCR activation relies on a series of cellular events. The cell line used is engineered to express the GPCR of interest (in this case, NTSR1) and a reporter construct, pro-AP-TGFα. This reporter is a fusion protein where the ectodomain of TGFα is tagged with placental alkaline phosphatase (AP) and is anchored to the cell membrane.
Upon activation of NTSR1 by an agonist like neurotensin (NTS), a signaling cascade is initiated, leading to the activation of the Gq protein. This, in turn, activates ADAM17, which then cleaves the pro-AP-TGFα, releasing the AP-TGFα fragment into the culture medium. The amount of released AP-TGFα is quantified by measuring the enzymatic activity of AP in the supernatant.
This compound, as an antagonist of NTSR1-mediated Gq activation, is expected to inhibit the agonist-induced shedding of AP-TGFα in a dose-dependent manner.
Data Presentation
Table 1: Effect of this compound on NTSR1-Mediated Gq Protein Activation in a TGFα Shedding Assay
| Compound | Treatment | Concentration | AP-TGFα Release (as % of NTS-stimulated control) |
| Neurotensin (NTS) | Agonist | 100 nM | 100% |
| This compound | Antagonist | 10 µM | No significant increase over basal |
| NTS + this compound | Co-treatment | 100 nM NTS + 10 µM this compound | Significantly attenuated |
Note: The data presented here is a representative summary based on published findings describing this compound's antagonism of Gq signaling. Actual values may vary depending on experimental conditions.
Table 2: Pharmacological Profile of this compound
| Parameter | Value |
| Target | Neurotensin Receptor 1 (NTSR1) |
| Mechanism of Action | Allosteric Modulator, β-arrestin biased agonist, Gq protein antagonist |
| EC50 (β-arrestin recruitment) | ~340 nM |
| Effect on NTS-induced Gq activation | Antagonism |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably co-expressing human NTSR1 and pro-AP-TGFα.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection Reagent (if establishing the cell line): As per manufacturer's instructions.
-
Plasmids (if establishing the cell line): pCDNA3.1-hNTSR1 and pDisplay-AP-TGFα.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Neurotensin (NTS) peptide.
-
Test Compound: this compound.
-
AP Substrate: p-Nitrophenyl phosphate (pNPP).
-
Stop Solution: 3 N NaOH.
-
96-well cell culture plates.
-
96-well assay plates (for AP measurement).
-
Microplate reader capable of measuring absorbance at 405 nm.
Experimental Workflow
-
Cell Seeding:
-
Trypsinize and resuspend the NTSR1/AP-TGFα expressing HEK293 cells in culture medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a fixed concentration of NTS (e.g., EC80 concentration, to be determined empirically) in assay buffer.
-
Gently wash the cells twice with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the appropriate compound dilutions (this compound, NTS, or vehicle control) to the wells. For antagonist testing, pre-incubate with this compound for 15-30 minutes before adding NTS.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Collection of Supernatant:
-
After incubation, carefully collect 40 µL of the supernatant from each well and transfer to a new 96-well assay plate. Be careful not to disturb the cell monolayer.
-
-
Measurement of Alkaline Phosphatase Activity:
-
Prepare the pNPP substrate solution according to the manufacturer's instructions.
-
Add 60 µL of the pNPP solution to each well of the assay plate containing the supernatant.
-
Incubate the plate at 37°C for 30-60 minutes, or until a yellow color develops.
-
Stop the reaction by adding 50 µL of 3 N NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with assay buffer only).
-
Normalize the data by expressing the absorbance of each well as a percentage of the positive control (NTS-stimulated shedding) after subtracting the basal (unstimulated) shedding.
-
Plot the dose-response curve for this compound's inhibition of NTS-stimulated shedding and calculate the IC50 value.
-
Visualizations
Caption: Signaling pathway of NTSR1-mediated TGFα shedding and the modulatory role of this compound.
Caption: Experimental workflow for the TGFα shedding assay to determine this compound activity.
Conclusion
The TGFα shedding assay is a highly effective method for characterizing the functional consequences of GPCR modulation. As demonstrated with this compound, this assay can be readily applied to quantify the antagonistic effects of a compound on agonist-induced Gq protein signaling. The detailed protocol and workflow provided herein offer a comprehensive guide for researchers to implement this assay for the screening and characterization of novel GPCR-targeting therapeutics.
References
- 1. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. pure.teikyo.jp [pure.teikyo.jp]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing SBI-553-Induced NTSR1 Internalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-553 is a potent, brain-penetrant, and orally bioavailable allosteric modulator of the neurotensin receptor 1 (NTSR1).[1][2] It functions as a β-arrestin-biased agonist, selectively promoting β-arrestin recruitment and subsequent receptor internalization while antagonizing G protein-dependent signaling pathways.[3][4][5] This biased agonism makes this compound a valuable research tool for dissecting the distinct physiological roles of NTSR1-mediated G protein and β-arrestin signaling. Furthermore, its potential to selectively attenuate addictive behaviors without the side effects of unbiased NTSR1 agonists highlights its therapeutic promise.
These application notes provide detailed protocols for assessing and quantifying the internalization of NTSR1 induced by this compound. The following methodologies are described: confocal microscopy for visualization, cell-surface ELISA for quantification of surface receptors, and a Bioluminescence Resonance Energy Transfer (BRET) assay to measure β-arrestin recruitment, a key step preceding internalization.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in inducing NTSR1-mediated responses.
| Parameter | Cell Line | Assay Type | EC50 Value | Reference |
| NTSR1 Allosteric Modulation | HEK293 | Radioligand Binding Assay | 0.34 µM | |
| β-arrestin2 Recruitment | HEK293T | BRET Assay | ~1 µM | |
| NTSR1 Internalization | HEK293T | Confocal Microscopy | Potent induction at 10 µM | |
| NTSR1 Internalization | HEK293 | Not specified | Induced by 0.03-30 µM |
Signaling Pathway and Modulation
The following diagram illustrates the canonical signaling of NTSR1 upon binding of its endogenous ligand, neurotensin (NTS), and the modulatory effect of this compound. NTS binding activates both Gq protein-mediated and β-arrestin-mediated signaling pathways. This compound, acting as a biased allosteric modulator, selectively promotes the β-arrestin pathway, leading to receptor internalization, while inhibiting Gq protein activation.
Experimental Protocols
Protocol 1: Visualization of NTSR1 Internalization by Confocal Microscopy
This protocol allows for the direct visualization of this compound-induced NTSR1 internalization in cultured cells.
Materials:
-
HEK293 cells stably expressing N-terminally FLAG-tagged or fluorescently-tagged (e.g., GFP) NTSR1
-
Poly-D-lysine coated glass coverslips or imaging plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
Neurotensin (NTS) as a positive control
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody (e.g., anti-FLAG antibody) if using epitope-tagged receptor
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Workflow Diagram:
References
Application Notes and Protocols for Inositol Phosphate Accumulation Assay with SBI-553
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are prominent drug targets. The activation of GPCRs that couple to Gq/11 proteins initiates a canonical signaling cascade involving the activation of phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3][4] IP3 subsequently binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. IP3 is rapidly metabolized into a series of inositol phosphates, with inositol monophosphate (IP1) being a more stable downstream metabolite. The accumulation of IP1 serves as a robust and reliable measure of Gq/11-coupled receptor activation. Assays measuring inositol phosphate accumulation are therefore crucial for characterizing the pharmacology of Gq/11-coupled GPCRs.
SBI-553 is an experimental drug that functions as a β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1). A key characteristic of this compound is its ability to bias NTSR1 signaling away from the Gq/11 pathway and towards β-arrestin-mediated signaling. Specifically, this compound antagonizes Gq protein signaling, thereby inhibiting the production of IP3 and subsequent calcium mobilization. When co-administered with the endogenous ligand neurotensin (NTS), this compound fully antagonizes NTS-induced Gq and G11 protein activation. This makes this compound a valuable tool compound for studying Gq/11 signaling and for validating inositol phosphate accumulation assays.
These application notes provide a detailed protocol for performing an inositol phosphate accumulation assay using the Homogeneous Time-Resolved Fluorescence (HTRF®) technology, with a specific focus on demonstrating the inhibitory effect of this compound on Gq/11-mediated signaling.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Gq/11 signaling pathway leading to inositol phosphate accumulation and the general workflow for an HTRF®-based inositol phosphate accumulation assay.
References
Application Note: High-Throughput Screening for Modulators of Neurotensin Receptor 1 Using a Calcium Mobilization Assay with SBI-553
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of central nervous system disorders. Its activation by the endogenous ligand neurotensin (NTS) triggers multiple signaling cascades, including the Gq protein pathway, which leads to the mobilization of intracellular calcium. SBI-553 is a novel, potent, and brain-penetrant allosteric modulator of NTSR1.[1] It exhibits a strong bias towards the β-arrestin pathway while simultaneously acting as a negative allosteric modulator of Gq-mediated signaling.[2][3] This unique pharmacological profile makes this compound a valuable tool for dissecting NTSR1 signaling and a potential therapeutic agent in its own right.
This application note provides a detailed protocol for a calcium mobilization assay to characterize the inhibitory effect of this compound on NTS-induced calcium flux in cells expressing NTSR1. This assay is suitable for high-throughput screening (HTS) to identify and characterize novel NTSR1 modulators.
Principle of the Assay
The assay quantifies the ability of this compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by the NTSR1 agonist, neurotensin. Cells stably expressing NTSR1 are pre-loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 NW (No-Wash). Upon stimulation with NTS, the activation of the Gq pathway leads to the release of Ca²⁺ from the endoplasmic reticulum, causing a significant increase in the fluorescence of the dye. When this compound is pre-incubated with the cells, it binds to an allosteric site on NTSR1 and inhibits this NTS-induced calcium release, resulting in a dose-dependent decrease in the fluorescent signal.
Data Presentation
The inhibitory effect of this compound on NTS-induced calcium mobilization can be quantified by determining its half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative data obtained from a calcium flux assay.
| Compound | Agonist (NTS) EC₅₀ | This compound IC₅₀ | Assay Method | Cell Line |
| Neurotensin (NTS) | ~5 nM | N/A | Calcium Mobilization (Fluo-4) | HEK293 cells expressing NTSR1 |
| This compound | N/A | ~1 µM (causes a >100-fold rightward shift in NTS EC₅₀) | Calcium Mobilization (Fluo-4) | HEK293 cells expressing NTSR1 |
Note: The IC₅₀ of this compound is represented as a significant rightward shift in the agonist dose-response curve, characteristic of negative allosteric modulation.
Experimental Protocols
Materials and Reagents
-
Cells stably expressing human NTSR1 (e.g., HEK293-NTSR1 or CHO-K1-NTSR1)
-
Cell culture medium (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents as required.
-
Neurotensin (NTS) peptide (agonist)
-
This compound (negative allosteric modulator)
-
Fluo-4 NW (No-Wash) Calcium Assay Kit
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurements (Ex/Em ≈ 490/525 nm)
Cell Preparation
-
Cell Seeding:
-
Culture NTSR1-expressing cells to 80-90% confluency.
-
Harvest the cells and resuspend them in culture medium at a density of 40,000–80,000 cells/well for a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Assay Protocol (Antagonist/Inhibitor Mode)
-
Dye Loading:
-
Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's instructions.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the Fluo-4 NW loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
After incubation, allow the plate to equilibrate to room temperature for 15-30 minutes, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound (the antagonist/inhibitor) in Assay Buffer at 2X the final desired concentration.
-
Prepare a solution of NTS (the agonist) in Assay Buffer at a concentration corresponding to its EC₈₀ (the concentration that elicits 80% of the maximal response). This will also be at 2X the final desired concentration.
-
Include appropriate controls: vehicle control (buffer alone), NTS alone (positive control), and this compound alone (to confirm no agonist activity).
-
-
Fluorescence Measurement:
-
Place the cell plate and the compound plates into the fluorometric plate reader.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Baseline Reading: Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Antagonist Addition: Add the serially diluted this compound solutions (or vehicle) to the wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Agonist Addition: Add the NTS (EC₈₀) solution to the wells.
-
Signal Recording: Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Analysis
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data:
-
The response in the presence of NTS alone (positive control) is set to 100%.
-
The response in the presence of vehicle alone (negative control) is set to 0%.
-
-
Plot the normalized response against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value of this compound.
Visualizations
Caption: NTSR1 Gq Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for the Calcium Mobilization Assay.
Caption: Relationship between this compound, NTSR1, and Calcium Signal.
References
Application Notes and Protocols for SBI-553 in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-553 is a novel, potent, and brain-penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1).[1][2][3][4][5] Unlike unbiased NTSR1 agonists, this compound selectively promotes β-arrestin recruitment and signaling while antagonizing G-protein-mediated pathways. This unique mechanism of action has demonstrated potential in preclinical models for treating substance use disorders by attenuating the rewarding effects of drugs of abuse, such as psychostimulants, without inducing the adverse side effects associated with conventional NTSR1 agonists. These application notes provide detailed protocols for utilizing this compound in conditioned place preference (CPP) studies to assess its potential in modulating drug-seeking and reward-related behaviors.
Mechanism of Action of this compound
This compound binds to an allosteric site on the NTSR1, a G protein-coupled receptor (GPCR). This binding has two key consequences:
-
Positive Allosteric Modulation of β-arrestin Signaling: this compound enhances the recruitment of β-arrestin to the NTSR1. This pathway is implicated in the attenuation of addictive behaviors.
-
Antagonism of Gq Protein Signaling: this compound inhibits the Gq protein signaling cascade that is typically activated by neurotensin. This antagonism is thought to circumvent the negative side effects, such as hypothermia and hypotension, observed with unbiased NTSR1 agonists.
This biased signaling profile makes this compound a promising candidate for a therapeutic agent with a favorable safety profile.
Signaling Pathway of this compound at NTSR1
References
- 1. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Methamphetamine-induced conditioned place preference in LG/J and SM/J mouse strains and an F45/F46 advanced intercross line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cocaine-Induced Hyperlocomotion Model Featuring SBI-553
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine, a potent psychostimulant, induces a state of hyperlocomotion in rodents, a behavioral phenotype that is widely utilized to model the stimulant effects of the drug and to screen potential therapeutic agents for substance use disorders. This model is predicated on the principle that cocaine's mechanism of action, primarily the blockade of the dopamine transporter (DAT), leads to increased dopaminergic neurotransmission in the brain's reward pathways, manifesting as heightened locomotor activity.
SBI-553 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1).[1][2][3] NTSR1 is a G protein-coupled receptor (GPCR) implicated in the modulation of dopamine signaling.[3] Unlike conventional NTSR1 agonists that can cause undesirable side effects, this compound exhibits a unique pharmacological profile by selectively promoting β-arrestin signaling while antagonizing Gq protein-mediated pathways.[1] This biased agonism has been shown to attenuate the behavioral effects of psychostimulants, including cocaine-induced hyperlocomotion, without producing the side effects associated with balanced NTSR1 activation.
These application notes provide a detailed protocol for utilizing the cocaine-induced hyperlocomotion model in mice to evaluate the efficacy of this compound.
Signaling Pathway of this compound at the Neurotensin Receptor 1
The therapeutic potential of this compound in the context of cocaine addiction stems from its unique interaction with NTSR1. The diagram below illustrates the proposed signaling cascade.
Experimental Protocol: Cocaine-Induced Hyperlocomotion in Mice
This protocol details the procedure for assessing the effect of this compound on cocaine-induced hyperlocomotion.
1. Materials and Equipment
-
Subjects: Adult male C57BL/6J mice (8-12 weeks old).
-
Compounds:
-
Cocaine hydrochloride (Sigma-Aldrich or equivalent)
-
This compound (synthesized or commercially available)
-
Vehicle (e.g., sterile saline, 0.9% NaCl)
-
-
Apparatus: Open field arenas (e.g., 40 x 40 x 40 cm), equipped with automated infrared photobeam systems for tracking locomotor activity (e.g., Med Associates, Noldus).
-
General Supplies: Animal scale, syringes, needles (e.g., 27-gauge), timers.
2. Experimental Design and Workflow
The following diagram outlines the experimental workflow.
3. Detailed Procedure
-
Animal Preparation:
-
House mice individually for at least one week before the experiment under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Handle mice for 3-5 minutes daily for at least three days prior to the experiment to reduce stress.
-
-
Habituation:
-
On two to three consecutive days preceding the experiment, administer a saline injection (i.p.) and immediately place each mouse into the open field arena for 30 minutes to habituate them to the environment and injection procedure. This minimizes the influence of novelty-induced locomotion on the test day.
-
-
Drug Preparation and Administration:
-
Prepare fresh solutions of cocaine HCl and this compound on the day of the experiment.
-
Dissolve cocaine HCl in sterile saline to a final concentration for a dose of 15-20 mg/kg.
-
Prepare this compound in a suitable vehicle for a dose of 12 mg/kg.
-
On the test day, administer this compound (or its vehicle) via intraperitoneal (i.p.) injection.
-
30 minutes after the first injection, administer cocaine (or saline) via i.p. injection.
-
-
Behavioral Recording:
-
Immediately after the second injection (cocaine or saline), place the mouse in the center of the open field arena.
-
Record locomotor activity for 30-60 minutes using the automated tracking system. The primary measure is the total distance traveled (in cm).
-
4. Data Analysis
-
Quantify the total distance traveled for each mouse during the recording period.
-
Compare the locomotor activity between the different treatment groups using appropriate statistical tests (e.g., two-way ANOVA with treatment as the main factor).
-
A significant reduction in the total distance traveled in the "this compound + Cocaine" group compared to the "Vehicle + Cocaine" group indicates that this compound attenuates cocaine-induced hyperlocomotion.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of this compound on locomotor activity.
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Total Distance Traveled in cm, mean ± SEM) | Statistical Significance (vs. Vehicle + Cocaine) |
| Vehicle + Saline | - | Baseline | - |
| Vehicle + Cocaine | 20 | Increased Locomotion | - |
| This compound + Saline | 12 | No significant change from baseline | - |
| This compound + Cocaine | 12 + 20 | Significantly reduced locomotion | p < 0.05 |
Note: The exact values for locomotor activity can vary depending on the specific experimental conditions, mouse strain, and apparatus. The data presented here is a qualitative representation based on published findings. Researchers should establish their own baseline and experimental values.
Conclusion
The cocaine-induced hyperlocomotion model is a robust and reliable method for assessing the in vivo efficacy of compounds like this compound. The biased agonism of this compound at the NTSR1 presents a promising therapeutic strategy for mitigating the stimulant effects of cocaine. The detailed protocol and application notes provided herein offer a comprehensive guide for researchers to investigate this and other novel compounds for the treatment of substance use disorders.
References
- 1. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased allosteric modulator of neurotensin receptor 1 reduces ethanol drinking and responses to ethanol administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Self-Administration Paradigms Using SBI-553
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing SBI-553, a novel β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1), in preclinical self-administration paradigms. This compound has demonstrated potential in attenuating addictive behaviors associated with psychostimulants and alcohol in animal models, offering a promising avenue for the development of novel therapeutics for substance use disorders.[1][2]
Introduction to this compound
This compound is a potent, brain-penetrant, and orally bioavailable small molecule that selectively modulates the NTSR1.[3] Unlike balanced NTSR1 agonists that can cause significant side effects, this compound exhibits a unique mechanism of action by biasing the receptor's signaling cascade towards the β-arrestin pathway and away from Gq protein coupling.[4][5] This biased agonism is thought to underlie its ability to reduce the reinforcing effects of drugs of abuse without inducing the adverse effects associated with non-biased NTSR1 activation. Preclinical studies have shown that this compound can attenuate cocaine and methamphetamine-induced hyperlocomotion and reduce cocaine self-administration in mice.
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator (PAM) of NTSR1, meaning it binds to a site on the receptor distinct from the endogenous ligand, neurotensin. This binding enhances the affinity of neurotensin for the receptor. Critically, this compound is a biased agonist, promoting the recruitment of β-arrestin to the receptor while antagonizing Gq protein signaling. This signaling bias is crucial for its therapeutic potential, as the β-arrestin pathway appears to mediate the attenuation of addictive behaviors, while the Gq pathway is associated with undesirable side effects.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound.
Table 1: In Vivo Efficacy of this compound in Rodent Models of Addiction
| Animal Model | Drug of Abuse | This compound Dose (mg/kg, i.p.) | Route of Administration | Key Finding | Reference |
| Mouse | Cocaine | 12 | Intraperitoneal (i.p.) | Attenuated hyperlocomotion | |
| Mouse | Methamphetamine | 12 | Intraperitoneal (i.p.) | Attenuated hyperlocomotion | |
| Mouse | Cocaine | 2, 6, 12 | Intraperitoneal (i.p.) | Reduced self-administration | |
| Mouse | Ethanol | Not specified | Not specified | Reduces binge-like consumption | |
| Rat | Ethanol | 2, 6, 12 | Intraperitoneal (i.p.) | Attenuates interoceptive effects |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Mouse | Rat | Reference |
| Oral Bioavailability | ~50% | ~50% | |
| Brain:Plasma Ratio (1 hr post-dose) | 0.54 | 0.98 |
Experimental Protocols
This section provides detailed protocols for intravenous self-administration of psychostimulants and oral self-administration of ethanol in rodents, adapted for the evaluation of this compound.
Protocol 1: Intravenous Cocaine Self-Administration in Mice
This protocol is designed to assess the effect of this compound on the reinforcing properties of cocaine.
1. Materials and Reagents
-
This compound
-
Cocaine hydrochloride
-
Sterile 0.9% saline
-
Ketamine/xylazine or isoflurane for anesthesia
-
Heparinized saline
-
Antibiotics (e.g., cefazolin)
-
Materials for intravenous catheters (e.g., Silastic tubing, vascular access buttons)
-
Operant conditioning chambers equipped with two levers, a syringe pump, and a cue light.
2. Catheter Implantation Surgery
-
Anesthetize the mouse using ketamine/xylazine or isoflurane.
-
Shave the dorsal and ventral neck/chest area.
-
Make a small incision on the back, between the scapulae, to externalize the catheter.
-
Make a second incision over the right jugular vein.
-
Isolate the jugular vein and insert the catheter, advancing it towards the heart.
-
Secure the catheter in the vein with surgical suture.
-
Tunnel the external part of the catheter subcutaneously to the dorsal incision and secure it.
-
Flush the catheter with heparinized saline to ensure patency.
-
Administer post-operative analgesics and antibiotics as required and allow the animal to recover for at least 5-7 days.
3. This compound and Cocaine Preparation
-
This compound Solution: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). The final injection volume should be appropriate for intraperitoneal (i.p.) administration (e.g., 10 ml/kg).
-
Cocaine Solution: Dissolve cocaine hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 0.5 mg/kg/infusion).
4. Self-Administration Procedure
-
Acquisition/Training:
-
Place the mice in the operant chambers for daily 2-hour sessions.
-
A press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg in 23.5 µl over 2 seconds) and the presentation of a cue light.
-
A press on the "inactive" lever has no programmed consequence.
-
Continue training until a stable baseline of responding is achieved (e.g., <20% variation in active lever presses over three consecutive days). This is typically done on a Fixed Ratio 1 (FR1) schedule, where one lever press results in one infusion.
-
-
Testing the Effect of this compound:
-
Once a stable baseline is established, administer this compound (e.g., 2, 6, or 12 mg/kg, i.p.) or vehicle 30 minutes prior to the self-administration session.
-
Record the number of active and inactive lever presses, and the number of infusions earned.
-
A within-subjects design is recommended, where each animal receives all doses of this compound and vehicle in a counterbalanced order.
-
5. Progressive Ratio (PR) Schedule
-
To assess the motivation to self-administer cocaine, a PR schedule can be implemented.
-
In a PR schedule, the number of lever presses required for each subsequent infusion increases (e.g., 1, 2, 4, 6, 9, 12...).
-
The "breakpoint" is the last ratio completed before the animal ceases to respond for a set period (e.g., 1 hour).
-
Administer this compound or vehicle prior to the PR session to determine its effect on the breakpoint.
Protocol 2: Oral Ethanol Self-Administration in Rodents
This protocol is for assessing the effect of this compound on voluntary ethanol consumption.
1. Materials and Reagents
-
This compound
-
Ethanol (95%)
-
Sucrose
-
Tap water
-
Operant conditioning chambers with two levers and a liquid dipper, or two-bottle choice home cages.
2. This compound Preparation
-
Prepare this compound solution as described in Protocol 1.
3. Operant Oral Self-Administration Procedure
-
Training:
-
Water restrict the animals for a short period to facilitate learning.
-
Train the animals to press a lever for a water reward in the operant chamber.
-
Once lever pressing is established, introduce a sucrose solution (e.g., 10% w/v) as the reinforcer.
-
Gradually introduce ethanol into the sucrose solution (sucrose fading), starting with a low concentration (e.g., 2% v/v) and increasing to the target concentration (e.g., 10-20% v/v) over several sessions. The sucrose concentration is concurrently faded out.
-
-
Testing:
-
Once a stable baseline of ethanol self-administration is achieved, administer this compound or vehicle prior to the session.
-
Record the number of active and inactive lever presses and the volume of ethanol consumed.
-
4. Two-Bottle Choice Home Cage Procedure
-
Acclimation:
-
Individually house the animals.
-
Acclimate them to drinking from two sipper tubes, both containing water.
-
-
Ethanol Access:
-
Replace one water bottle with a bottle containing an ethanol solution (e.g., 10% v/v). A sucrose fading procedure can also be used here to encourage initial consumption.
-
Provide continuous or limited (e.g., 2-4 hours/day) access to both bottles.
-
Measure the daily fluid intake from both bottles to determine ethanol preference.
-
-
Testing:
-
Once a stable baseline of ethanol intake is established, administer this compound or vehicle daily before the ethanol access period.
-
Measure the volume of ethanol and water consumed to assess the effect of this compound on ethanol intake and preference.
-
Conclusion
This compound represents a promising pharmacological tool for investigating the role of the NTSR1 and the β-arrestin signaling pathway in addiction. The protocols outlined above provide a framework for researchers to evaluate the efficacy of this compound in reducing the reinforcing effects of psychostimulants and alcohol. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel treatments for substance use disorders.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. β-arrestin-biased Allosteric Modulator of Neurotensin Receptor 1 Reduces Ethanol Drinking and Responses to Ethanol Administration in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of operant oral ethanol self-administration: a dose-response curve study in rats. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: SBI-553 in Preclinical Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-553 is a novel, potent, and brain-penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1).[1] This unique mechanism of action allows for the selective activation of the β-arrestin signaling pathway downstream of NTSR1, while avoiding the activation of Gq protein-mediated pathways.[2][3] This biased agonism is of significant interest in the field of pain research, as it offers the potential for potent analgesia without the side effects associated with conventional NTSR1 agonists that activate both G protein and β-arrestin pathways.[2][3] Preclinical studies have demonstrated that this class of compounds can attenuate behaviors associated with substance abuse and may offer a new therapeutic strategy for pain management.
These application notes provide a comprehensive overview of the use of this compound and its closely related analog, SBI-810, in various preclinical models of pain. Detailed protocols for key behavioral assays are included to facilitate the design and execution of studies aimed at evaluating the analgesic potential of NTSR1 β-arrestin biased modulators.
Mechanism of Action and Signaling Pathway
This compound binds to an intracellular allosteric site on NTSR1. This binding promotes the recruitment of β-arrestin 2 (βarr2) to the receptor, initiating a downstream signaling cascade that is distinct from the canonical Gq-protein pathway. The β-arrestin-mediated signaling of NTSR1 has been shown to play a crucial role in mediating the analgesic effects of this class of compounds.
The proposed signaling pathway is as follows:
-
Ligand Binding: this compound binds to the intracellular allosteric site of the NTSR1.
-
Conformational Change and β-arrestin Recruitment: This binding event stabilizes a receptor conformation that preferentially binds to β-arrestin 2.
-
Downstream Signaling: The NTSR1/β-arrestin 2 complex initiates a signaling cascade that includes the inhibition of the NMDA receptor and Extracellular signal-regulated kinase (ERK) signaling in spinal cord nociceptive neurons.
-
Analgesic Effect: This signaling cascade ultimately leads to a reduction in neuronal excitability and nociceptive transmission, resulting in analgesia.
NTSR1 β-arrestin Biased Signaling Pathway
Caption: this compound signaling pathway leading to analgesia.
Data Presentation
While specific dose-response data for this compound in pain models is not extensively published, its analog, SBI-810, which shares the same mechanism of action, has demonstrated significant efficacy. The following tables summarize the available pharmacokinetic data for this compound and the in vivo efficacy of SBI-810 in rodent models of pain.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | Brain:Plasma Ratio (1 hr) |
| Mouse | IV | 5 | - | - | 1460 | 5.28 | - |
| PO | 30 | 4824 | - | - | - | 0.54 | |
| Rat | IV | 5 | - | - | 3482 | 2.23 | - |
| PO | 30 | 2693 | - | - | - | 0.98 |
Table 2: In Vivo Efficacy of SBI-810 (an analog of this compound) in Rodent Pain Models
| Pain Model | Species | Route | Dose | Outcome |
| Postoperative Pain (Plantar Incision) | Mouse | IP | 12 mg/kg | Prevented incision-induced mechanical pain |
| Neuropathic Pain (Spared Nerve Injury) | Mouse | IP | 12 mg/kg | Inhibited mechanical and cold pain |
| Inflammatory Pain (Tibial Fracture) | Mouse | IP | 12 mg/kg | Alleviated mechanical, spontaneous, and cold pain |
| Acute Pain (Hot Plate, Hargreaves, Dry Ice) | Mouse | IP | 12 mg/kg | Reduced heat and cold pain |
| Acute Pain | Mouse | IT | 10 µg | Increased paw withdrawal threshold |
Experimental Protocols
The following are detailed protocols for common behavioral assays used to assess the analgesic effects of compounds like this compound in rodent models of pain.
Mechanical Allodynia: Von Frey Test
This test is used to assess mechanical sensitivity in response to a non-noxious stimulus.
Materials:
-
Von Frey filaments (calibrated set of varying forces)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each animal
-
Test animals (mice or rats)
Procedure:
-
Acclimation: Place each animal in a separate Plexiglas enclosure on the elevated wire mesh platform. Allow them to acclimate for at least 30-60 minutes before testing.
-
Filament Application: Start with a filament near the expected 50% withdrawal threshold. Apply the filament perpendicularly to the plantar surface of the hind paw with enough force to cause it to bend slightly. Hold for 3-5 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method: If there is no response, use the next filament of increasing force. If there is a positive response, use the next filament of decreasing force. Continue this pattern until at least four responses have been recorded after the first crossing of the response threshold.
-
Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated using the up-down method of Dixon.
Experimental Workflow: Von Frey Test
Caption: Workflow for the Von Frey test.
Thermal Hyperalgesia: Hargreaves Test
This test measures the latency of paw withdrawal in response to a thermal stimulus.
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass platform
-
Plexiglas enclosures for each animal
-
Test animals (mice or rats)
Procedure:
-
Acclimation: Place each animal in a separate Plexiglas enclosure on the glass platform of the Hargreaves apparatus. Allow them to acclimate for at least 15-20 minutes.
-
Stimulus Application: Position the radiant heat source under the glass directly beneath the plantar surface of the hind paw to be tested.
-
Measurement: Activate the heat source. The apparatus will automatically record the time it takes for the animal to withdraw its paw.
-
Cut-off Time: A pre-determined cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage. If the animal does not respond within this time, the stimulus is automatically turned off, and the cut-off time is recorded.
-
Data Analysis: The paw withdrawal latency (in seconds) is recorded. Typically, the average of 2-3 measurements per paw is used for analysis.
Experimental Workflow: Hargreaves Test
Caption: Workflow for the Hargreaves test.
Conclusion
This compound and its analogs represent a promising new class of analgesics with a novel mechanism of action. By selectively targeting the β-arrestin pathway of the NTSR1, these compounds have the potential to provide effective pain relief across various pain states, including neuropathic and inflammatory pain, while avoiding the side effects associated with traditional opioids and non-biased NTSR1 agonists. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers investigating the therapeutic potential of NTSR1 β-arrestin biased modulators in the field of pain management. Further research is warranted to fully elucidate the dose-response relationships and long-term efficacy and safety of this compound in preclinical pain models.
References
Troubleshooting & Optimization
SBI-553 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility, stability, and handling of SBI-553.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations up to at least 12 mg/mL and has been reported to be soluble at 17 mg/mL (37.73 mM) and 20 mg/mL with the aid of ultrasonication and gentle warming.[1][2][3] For in vivo studies, a stock solution in DMSO is typically prepared first, followed by dilution with other co-solvents.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do?
A2: This is a common issue known as "solvent shock" due to the poor aqueous solubility of many small molecules. To troubleshoot this, consider the following:
-
Optimize Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, try adding the stock solution dropwise to the vortexing aqueous buffer. This can help to minimize localized high concentrations of the compound that can lead to precipitation.
-
Use a Co-solvent System: For in vivo preparations, a co-solvent system is often necessary. A commonly used vehicle for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to yield a clear solution at concentrations of at least 2.08 mg/mL. Another vehicle formulation used for in vivo studies is 5% hydroxypropyl β-cyclodextrin in 0.9% sterile saline.
-
Lower Final Concentration: Your target concentration in the aqueous medium may be exceeding the solubility limit of this compound. Try preparing a series of dilutions to determine the maximum achievable concentration without precipitation.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term stability (≥ 2 years). Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 2 years. It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in cell culture media?
A4: While specific stability data in cell culture media is not detailed in the provided search results, general best practices for small molecules should be followed. It is advisable to prepare fresh dilutions in media for each experiment. To assess stability for longer-term experiments, you can incubate the compound in the media for the duration of your experiment and then analyze for degradation using a suitable analytical method like HPLC.
Troubleshooting Guides
Issue 1: Incomplete Dissolution of this compound in DMSO
-
Symptom: Visible particulate matter in the DMSO stock solution after vortexing.
-
Possible Causes:
-
The concentration is above the solubility limit.
-
The quality of the DMSO is poor (e.g., contains water).
-
Insufficient mixing or temperature.
-
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you have not exceeded the known solubility limits.
-
Use High-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO.
-
Apply Gentle Heat and Sonication: Warm the solution to 37°C and use a sonicator or vortex vigorously to aid dissolution. One protocol suggests heating to 80°C to achieve higher concentrations.
-
Centrifuge: If a small amount of particulate remains, centrifuge the solution at high speed and carefully collect the supernatant. Note that the actual concentration may be lower than calculated.
-
Issue 2: Precipitation Observed in In Vivo Formulations
-
Symptom: The final formulation for injection is cloudy or contains visible precipitate.
-
Possible Causes:
-
Improper mixing order of solvents.
-
"Solvent shock" from rapid dilution of the DMSO stock.
-
The final concentration exceeds the solubility in the chosen vehicle.
-
-
Troubleshooting Steps:
-
Sequential Solvent Addition: When preparing co-solvent formulations, add each solvent sequentially while mixing continuously. For the vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, it is recommended to add each solvent one by one.
-
Pre-warm components: Gently warming the vehicle components (excluding the compound) may help with solubility.
-
Test Dilutions: Prepare a dilution series to determine the maximal soluble concentration in your chosen vehicle.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Concentration | Conditions | Reference |
| DMSO | Up to at least 12 mg/mL | - | |
| DMSO | 17 mg/mL (37.73 mM) | Ultrasonic, warming, heat to 80°C | |
| DMSO | 20 mg/mL | - | |
| DMSO | 62.5 mg/mL (138.72 mM) | - | |
| DMSO | Slightly soluble | - | |
| DMF | 3 mg/mL | - | |
| Ethanol | Slightly soluble | - | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.62 mM) | Clear solution | |
| 5% hydroxypropyl β-cyclodextrin, 0.9% sterile saline | 1.2 mg/mL | - |
Table 2: Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | ≥ 2 years | |
| In DMSO | -20°C | Up to 3 months | |
| In solvent | -80°C | 2 years | |
| In solvent | -20°C | 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molar Mass: 450.558 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM solution: 0.01 mol/L * 0.001 L * 450.558 g/mol = 0.004506 g = 4.51 mg.
-
Accurately weigh the calculated amount of this compound and place it into a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes.
-
If not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is based on a formulation reported for in vivo studies.
-
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9%)
-
Sterile tubes for mixing
-
-
Procedure (to prepare a final concentration of 2.08 mg/mL):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO. Mix well.
-
Add 50 µL of Tween-80. Mix well.
-
Add 450 µL of sterile saline. Mix thoroughly until a clear solution is obtained.
-
The final solution will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
It is recommended to prepare this working solution fresh on the day of use.
-
Visualizations
Caption: this compound signaling pathway at the NTSR1 receptor.
Caption: Troubleshooting workflow for this compound dissolution.
References
potential off-target effects of SBI-553
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SBI-553. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a β-arrestin biased positive allosteric modulator (PAM) of the neurotensin receptor 1 (NTSR1).[1][2][3] It binds to an allosteric site on NTSR1, distinct from the binding site of the endogenous ligand, neurotensin (NTS).[4][5] This binding selectively promotes signaling through the β-arrestin pathway while antagonizing G-protein signaling, particularly the Gq pathway. This biased agonism is thought to circumvent the clinically limiting side effects, such as hypothermia and hypotension, that are associated with balanced NTSR1 agonists.
Q2: What are the known off-target binding interactions for this compound?
Screening of this compound against a panel of 80 targets has revealed moderate promiscuity at micromolar concentrations. While this compound is selective for NTSR1 over NTSR2, researchers should be aware of potential interactions with other receptors, especially at higher concentrations.
Summary of Off-Target Binding Data
| Target | Concentration | Percent Binding/Inhibition | Reference |
| Adrenergic α2a | 5 µM | 55% | |
| Dopamine D1 | 5 µM | 36% | |
| Histamine H1 | 5 µM | 75% | |
| Serotonin 5-HT2B | 5 µM | 42% |
Q3: My experimental results are inconsistent with the expected β-arrestin biased signaling of this compound. What could be the issue?
Several factors could contribute to unexpected results:
-
Compound Concentration: As indicated by off-target screening, higher concentrations of this compound (in the micromolar range) may lead to engagement of other receptors, confounding your results. It is crucial to perform dose-response experiments to ensure you are working within a concentration range that is selective for NTSR1.
-
Cellular Context: The expression levels of NTSR1, β-arrestins, and G-proteins can vary between cell lines, potentially altering the observed signaling bias. Ensure your experimental system is well-characterized for these components.
-
Assay-Specific Effects: The method used to measure signaling (e.g., BRET, FRET, calcium mobilization, or downstream functional assays) can influence the interpretation of results. For instance, this compound does not stimulate Gq protein activation, IP3 generation, or calcium mobilization. If your assay relies on these readouts, you would not expect to see a direct agonistic effect of this compound.
Q4: Are there any known effects of this compound on G-protein signaling other than the antagonism of Gq?
While this compound is a well-established antagonist of NTSR1-mediated Gq protein activation, its effects on other G-protein subtypes are less comprehensively characterized. Some evidence suggests that this compound may act as a weak partial agonist for some G-proteins, including G15, Gi1, Gi2, GoA, GoB, Gg, G12, and G13, although these effects were not saturating at the tested concentrations. Researchers investigating signaling pathways involving these G-proteins should consider the possibility of modest activation by this compound.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways associated with NTSR1 and the modulatory effect of this compound.
Caption: Canonical NTSR1 signaling by a balanced agonist.
Caption: Biased modulation of NTSR1 signaling by this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected physiological effects in vivo (e.g., changes in blood pressure, sedation). | Off-target activity at adrenergic, dopaminergic, or histaminergic receptors, especially at high doses. | Perform a dose-response study to determine the minimal effective dose. If the effect persists, consider using more specific antagonists for the suspected off-target receptors to confirm the source of the effect. |
| Lack of expected therapeutic effect in animal models of addiction. | Poor bioavailability or CNS penetration in the specific animal model or formulation. | Verify the pharmacokinetic profile of your this compound formulation. Ensure adequate brain-to-plasma ratio. This compound has shown good oral bioavailability and CNS penetration in rodents. |
| Variability in β-arrestin recruitment signal between experiments. | Inconsistent cell passage number, serum starvation conditions, or ligand incubation times. | Standardize all experimental parameters. Ensure cells are healthy and not passaged excessively. Optimize serum starvation and ligand stimulation times for your specific cell line and assay. |
| Activation of G-protein signaling pathways other than Gq. | Potential weak partial agonism at other G-protein subtypes. | Carefully characterize the G-protein expression profile of your experimental system. If investigating a specific G-protein pathway, use orthogonal assays to confirm any observed activation. |
Experimental Protocols
Note: Detailed experimental protocols for the characterization of this compound can be found in the supplementary information of the cited literature. The following provides a general overview of key experimental methodologies.
Off-Target Binding Assay (General Protocol)
A common method for assessing off-target binding is through radioligand binding assays using a panel of diverse receptors, ion channels, and transporters.
-
Preparation of Membranes: Membranes are prepared from cell lines overexpressing the target of interest.
-
Binding Reaction: A fixed concentration of a specific radioligand for the target is incubated with the prepared membranes in the presence of varying concentrations of the test compound (this compound).
-
Incubation and Washing: The reaction is allowed to reach equilibrium. Non-bound radioligand is removed by rapid filtration and washing.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. An IC50 value can be determined from a concentration-response curve.
β-Arrestin Recruitment Assay (e.g., BRET-based)
Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to measure protein-protein interactions in live cells.
-
Cell Line Preparation: A cell line is engineered to co-express the receptor of interest (NTSR1) fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., a fluorescent protein like YFP).
-
Cell Plating and Treatment: Cells are plated in a suitable microplate format. After adherence, cells are treated with varying concentrations of this compound.
-
Substrate Addition: A membrane-permeable substrate for the BRET donor (e.g., coelenterazine h) is added.
-
Signal Detection: The light emission from both the donor and acceptor molecules is measured at their respective wavelengths using a microplate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor. EC50 values can be determined from concentration-response curves.
Caption: General workflow for a BRET-based β-arrestin recruitment assay.
References
- 1. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in SBI-553 cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SBI-553 in cell-based assays. This compound is a β-arrestin biased positive allosteric modulator (PAM) of the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). Its unique mechanism of action, which favors the β-arrestin signaling pathway over Gq protein activation, requires careful consideration of experimental design to ensure robust and reproducible results.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator of NTSR1. It binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, neurotensin (NTS), binds.[5] By binding to this allosteric site, this compound enhances the binding and signaling of NTS. Critically, this compound is a "biased" modulator, meaning it preferentially directs NTSR1 signaling through the β-arrestin pathway while antagonizing the Gq protein signaling pathway. This results in the activation of downstream signals mediated by β-arrestin, such as receptor internalization, while inhibiting Gq-mediated events like inositol phosphate (IP) production and calcium mobilization.
Q2: I am not seeing a robust signal in my β-arrestin recruitment assay with this compound alone. What could be the reason?
While this compound can act as a direct agonist for β-arrestin recruitment, its primary role is as a positive allosteric modulator, meaning it enhances the effect of the orthosteric agonist (neurotensin). The magnitude of the signal with this compound alone can be cell-type dependent and may be weaker compared to the response seen with a full agonist like neurotensin. To amplify the signal, consider co-stimulation with a low concentration of neurotensin (e.g., in the EC10-EC20 range). This will potentiate the β-arrestin recruitment mediated by this compound. Also, ensure that the cells express sufficient levels of both NTSR1 and β-arrestin.
Q3: My dose-response curve for this compound in a Gq signaling assay (e.g., calcium mobilization or IP1 accumulation) is flat or shows inhibition. Is this expected?
Yes, this is the expected outcome. This compound is a biased modulator that antagonizes the Gq signaling pathway of NTSR1. Therefore, you should not observe activation of Gq-mediated signaling (no increase in intracellular calcium or IP1) with this compound alone. In fact, when used in combination with neurotensin, this compound will inhibit the neurotensin-induced Gq signaling, resulting in a rightward shift or a complete block of the neurotensin dose-response curve.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your assay buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) and consistent across all wells to avoid solvent-induced artifacts.
Q5: What cell lines are suitable for this compound assays?
Commonly used cell lines for studying NTSR1 signaling, and therefore suitable for this compound assays, include HEK293T and U2OS cells. These cells are readily transfectable and provide a low-background system for expressing recombinant NTSR1 and associated signaling proteins (e.g., β-arrestin-GFP fusion proteins for recruitment assays). It is essential to use a cell line that has been validated to express functional NTSR1.
Troubleshooting Guides
Issue 1: High Variability in β-Arrestin Recruitment Assays
High variability in β-arrestin recruitment assays, such as Bioluminescence Resonance Energy Transfer (BRET), can obscure real effects.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider using a reverse pipetting technique to minimize variability in cell numbers across wells. |
| Variable Transfection Efficiency | Optimize your transfection protocol for consistent expression levels of NTSR1 and the β-arrestin biosensor. Consider generating a stable cell line for more consistent expression. |
| Suboptimal Agonist (Neurotensin) Concentration | When using this compound as a PAM, the concentration of the orthosteric agonist (neurotensin) is critical. Perform a full dose-response of neurotensin to determine its EC50 and then use a concentration in the EC10-EC20 range for co-stimulation experiments with this compound. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile water or PBS. Ensure proper plate sealing during incubations. |
| Reagent Preparation and Addition | Prepare fresh dilutions of this compound and neurotensin for each experiment. Ensure thorough mixing of reagents before adding them to the cells. Use an automated liquid handler for additions if available to improve precision. |
Issue 2: Low Signal-to-Background Ratio in Gq Signaling Assays (IP1 Accumulation)
A low signal-to-background ratio in an IP1 HTRF assay can make it difficult to detect the inhibitory effect of this compound.
| Potential Cause | Recommended Solution |
| Low NTSR1 Expression or Gq Coupling | Verify the expression and functionality of NTSR1 in your cell line. Ensure that the receptor is efficiently coupling to the Gq pathway. This can be confirmed with a potent Gq-coupled agonist. |
| Suboptimal Neurotensin Concentration | To see a clear inhibitory effect of this compound, you need a robust activation signal from neurotensin. Use a concentration of neurotensin that gives a strong, but not maximal, response (e.g., EC80) to allow for the detection of inhibition. |
| Cell Density | Optimize the cell seeding density. Too few cells will result in a weak signal, while too many cells can lead to desensitization and a reduced signal window. |
| Incubation Times | Optimize the incubation time for both the agonist stimulation and the detection reagents as recommended by the assay kit manufacturer. |
| Assay Buffer Composition | Ensure the assay buffer is appropriate for the IP1 assay and does not contain components that interfere with the HTRF signal. |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment BRET Assay in HEK293T Cells
This protocol describes a BRET assay to measure the recruitment of β-arrestin2 to NTSR1 in response to this compound.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Expression plasmids: NTSR1-Rluc8 (donor) and Venus-β-arrestin2 (acceptor)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
96-well white, clear-bottom cell culture plates
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Coelenterazine h (BRET substrate)
-
This compound and Neurotensin
-
BRET-capable plate reader
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Transfection: Co-transfect the cells with NTSR1-Rluc8 and Venus-β-arrestin2 plasmids according to the manufacturer's protocol for your transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Assay Preparation:
-
Wash the cells once with assay buffer.
-
Add 80 µL of assay buffer to each well.
-
-
Compound Addition:
-
Add 10 µL of 10X this compound and/or Neurotensin solution to the appropriate wells. For control wells, add 10 µL of vehicle.
-
Incubate for 15-30 minutes at 37°C.
-
-
Substrate Addition: Add 10 µL of Coelenterazine h (final concentration 5 µM) to each well.
-
BRET Measurement: Immediately read the plate on a BRET-capable plate reader, measuring the luminescence emission at two wavelengths (e.g., ~475 nm for Rluc8 and ~535 nm for Venus).
-
Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission).
Protocol 2: Gq Signaling (IP1 Accumulation) HTRF Assay
This protocol measures the inhibitory effect of this compound on neurotensin-induced IP1 accumulation.
Materials:
-
HEK293T cells stably expressing NTSR1
-
96-well white cell culture plates
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)
-
Stimulation buffer (provided with the kit or a suitable alternative)
-
This compound and Neurotensin
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed NTSR1-expressing HEK293T cells in a 96-well plate at an optimized density.
-
Cell Culture: Culture the cells overnight.
-
Compound Pre-incubation:
-
Remove the culture medium.
-
Add stimulation buffer containing the desired concentrations of this compound or vehicle.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add neurotensin (at an EC80 concentration) to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in the lysis buffer to each well as per the kit instructions.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
HTRF Measurement: Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition of the neurotensin response by this compound.
Data Summary Tables
Table 1: Recommended Concentration Ranges for this compound Assays
| Assay Type | This compound Concentration Range | Neurotensin Co-stimulation | Expected Outcome |
| β-Arrestin Recruitment | 10 nM - 30 µM | EC10 - EC20 | Potentiation of NTS response |
| NTSR1 Internalization | 100 nM - 10 µM | EC10 - EC20 | Potentiation of NTS response |
| Gq Signaling (IP1/Ca2+) | 100 nM - 30 µM | EC80 | Inhibition of NTS response |
Table 2: Typical Cell Seeding Densities for 96-well Plates
| Cell Line | Assay Type | Seeding Density (cells/well) |
| HEK293T | β-Arrestin BRET | 2 x 10^5 |
| HEK293T | IP1 HTRF | 4 x 10^4 - 6 x 10^4 |
| U2OS | Receptor Internalization | 2 x 10^4 - 4 x 10^4 |
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Scholars@Duke publication: β-Arrestin-Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors. [scholars.duke.edu]
- 5. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of SBI-553 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving SBI-553, a β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental drug that functions as a β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1).[1] It binds to an intracellular pocket of NTSR1, distinct from the orthosteric site where the endogenous ligand neurotensin (NTS) binds.[1] This allosteric binding of this compound biases the receptor's signaling away from the canonical Gq/11 protein pathway and towards the β-arrestin signaling pathway.[1][2] This mechanism allows for the selective activation of downstream pathways, potentially offering therapeutic benefits without the side effects associated with balanced NTSR1 agonists.[2]
Q2: What are the key in vitro assays to characterize this compound activity?
A2: The primary in vitro assays for characterizing this compound's unique pharmacological profile include:
-
Radioligand Binding Assays: To determine how this compound affects the binding of the native ligand (neurotensin) to NTSR1.
-
β-Arrestin Recruitment Assays: To measure the potentiation of β-arrestin engagement with NTSR1.
-
G-Protein Signaling Assays: To confirm the attenuation of Gq/11-mediated signaling, commonly measured via downstream effectors like IP3 production or intracellular calcium mobilization.
-
ERK Phosphorylation Assays: To assess the activation of downstream kinases, which can be mediated by β-arrestin.
Q3: What are the common challenges when working with a biased allosteric modulator like this compound?
A3: Working with biased allosteric modulators (BAMs) presents unique challenges compared to traditional orthosteric ligands. These include:
-
Assay System Dependence: The observed effects of a BAM can be highly dependent on the specific cell line, its receptor expression level, and the abundance of signaling partners (G-proteins, β-arrestins, GRKs).
-
Complex Dose-Response Relationships: BAMs can produce non-traditional dose-response curves that may not fit standard pharmacological models.
-
Probe Dependence: The observed allosteric effect can vary depending on the orthosteric agonist used in the assay.
-
Difficulty in Quantifying Bias: Accurately quantifying the degree of signaling bias requires multiple, carefully controlled functional assays.
Q4: How should this compound be prepared for in vivo studies?
A4: For in vivo administration in rodents, this compound can be prepared in a vehicle solution. A common formulation involves dissolving this compound in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare the working solution fresh on the day of the experiment.
Troubleshooting Guides
Issue 1: High Variability in β-Arrestin Recruitment Assays
-
Symptom: Inconsistent dose-response curves or large standard deviations between replicate wells in a β-arrestin recruitment assay (e.g., BRET, PathHunter®).
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Use a multichannel pipette and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.
-
Variable Transfection Efficiency: For transient transfection-based assays, optimize the transfection protocol to achieve consistent expression levels of the receptor and β-arrestin fusion proteins. Consider generating a stable cell line for more reproducible results.
-
Cell Passage Number: Use cells within a defined, low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses.
-
Reagent Quality: Ensure all reagents, including the substrate for the reporter enzyme (e.g., coelenterazine for Rluc), are properly stored and not expired.
-
Issue 2: No or Low Signal in Gq Signaling Assays (Calcium Mobilization, IP3)
-
Symptom: this compound alone does not elicit a response in calcium flux or IP3 accumulation assays, which is expected. However, if the positive control (e.g., neurotensin) also shows a weak or absent signal, there is an issue with the assay itself.
-
Possible Causes & Solutions:
-
Cell Health: Ensure cells are healthy and not over-confluent. Over-confluent cells can have down-regulated receptor expression and blunted signaling responses.
-
Receptor Expression Levels: Confirm adequate NTSR1 expression in the cell line used. Low receptor density may not be sufficient to generate a detectable Gq signal.
-
Assay Sensitivity: The chosen assay may not be sensitive enough. For calcium assays, ensure the dye loading has been optimized. For IP3 assays, check the efficiency of the IP3 extraction and the performance of the detection kit.
-
Incorrect Agonist Concentration: Use a concentration of the orthosteric agonist (e.g., neurotensin) that is known to elicit a robust response (typically EC80) when testing the inhibitory effect of this compound.
-
Issue 3: Unexpected Results in Radioligand Binding Assays
-
Symptom: Difficulty in obtaining a stable baseline or observing inconsistent effects of this compound on radiolabeled neurotensin binding.
-
Possible Causes & Solutions:
-
Non-Specific Binding: High non-specific binding of the radioligand can obscure the specific binding signal. Optimize the washing steps and consider using a blocking agent in the binding buffer.
-
Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium. Optimize the incubation time and temperature.
-
Membrane Preparation Quality: The quality of the cell membrane preparation is critical. Ensure that the preparation is free of proteases and has been stored correctly.
-
Allosteric Kinetics: Allosteric modulators can affect the association and dissociation rates of the radioligand. Kinetic binding experiments may be necessary to fully understand the mechanism of action.
-
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| This compound EC50 | 0.34 µM | β-arrestin recruitment | |
| This compound EC50 | 0.14 µM | Positive allosteric modulation of [125I]-neurotensin binding in HEK293 cells | |
| In Vivo Administration | 12 mg/kg (i.p.) | Alleviates cocaine- or methamphetamine-induced hyperactivity in mice | |
| Mouse Brain:Plasma Ratio | 0.54 (1 hour post-dose) | Pharmacokinetic study | |
| Rat Brain:Plasma Ratio | 0.98 (1 hour post-dose) | Pharmacokinetic study |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (BRET-based)
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density optimized for your cell line.
-
Co-transfect cells with plasmids encoding for NTSR1 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a fluorescent protein (e.g., Venus).
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer (e.g., HBSS).
-
Add this compound at various concentrations to the appropriate wells.
-
Incubate for a pre-determined time at 37°C.
-
Add the Rluc substrate (e.g., coelenterazine h) to all wells.
-
Immediately measure the luminescence at two wavelengths (one for the Rluc emission and one for the Venus emission) using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the emission intensity of the acceptor (Venus) by the emission intensity of the donor (Rluc).
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Gq-Mediated Calcium Mobilization Assay
-
Cell Culture and Dye Loading:
-
Seed cells stably expressing NTSR1 (e.g., CHO-K1) in a 96-well black, clear-bottom plate.
-
Grow cells to near confluency.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
To assess this compound's antagonistic effect, pre-incubate the cells with various concentrations of this compound for a defined period.
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Add a fixed concentration of neurotensin (e.g., EC80) to stimulate calcium release.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
To determine the IC50 of this compound, plot the peak response against the logarithm of the this compound concentration and fit to an inhibitory dose-response curve.
-
Visualizations
Caption: this compound Biased Signaling at NTSR1.
Caption: General Experimental Workflow for this compound.
References
SBI-553 Formulation for Oral Gavage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and administration of SBI-553 for oral gavage in preclinical research. The following information addresses common challenges and provides detailed, actionable protocols to ensure consistent and effective in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant allosteric modulator of the Neurotensin Receptor 1 (NTSR1).[1][2][3] It functions as a β-arrestin-biased positive allosteric modulator.[4][5] This means it binds to a site on the NTSR1 distinct from the endogenous ligand (neurotensin) and selectively promotes signaling through the β-arrestin pathway while antagonizing the Gq protein-coupled signaling pathway. This biased agonism allows for the therapeutic benefits associated with NTSR1 activation while avoiding side effects linked to Gq protein signaling.
Q2: What are the key physicochemical properties of this compound relevant to formulation? A2: this compound is a solid compound with poor aqueous solubility, which is a critical factor for developing an oral formulation. It is, however, soluble in organic solvents like dimethyl sulfoxide (DMSO). Its good oral bioavailability (~50% in rodents) and ability to penetrate the brain make it a promising compound for in vivo studies targeting the CNS.
Q3: What is the recommended starting formulation for oral gavage of this compound? A3: Due to its low water solubility, a suspension is the most common and recommended formulation for administering this compound via oral gavage, particularly at higher doses. A widely used and effective approach for poorly soluble compounds is to create a suspension in an aqueous vehicle containing a suspending agent, such as 0.5% carboxymethylcellulose sodium (CMC-Na).
Q4: How should this compound be stored? A4: As a solid, this compound is stable for at least two years when stored at -20°C. Stock solutions prepared in DMSO can be stored at -20°C for up to three months or at -80°C for up to two years. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₁FN₄O₂ | |
| Molecular Weight | 450.6 g/mol | |
| EC₅₀ | 0.34 μM (for NTSR1 modulation) | |
| Oral Bioavailability | ~50% (in mouse and rat) | |
| Brain:Plasma Ratio | 0.54 (mouse, 1 hr post-dose) | |
| Solubility | DMSO: Soluble (up to 62.5 mg/mL) | |
| DMF: 3 mg/mL | ||
| Ethanol: Slightly soluble | ||
| Water: Poorly soluble |
Experimental Protocol: Preparation of this compound Suspension for Oral Gavage
This protocol details the steps for preparing a 10 mg/mL suspension of this compound in a vehicle of 0.5% CMC-Na. Adjustments to the final concentration can be made by scaling the component volumes accordingly.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile, deionized water
-
Sterile conical tubes or vials
-
Magnetic stirrer and stir bar or vortex mixer
-
Sonicator (bath or probe)
-
Calibrated pipettes and syringes
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh the appropriate amount of CMC-Na powder (e.g., 50 mg for 10 mL of vehicle).
-
In a sterile container, add the CMC-Na to the required volume of sterile water (e.g., 10 mL).
-
Stir vigorously using a magnetic stirrer or vortex mixer until the CMC-Na is fully dissolved. This may take 30-60 minutes. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before use. For best results, allow the solution to hydrate overnight at 4°C.
-
-
Weigh this compound:
-
Accurately weigh the required amount of this compound powder. For example, for a 10 mL final volume at 10 mg/mL, weigh 100 mg of this compound.
-
-
Initial Dissolution (Wetting Step):
-
Place the weighed this compound powder into a sterile vessel.
-
Add a small volume of DMSO to completely dissolve the powder. A common starting point is a 5-10% final concentration of DMSO. For a 10 mL final volume, this would be 0.5 mL to 1 mL of DMSO.
-
Gently swirl or vortex until the this compound is fully dissolved, forming a clear, concentrated stock solution.
-
-
Prepare the Suspension:
-
While continuously vortexing or stirring the dissolved this compound stock solution, slowly add the prepared 0.5% CMC-Na vehicle dropwise. This gradual addition is crucial to prevent the compound from precipitating out as large, uneven particles.
-
Continue adding the vehicle until the final desired volume is reached.
-
-
Homogenization and Particle Size Reduction:
-
To ensure a uniform and stable suspension, sonicate the final mixture. Use a bath sonicator for 15-30 minutes or a probe sonicator with appropriate settings, taking care to avoid overheating the sample by processing in short bursts on ice.
-
-
Final Checks and Administration:
-
Visually inspect the suspension for any large particles or clumps. It should appear as a uniform, milky suspension.
-
Crucially, always vortex or stir the suspension immediately before drawing each dose to ensure homogeneity and accurate dosing.
-
Prepare the formulation fresh daily if possible to ensure stability.
-
Caption: Experimental workflow for preparing this compound oral gavage suspension.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates or forms large clumps during preparation. | 1. The aqueous vehicle was added too quickly to the DMSO stock. 2. Insufficient energy (mixing/vortexing) during the addition of the vehicle. | 1. Ensure the vehicle is added slowly and dropwise to the DMSO stock while maintaining vigorous mixing. 2. Create a paste by adding a small amount of vehicle first, then gradually dilute to the final volume. |
| Suspension settles quickly, leading to inconsistent dosing. | 1. Particle size is too large. 2. Viscosity of the vehicle is too low. 3. Inadequate mixing before dosing. | 1. Increase sonication time to further reduce particle size. 2. Consider slightly increasing the concentration of CMC-Na (e.g., to 0.75% or 1.0%), ensuring the viscosity is not too high for gavage. 3. CRITICAL: Always vortex the suspension thoroughly immediately before drawing each dose into the syringe. |
| Gavage needle becomes clogged. | 1. Large particles in the suspension. 2. The formulation is too viscous. | 1. Ensure the initial dissolution in DMSO is complete and that sonication is adequate. 2. Use a gavage needle with a slightly larger gauge, ensuring it is still appropriate for the animal's size. 3. If viscosity is the issue, reduce the concentration of the suspending agent. |
| High variability in experimental results between animals. | 1. Inconsistent dose administration due to a non-homogenous suspension. 2. Inaccurate dosing volume. | 1. Standardize the formulation protocol and ensure all personnel adhere to it strictly. 2. Prepare a single, larger batch of the formulation for an entire cohort to minimize batch-to-batch variability. 3. Ensure the suspension is vigorously and consistently mixed before every single dose is drawn. |
| Animal distress during gavage (e.g., choking, resistance). | 1. Improper gavage technique. 2. Incorrect gavage needle size (too large or too small). 3. Irritation from the formulation. | 1. Ensure all personnel are thoroughly trained and proficient in oral gavage techniques. 2. Use a flexible-tipped gavage needle of the appropriate size for the animal model. 3. Administer the dose slowly to allow the animal to swallow. If irritation is suspected, a pilot study with the vehicle alone may be warranted. |
This compound Signaling Pathway
This compound acts as a β-arrestin-biased positive allosteric modulator of the NTSR1. When the endogenous ligand, Neurotensin (NTS), binds to NTSR1, the receptor typically activates both Gq protein and β-arrestin signaling pathways. This compound stabilizes a receptor conformation that inhibits Gq protein activation while enhancing the recruitment and signaling of β-arrestin. This selective modulation is key to its therapeutic potential.
Caption: Biased signaling of NTSR1 by the allosteric modulator this compound.
References
- 1. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
challenges in working with SBI-553 in the lab
Welcome to the technical support center for SBI-553. This resource is designed to assist researchers, scientists, and drug development professionals in their laboratory work with this novel β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that may arise during the handling and use of this compound in various experimental settings.
Solubility and Stock Solution Preparation
Question: I am having trouble dissolving this compound. What are the recommended solvents and procedures?
Answer: this compound is a solid powder with specific solubility characteristics. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common solvent.[1][2][3]
-
For In Vitro Use:
-
Prepare a stock solution in 100% DMSO. Commercially available information suggests solubility of at least 12 mg/mL in DMSO.[1][3] Another source indicates a solubility of 17 mg/mL (37.73 mM) in DMSO, which may be facilitated by ultrasonic and warming to 80°C.
-
It is crucial to use newly opened, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact solubility.
-
For aqueous buffers in your experiments, first dissolve this compound in DMSO to make a concentrated stock, and then dilute this stock into your aqueous experimental buffer.
-
-
For In Vivo Use:
-
Direct dissolution in aqueous solutions is challenging due to the compound's poor aqueous solubility.
-
A common vehicle for intraperitoneal (i.p.) administration is a mixture of solvents. One recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. To prepare, first dissolve this compound in DMSO, then sequentially add and mix the other solvents.
-
For oral gavage (p.o.), a suspension in 10% DMSO and 0.05% Tween 80 has been used. Another option for oral administration, especially at higher doses, is to prepare a homogeneous suspension in 0.5% CMC-Na.
-
Question: My this compound stock solution in DMSO has been stored for a while. Is it still stable?
Answer: Proper storage is critical for maintaining the stability and activity of this compound.
-
Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.
-
DMSO Stock Solution: Store aliquots of your DMSO stock solution at -80°C for up to 2 years or at -20°C for up to 1 year to prevent repeated freeze-thaw cycles. Some suppliers suggest that solutions in DMSO may be stored at -20°C for up to 3 months.
In Vitro Assay Performance
Question: I am not observing the expected β-arrestin recruitment with this compound in my cell-based assay. What could be the issue?
Answer: Several factors can influence the outcome of β-arrestin recruitment assays.
-
Cell Line and Receptor Expression: Ensure that your cell line (e.g., HEK293T, U2OS) expresses a sufficient level of functional NTSR1. The level of receptor expression can impact the magnitude of the observed signal.
-
Assay System: The choice of assay technology (e.g., BRET, FRET, PathHunter) can influence the results. Ensure your assay is properly optimized for detecting β-arrestin recruitment to NTSR1.
-
Compound Concentration: this compound induces β-arrestin recruitment in a concentration-dependent manner, typically in the range of 0.03-30 µM. Verify that you are using an appropriate concentration range.
-
Positive and Negative Controls: Always include appropriate controls. Neurotensin (NTS) should be used as a positive control for NTSR1 activation. A vehicle control (e.g., DMSO) is essential to establish the baseline. The orthosteric antagonist SR142948A can be used to confirm that the observed effects are mediated by NTSR1.
-
Probe Dependence: As an allosteric modulator, the effects of this compound can be influenced by the presence of the orthosteric ligand (NTS). Consider performing experiments both in the absence and presence of a low concentration of NTS to fully characterize its positive allosteric modulatory effects on β-arrestin recruitment.
Question: My calcium mobilization assay results with this compound are inconsistent or show no signal. Why is this happening?
Answer: this compound is a β-arrestin biased agonist and is not expected to stimulate Gq protein-mediated signaling pathways, which are responsible for calcium mobilization.
-
Expected Outcome: You should not observe an increase in intracellular calcium with this compound treatment alone. In fact, this compound antagonizes NTS-induced Gq signaling.
-
Proper Controls: Use NTS as a positive control to confirm that your cells are responsive and that the calcium mobilization assay is working correctly. You should observe a robust calcium signal with NTS stimulation.
-
Assay Interpretation: This lack of calcium signaling is a key feature of this compound's biased agonism and confirms its mechanism of action.
Question: I am observing high non-specific binding in my radioligand binding assays with [³H]this compound. How can I minimize this?
Answer: High non-specific binding can be a challenge, particularly at higher concentrations of [³H]this compound.
-
Concentration Range: Be aware that non-specific binding of [³H]this compound can increase significantly at concentrations above 400 nM, which may prevent the determination of its binding affinity (Kd). It is advisable to work within a concentration range where specific binding is predominant.
-
Competition Binding: To determine non-specific binding, use a high concentration of unlabeled this compound (e.g., 100-fold excess).
-
Allosteric Nature: Remember that this compound binds to an allosteric site. Therefore, orthosteric ligands like NTS or the antagonist SR142948A will not displace [³H]this compound. In fact, NTS can increase the binding of [³H]this compound, demonstrating positive cooperativity.
In Vivo Experiments
Question: What is a typical starting dose for in vivo experiments with this compound in rodents?
Answer: The dose of this compound used in vivo can vary depending on the animal model and the specific behavioral paradigm.
-
Reported Doses: A commonly reported effective dose in mice for attenuating psychostimulant-induced hyperlocomotion is 12 mg/kg administered intraperitoneally (i.p.). Doses ranging from 2 to 12 mg/kg (i.p.) have been evaluated for effects on cocaine self-administration. For oral administration (p.o.), doses of 10, 30, or 100 mg/kg have been tested.
-
Pharmacokinetics: this compound is brain-penetrant and orally bioavailable in rodents. A 12 mg/kg i.p. dose in mice results in brain concentrations in the low micromolar range.
-
Dose-Response Studies: It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Question: Are there any known side effects of this compound in animals that I should be aware of?
Answer: A key advantage of this compound is its lack of the severe side effects associated with balanced NTSR1 agonists.
-
Lack of Hypothermia and Hypotension: Unlike balanced NTSR1 agonists, this compound treatment is not associated with hypothermia, hypotension, or motor impairment.
-
Behavioral Effects: In some contexts, this compound has been observed to cause a small reduction in locomotion in a novel open field assay.
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Assay System | Reference |
| EC50 (β-arrestin recruitment) | 0.34 µM | Not specified | |
| EC50 (Positive Allosteric Modulation) | 0.14 µM | Augmentation of [¹²⁵I]-NT binding to human NTR1 expressed in HEK293 cells | |
| Gq Activation | No stimulation | TGFα shedding assay, IP3 generation (BRET), Calcium mobilization (aequorin) | |
| β-arrestin Recruitment | Full agonist | BRET-based assay in HEK293T cells |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Species | Route | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) | Brain:Plasma Ratio (1h post-dose) | Reference |
| Mouse | i.v. | 44.8 | 6.16 | 5.28 | ~50 | 0.54 | |
| Rat | i.v. | 81.0 | 7.02 | 2.23 | ~50 | 0.98 |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (BRET)
This protocol is a general guideline for a Bioluminescence Resonance Energy Transfer (BRET) assay to measure this compound-induced β-arrestin recruitment to NTSR1.
Materials:
-
HEK293T cells
-
Expression plasmids for NTSR1-Rluc (Renilla luciferase) and β-arrestin2-GFP (Green Fluorescent Protein)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
White, 96-well microplates
-
Coelenterazine h (BRET substrate)
-
This compound stock solution (in DMSO)
-
NTS (positive control)
-
SR142948A (antagonist control)
-
Assay buffer (e.g., HBSS)
-
BRET-capable plate reader
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate medium.
-
Co-transfect cells with NTSR1-Rluc and β-arrestin2-GFP plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Plate the transfected cells in white, 96-well microplates and incubate for 24-48 hours.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of this compound, NTS, and SR142948A in assay buffer. Remember to keep the final DMSO concentration constant across all wells and typically below 0.1%.
-
Add the compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the BRET substrate, coelenterazine h, to all wells at a final concentration of 5 µM.
-
Immediately read the plate on a BRET-capable plate reader, measuring the luminescence signal at two wavelengths (e.g., ~475 nm for Rluc and ~515 nm for GFP).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the GFP emission by the Rluc emission.
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 values.
-
Protocol 2: Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure changes in intracellular calcium, which is indicative of Gq protein activation.
Materials:
-
HEK293T cells stably or transiently expressing NTSR1
-
Cell culture medium
-
Black, clear-bottom 96-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
NTS (positive control)
-
Fluorescence plate reader with fluid injection capabilities (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating:
-
Seed HEK293T-NTSR1 cells into black, clear-bottom 96-well plates and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and NTS in assay buffer.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
The instrument will measure the baseline fluorescence, then inject the compounds, and continue to measure the fluorescence signal over time (typically 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the response of a maximal concentration of NTS.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Visualizations
Signaling Pathway of this compound at NTSR1
Caption: this compound's biased signaling at the NTSR1.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for in vitro characterization of this compound.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent this compound results.
References
Technical Support Center: SBI-553 Signaling Data Interpretation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SBI-553. The information is designed to assist in the accurate interpretation of complex signaling data generated during experiments with this novel β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a β-arrestin biased positive allosteric modulator (PAM) of the neurotensin receptor 1 (NTSR1).[1][2] It binds to an intracellular pocket of NTSR1, distinct from the neurotensin (NTS) binding site.[3] This allosteric binding has two key effects: it enhances the binding of the endogenous ligand, NTS, and it biases the receptor's signaling cascade away from Gq protein activation and towards β-arrestin recruitment.[1]
Q2: I am not observing the expected Gq protein inhibition. What could be the reason?
A2: Several factors could contribute to this. Firstly, ensure that the cell line you are using expresses NTSR1 and has a functional Gq signaling pathway that can be activated by a control agonist like NTS. The inhibitory effect of this compound is specific to Gq/11 proteins, while it may only partially antagonize or even be permissive to other G protein subtypes like Gi/o or G12/13.[4] Therefore, your readout for G protein activation should be specific to the Gq pathway (e.g., IP3 accumulation or intracellular calcium mobilization). Also, confirm the concentration of this compound is appropriate, as its antagonist effects are dose-dependent.
Q3: My β-arrestin recruitment assay shows a weaker-than-expected signal. How can I troubleshoot this?
A3: A weak signal in a β-arrestin recruitment assay could be due to several reasons. Ensure your cells have a robust expression of both NTSR1 and β-arrestin. The choice of assay technology (e.g., BRET, FRET, or enzyme complementation assays) can also influence signal strength, so optimization of the assay protocol for your specific cell line is crucial. Additionally, verify the integrity and concentration of your this compound stock solution.
Q4: Can this compound activate signaling pathways independently of the endogenous ligand, neurotensin (NTS)?
A4: Yes, this compound can act as a direct agonist for β-arrestin recruitment even in the absence of NTS. However, its primary role as a PAM is to modulate the effects of the endogenous ligand. Therefore, you may observe some level of β-arrestin-mediated signaling with this compound alone, which is potentiated in the presence of NTS.
Q5: I am seeing unexpected changes in ERK phosphorylation. How do I interpret this?
A5: Interpreting ERK phosphorylation data can be complex as both G protein and β-arrestin pathways can lead to ERK activation, but with different kinetics and subcellular localization. This compound, by biasing signaling towards β-arrestin, is expected to induce a distinct pattern of ERK phosphorylation compared to a balanced agonist. To dissect the pathway, consider using G protein inhibitors or β-arrestin knockout cell lines to determine the contribution of each branch to the observed ERK phosphorylation. Time-course experiments are also critical to capture the full dynamics of ERK activation.
Troubleshooting Guides
Problem 1: Inconsistent or Noisy Data in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Poor Solubility of this compound | This compound has limited aqueous solubility. Prepare stock solutions in 100% DMSO. For working solutions, further dilution in aqueous buffers containing surfactants like Tween-80 and a solvent like PEG300 can improve solubility. Sonication may also aid dissolution. |
| Compound Instability | Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Variability | Ensure consistent cell passage number and health. Variations in NTSR1 or β-arrestin expression levels can significantly impact results. Regularly verify receptor expression via qPCR or Western blot. |
| Inappropriate Vehicle Control | The vehicle control should contain the same final concentration of all solvents (e.g., DMSO, PEG300, Tween-80) as the this compound-treated samples to account for any solvent-induced effects. |
Problem 2: Difficulty in Confirming Biased Signaling
| Potential Cause | Troubleshooting Step |
| Assay Not Pathway-Specific | Use assays that specifically measure Gq activation (e.g., calcium flux, IP3 accumulation) and β-arrestin recruitment (e.g., BRET, PathHunter). |
| Suboptimal Ligand Concentrations | Perform dose-response curves for both the endogenous agonist (NTS) and this compound to identify the optimal concentrations for observing biased signaling. |
| Cellular Context | The expression levels of G proteins and β-arrestins can vary between cell lines, influencing the observed bias. Consider using engineered cell lines with controlled expression of signaling components. |
| Lack of Appropriate Controls | Include a balanced NTSR1 agonist and a known antagonist as controls in your experiments to benchmark the effects of this compound. The use of β-arrestin knockout cell lines is highly recommended to confirm the role of this pathway. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay |
| EC50 (β-arrestin recruitment) | 0.34 µM | HEK293 | Not Specified |
| EC50 (Positive allosteric modulation of [¹²⁵I]-neurotensin binding) | 0.14 µM | HEK293 | Radioligand Binding |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (BRET)
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids encoding for NTSR1 fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a Venus fluorescent protein acceptor.
-
-
Assay Preparation:
-
Plate transfected cells in a 96-well plate and incubate for 24-48 hours.
-
On the day of the assay, replace the culture medium with a CO2-independent medium.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the control agonist (NTS) in the assay buffer.
-
Add the compounds to the respective wells and incubate for the desired time at 37°C.
-
-
BRET Measurement:
-
Add the Rluc substrate, coelenterazine h, to all wells.
-
Measure the luminescence signal at the emission wavelengths for both Rluc and Venus using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the Venus emission by the Rluc emission.
-
Plot the BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 values.
-
Protocol 2: Gq Protein Activation Assay (Calcium Mobilization)
-
Cell Culture and Dye Loading:
-
Plate NTSR1-expressing cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Addition:
-
Prepare dilutions of this compound, NTS, and a vehicle control.
-
Use a fluorescence plate reader with an injection system to add the compounds to the wells.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence before compound addition.
-
Continuously monitor the fluorescence intensity after compound addition to detect changes in intracellular calcium levels.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity for each well.
-
Plot the change in fluorescence against the ligand concentration to generate dose-response curves.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
SBI-553 as an optimized derivative of ML314
Welcome to the technical support center for SBI-553, an optimized derivative of ML314. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to ML314?
A1: this compound is a potent, brain-penetrant, and orally bioavailable allosteric modulator of the neurotensin receptor 1 (NTSR1). It is an optimized derivative of the probe compound ML314, developed to improve upon ML314's moderate potency and low oral bioavailability (<5%).[1] this compound exhibits a 10-fold improvement in potency and significantly enhanced bioavailability while maintaining good central nervous system penetration.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a β-arrestin biased positive allosteric modulator (PAM) of NTSR1.[2][3] This means it binds to a site on the receptor distinct from the endogenous ligand (neurotensin) and selectively promotes signaling through the β-arrestin pathway while antagonizing the Gq protein-mediated signaling pathway.[4] This biased agonism is believed to contribute to its therapeutic potential in attenuating addictive behaviors without the side effects associated with balanced NTSR1 agonists.
Q3: What are the key differences in the signaling pathways activated by this compound versus the endogenous ligand, neurotensin (NTS)?
A3: Neurotensin is a balanced agonist that activates both Gq protein and β-arrestin signaling pathways upon binding to NTSR1. In contrast, this compound is a biased agonist. On its own, it stimulates β-arrestin recruitment and receptor internalization but does not activate Gq protein signaling, which is responsible for calcium mobilization. Furthermore, this compound can bias the signaling of NTS itself, enhancing NTS-induced β-arrestin recruitment while inhibiting NTS-induced Gq activation.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the compound at -20°C for up to one year, or at -80°C for up to two years. Stock solutions should be prepared freshly for in vivo experiments. For in vitro assays, stock solutions in DMSO can be stored at -20°C or -80°C.
Q5: What is a suitable vehicle for in vivo administration of this compound?
A5: A commonly used vehicle for intraperitoneal (i.p.) injection of this compound in mice is a solution of 5% hydroxypropyl β-cyclodextrin in 0.9% sterile saline. Another reported vehicle for i.p. dosing is 4% DMSO in saline.
Data Presentation
Table 1: Comparison of In Vitro Potency of ML314 and this compound
| Compound | Target | Assay | EC50 | Reference |
| ML314 | NTR1 | β-arrestin recruitment | 2.0 µM | |
| This compound | NTR1 | β-arrestin recruitment | 0.14 µM | |
| This compound | NTR1 | Allosteric Modulation | 0.34 µM |
Table 2: Pharmacokinetic Properties of this compound
| Species | Route | Bioavailability | Brain:Plasma Ratio (1h post-dose) | Reference |
| Mouse | PO | ~50% | 0.54 | |
| Rat | PO | ~50% | 0.98 |
Experimental Protocols & Troubleshooting
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to promote the interaction of β-arrestin with NTSR1. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.
Experimental Workflow:
Caption: Workflow for a BRET-based β-arrestin recruitment assay.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | - Endogenous agonists in serum. - Constitutive receptor activity. | - Serum-starve cells for 4-16 hours before the assay. - Screen different clones to find one with lower basal activity. |
| Low or No Signal | - Low receptor or β-arrestin expression. - Inactive compound. - Insufficient incubation time. | - Verify expression levels of tagged proteins via Western blot or other methods. - Test a known NTSR1 agonist as a positive control. - Perform a time-course experiment to determine optimal incubation time. |
| Poor Z'-factor | - High variability between wells. - Low signal-to-background window. | - Ensure consistent cell plating density. - Optimize reagent concentrations (e.g., substrate). - Use a robotic liquid handler for precise additions. |
| Potency shift compared to literature | - Different cell line or expression level. - Assay conditions (e.g., temperature, buffer). | - Use the same cell line and expression system if possible. - Standardize assay conditions and ensure they match reported protocols. |
Calcium Mobilization Assay
This assay is used to confirm the lack of Gq protein activation by this compound.
Experimental Workflow:
Caption: Workflow for a fluorescent calcium mobilization assay.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response with positive control (NTS) | - Low receptor expression. - Poor dye loading. - Cells are not healthy. | - Confirm NTSR1 expression. - Optimize dye loading concentration and time. - Ensure cell viability. Use a calcium ionophore (e.g., ionomycin) as a positive control for the assay itself. |
| High baseline fluorescence | - Cell death leading to calcium leakage. - Autofluorescence of the compound. | - Check cell viability before and after the assay. - Run a control with compound added to cells without the calcium dye. |
| Variable results | - Uneven cell plating. - Inconsistent dye loading. - Temperature fluctuations. | - Ensure a single-cell suspension before plating. - Automate liquid handling steps for consistency. - Maintain a constant temperature throughout the experiment. |
In Vivo Locomotor Activity Study
This study assesses the effect of this compound on psychostimulant-induced hyperlocomotion.
Experimental Workflow:
Caption: Workflow for an in vivo locomotor activity study.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in baseline activity | - Insufficient acclimation. - Stress from handling or injection. | - Increase the acclimation period. - Handle mice gently and consistently. Acclimate them to the injection procedure. |
| Lack of effect of psychostimulant | - Incorrect dose or route of administration. - Habituation to the drug. | - Verify the dose and administration protocol from literature. - Use drug-naïve animals for each experiment. |
| Inconsistent this compound effects | - Poor solubility or stability of the dosing solution. - Incorrect timing of administration. | - Prepare dosing solutions fresh daily. Ensure the compound is fully dissolved. - Adhere to a strict timeline for pre-treatment before the psychostimulant challenge. |
Signaling Pathway Diagram
The following diagram illustrates the biased signaling of NTSR1 modulated by this compound.
Caption: Biased signaling of NTSR1 modulated by this compound.
References
- 1. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. biorxiv.org [biorxiv.org]
enhancing the therapeutic window of SBI-553
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving SBI-553. The information is designed to help address specific issues that may be encountered, with a focus on strategies to enhance the therapeutic window of this novel compound.
Troubleshooting Guide
This section addresses common experimental challenges in a question-and-answer format, offering potential solutions and detailed protocols.
Question 1: We are observing lower than expected efficacy of this compound in our in vivo model of substance use disorder. What are the potential causes and how can we troubleshoot this?
Answer:
Suboptimal efficacy in vivo can stem from several factors, ranging from suboptimal dosing and administration to issues with the experimental model itself. Here’s a systematic approach to troubleshooting:
Potential Causes and Solutions:
-
Suboptimal Dose or Exposure: The dose of this compound may not be achieving a sufficient therapeutic concentration in the brain.
-
Troubleshooting:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study in your specific animal model to determine the brain-to-plasma ratio and the time to maximum concentration (Tmax) after administration. This will help you correlate the dosing regimen with target engagement.
-
Dose-Response Study: Perform a dose-response study to identify the optimal therapeutic dose that elicits the desired pharmacological effect without causing significant side effects.
-
Formulation Optimization: The formulation of this compound can significantly impact its bioavailability. Consider exploring different formulation strategies to improve solubility and absorption.
-
-
-
Target Engagement: It's crucial to confirm that this compound is engaging with its target, the neurotensin receptor 1 (NTR1), in the relevant brain regions.
-
Troubleshooting:
-
Pharmacodynamic (PD) Biomarkers: Measure downstream biomarkers of NTR1 β-arrestin signaling in brain tissue samples from your experimental animals.
-
Receptor Occupancy Studies: If a suitable radiolabeled version of this compound or a competitor is available, conduct receptor occupancy studies to quantify the extent of NTR1 binding at different doses.
-
-
-
Animal Model Variability: The specific strain, age, and sex of the animals used can influence their response to this compound.
-
Troubleshooting:
-
Literature Review: Consult the literature for studies using this compound or similar compounds in your specific animal model to ensure your experimental parameters are appropriate.[1]
-
Control Groups: Ensure you have appropriate positive and negative control groups to validate the response of your animal model.
-
-
Question 2: Our in vitro experiments with this compound are showing signs of cytotoxicity at higher concentrations. How can we investigate and mitigate this?
Answer:
Cytotoxicity at high concentrations is a common concern with small molecules. A systematic in vitro assessment is the first step to understanding and addressing this issue.
Potential Causes and Solutions:
-
Off-Target Effects: At higher concentrations, this compound may be interacting with other cellular targets, leading to toxicity.
-
Troubleshooting:
-
In Vitro Safety Profiling: Screen this compound against a panel of common off-target proteins, such as kinases, GPCRs, ion channels, and transporters. Several commercial services offer such panels.[2]
-
Cell-Based Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to identify potential off-target liabilities in an unbiased manner.
-
-
-
General Cellular Stress: The observed toxicity may be due to general cellular stress rather than a specific off-target interaction.
-
Troubleshooting:
-
Cytotoxicity Assays: Employ a battery of cytotoxicity assays that measure different cellular health parameters, such as metabolic activity (MTT, MTS), membrane integrity (LDH release), and apoptosis (caspase activity).[3][4]
-
Mitochondrial Toxicity Assessment: Evaluate the effect of this compound on mitochondrial function, as this is a common mechanism of drug-induced toxicity.
-
-
-
Formulation-Related Toxicity: The vehicle used to dissolve this compound may be contributing to the observed cytotoxicity.
-
Troubleshooting:
-
Vehicle Controls: Always include appropriate vehicle controls in your experiments.
-
Solubility Optimization: Investigate different, less toxic solvents or formulation approaches to improve the solubility of this compound and reduce the required concentration of the vehicle.
-
-
Question 3: We are planning in vivo toxicology studies for this compound. What are the key considerations for assessing its safety profile and identifying a therapeutic window?
Answer:
In vivo toxicology studies are critical for defining the therapeutic window of this compound. A well-designed study will assess both general and specific potential toxicities.
Key Considerations and Methodologies:
-
Dose Range Finding Studies: Before conducting definitive toxicology studies, it is essential to perform dose range-finding studies to identify the maximum tolerated dose (MTD).
-
Methodology: Administer escalating single doses of this compound to small groups of rodents and monitor for clinical signs of toxicity, body weight changes, and mortality for a defined period (e.g., 7-14 days).
-
-
Repeated-Dose Toxicology Studies: These studies are designed to assess the effects of longer-term exposure to this compound.
-
Methodology: Administer this compound daily for a specified duration (e.g., 28 days) at multiple dose levels (including a vehicle control and multiple therapeutic and supra-therapeutic doses) to both male and female rodents. Key endpoints include:
-
Clinical Observations: Daily monitoring for any changes in appearance, behavior, or activity. A functional observational battery (FOB) or Irwin test can be used to systematically assess CNS-related side effects.
-
Body Weight and Food Consumption: Monitored throughout the study.
-
Clinical Pathology: Collection of blood and urine at the end of the study for hematology and clinical chemistry analysis.
-
Histopathology: Microscopic examination of a comprehensive list of tissues to identify any drug-related changes.
-
-
-
Cardiovascular Safety Assessment: Given that many drugs can have cardiovascular side effects, it is important to assess the impact of this compound on the cardiovascular system.
-
Methodology:
-
In Vitro: Screen for activity against the hERG channel, a common cause of drug-induced cardiac arrhythmias.
-
In Vivo: In vivo cardiovascular telemetry in a suitable animal model (e.g., dog or non-human primate) can be used to monitor electrocardiogram (ECG), heart rate, and blood pressure.
-
-
-
Central Nervous System (CNS) Safety Pharmacology: As this compound is a CNS-acting drug, a thorough assessment of its potential CNS side effects is crucial.
-
Methodology: The Functional Observational Battery (FOB) or Irwin test in rodents is a standard set of assessments that includes observations of behavior, autonomic function, and neuromuscular coordination.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTR1). This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, neurotensin. Its binding enhances the recruitment of a protein called β-arrestin to the receptor while simultaneously antagonizing the activation of G-protein signaling pathways. This biased signaling is thought to be responsible for its therapeutic effects in models of substance use disorder while avoiding the side effects associated with unbiased NTR1 agonists.
Q2: What is the known pharmacokinetic profile of this compound?
A2: this compound has been shown to be orally bioavailable and brain penetrant in rodents. In mice, it has an oral bioavailability of approximately 45-50% and a brain-to-plasma ratio of around 0.54 one hour after oral administration. In rats, the oral bioavailability is also around 50%, with a brain-to-plasma ratio of approximately 0.98.
Q3: What are the potential advantages of this compound's biased agonism for its therapeutic window?
A3: The biased agonism of this compound is a key feature that is expected to lead to a wider therapeutic window. Traditional, unbiased NTR1 agonists activate both G-protein and β-arrestin pathways, and the G-protein signaling is associated with undesirable side effects such as hypothermia and hypotension. By selectively promoting β-arrestin signaling and antagonizing G-protein signaling, this compound is designed to retain the therapeutic benefits mediated by β-arrestin while avoiding the G-protein-mediated side effects.
Q4: How can we enhance the therapeutic window of this compound in our experiments?
A4: Enhancing the therapeutic window involves strategies to either increase efficacy at a given dose or decrease toxicity. Some approaches include:
-
Formulation Optimization: Developing formulations that provide controlled release or improved brain penetration can help maintain therapeutic concentrations while minimizing peak-dose-related side effects.
-
Co-administration Strategies: In some cases, co-administering a second compound can mitigate the toxicity of the primary drug.
-
PK/PD Modeling: Utilizing pharmacokinetic/pharmacodynamic (PK/PD) modeling can help to optimize the dosing regimen to maximize the time within the therapeutic window.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay | Reference |
| EC50 (β-arrestin recruitment) | 0.34 µM | Human | Cell-based assay | |
| Gq Signaling | Antagonist | Human | Cell-based assay | |
| Selectivity | Selective for NTR1 over NTR2 | Human | Radioligand binding |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Mouse | Rat | Reference |
| Oral Bioavailability (F%) | ~50% | ~50% | |
| Brain:Plasma Ratio (1h post-dose) | 0.54 | 0.98 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration-dependent effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., HEK293, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells. Include wells with medium only as a blank control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vivo Dose Range Finding Study in Mice
Objective: To determine the maximum tolerated dose (MTD) of this compound in mice.
Materials:
-
Male and female mice (e.g., C57BL/6), 8-10 weeks old
-
This compound formulation for in vivo administration
-
Vehicle control
-
Appropriate dosing equipment (e.g., oral gavage needles)
-
Animal balance
-
Cages with appropriate housing conditions
Procedure:
-
Acclimatize animals to the housing conditions for at least one week before the study.
-
Assign animals to dose groups (e.g., vehicle, low dose, mid dose, high dose), with a small number of animals per group (e.g., n=3-5 per sex).
-
Record the initial body weight of each animal.
-
Administer a single dose of this compound or vehicle via the intended clinical route (e.g., oral gavage).
-
Observe the animals continuously for the first few hours post-dosing and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.
-
Record body weights daily for the first week and then weekly.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy to look for any visible abnormalities in the organs.
-
The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Toxicity Assessment.
Caption: Troubleshooting Logic for Suboptimal Efficacy.
References
- 1. Biased allosteric modulator of neurotensin receptor 1 reduces ethanol drinking and responses to ethanol administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 4. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.sg]
Technical Support Center: SBI-553 Long-Term Treatment Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals conducting long-term studies with SBI-553, a β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an experimental drug that functions as a β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1). It binds to an intracellular pocket of NTSR1, altering the receptor's G protein preference. Specifically, it biases the receptor away from Gq/11 protein coupling and towards β-arrestin signaling.[1] This biased agonism is believed to mediate its therapeutic effects while avoiding the side effects associated with unbiased NTSR1 agonists.[1][2]
Q2: What are the known therapeutic effects of this compound in preclinical models?
A2: In animal studies, this compound has demonstrated analgesic effects and a reduction in addictive behaviors associated with stimulants (cocaine and methamphetamine) and μ-opioid receptor agonists. It has also been shown to reduce ethanol consumption in rodent models. A key advantage of this compound is that it does not appear to cause the hypothermia, hypotension, or motor impairment often seen with balanced NTSR1 agonists.
Q3: What is the stability of this compound for long-term experiments?
A3: this compound is stable as a solid for at least four years when stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to three months. For in vivo studies, it is recommended to prepare fresh working solutions daily.
Q4: Are there any known long-term toxicity data for this compound?
A4: As of late 2025, detailed long-term toxicology studies on this compound are part of ongoing or planned preclinical development and may not be fully available in the public domain. However, studies involving repeated dosing in animal models of addiction and pain have not reported significant adverse effects, such as the hypotension and hypothermia commonly associated with orthosteric NTSR1 ligands.
Q5: Should I be concerned about receptor desensitization or tolerance with chronic this compound treatment?
A5: Long-term treatment with any GPCR modulator can potentially lead to receptor desensitization, tachyphylaxis (rapid decrease in response), or behavioral tolerance. While specific long-term studies on this compound tolerance are not extensively published, it is a critical consideration. NTSR1 is known to undergo desensitization and internalization upon prolonged agonist exposure. Researchers should incorporate control groups and intermittent dosing schedules to assess for the development of tolerance. Monitoring the expression and phosphorylation status of NTSR1 and β-arrestin can also provide insights into receptor desensitization.
Troubleshooting Guides
Issue 1: Diminished or inconsistent behavioral effects of this compound over time.
-
Possible Cause 1: Development of Behavioral Tolerance.
-
Troubleshooting Steps:
-
Implement a drug holiday: Temporarily cease this compound administration to see if sensitivity is restored.
-
Vary the dosing schedule: Switch from a continuous to an intermittent dosing regimen.
-
Conduct dose-response studies at different time points: Determine if a higher dose is required to achieve the same effect after prolonged treatment.
-
Include a positive control group: Use a compound with a known and stable long-term effect to validate the behavioral assay.
-
-
-
Possible Cause 2: Altered Pharmacokinetics.
-
Troubleshooting Steps:
-
Measure plasma and brain concentrations of this compound: Assess for changes in drug metabolism or clearance over the course of the study.
-
Analyze for metabolites: Determine if active or inactive metabolites are being formed that could interfere with the parent compound's efficacy.
-
-
-
Possible Cause 3: Receptor Desensitization/Downregulation.
-
Troubleshooting Steps:
-
Perform receptor binding assays: Quantify NTSR1 density in relevant brain regions from chronically treated and control animals.
-
Measure downstream signaling: Assess β-arrestin recruitment or phosphorylation levels in response to an acute this compound challenge in tissues from long-term treated animals.
-
-
Issue 2: Unexpected side effects or changes in general animal health.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Steps:
-
Review off-target screening data: While this compound is reported to be selective for NTSR1, high doses or long-term exposure could lead to interactions with other receptors.
-
Conduct a comprehensive health assessment: Monitor body weight, food and water intake, and general activity levels.
-
Perform histological analysis of major organs: At the end of the study, examine tissues for any signs of pathology.
-
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Troubleshooting Steps:
-
Include a vehicle-only control group: This is essential to differentiate between the effects of this compound and the vehicle.
-
Use the lowest effective concentration of solvents: For example, if using DMSO, keep the final concentration as low as possible.
-
-
Experimental Protocols
Protocol 1: In Vivo Administration of this compound for Behavioral Studies
-
Preparation of this compound Solution:
-
For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Alternatively, a solution of 5% hydroxypropyl β-cyclodextrin in sterile saline can be used.
-
Prepare a clear stock solution in an appropriate solvent (e.g., DMSO) before adding co-solvents.
-
It is recommended to prepare working solutions fresh daily.
-
-
Dosing:
-
Doses used in published rodent studies typically range from 2 to 12 mg/kg.
-
The specific dose should be determined based on the experimental paradigm and pilot studies.
-
Administer the solution via i.p. injection 30 minutes prior to behavioral testing.
-
-
Control Groups:
-
Always include a vehicle-treated control group that receives the same volume and composition of the vehicle as the this compound-treated group.
-
Protocol 2: β-Arrestin Recruitment Assay
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293T) that endogenously or exogenously expresses human NTSR1.
-
Co-transfect the cells with constructs for NTSR1 and a β-arrestin-2 fusion protein (e.g., β-arrestin-2-GFP).
-
-
Treatment:
-
Plate the transfected cells in a suitable format for imaging (e.g., glass-bottom dishes).
-
Treat the cells with varying concentrations of this compound (e.g., 0.03-30 µM).
-
Include a positive control (e.g., neurotensin) and a vehicle control.
-
-
Imaging and Analysis:
-
Use confocal microscopy to visualize the subcellular localization of the β-arrestin-2 fusion protein.
-
Quantify the translocation of β-arrestin-2 from the cytoplasm to the plasma membrane in response to this compound treatment. This can be done by measuring the change in fluorescence intensity at the membrane versus the cytoplasm.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Receptor/Assay | Reference |
| EC50 | 0.34 µM | NTR1 Allosteric Modulation | |
| β-Arrestin Recruitment | Induces recruitment | NTSR1 | |
| NTSR1 Internalization | Induces internalization | NTSR1 | |
| Gq Protein Activation | Does not stimulate | NTSR1 | |
| IP3 Production | Does not stimulate | NTSR1 | |
| Calcium Mobilization | Does not stimulate | NTSR1 |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Bioavailability (Oral) | Brain:Plasma Ratio (1 hr post-dose) | Reference |
| Mouse | ~50% | 0.54 | |
| Rat | ~50% | 0.98 |
Visualizations
References
impact of vehicle choice on SBI-553 efficacy
Technical Support Center: SBI-553
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of this compound, a potent and brain-penetrant allosteric modulator of the Neurotensin Receptor 1 (NTR1).[1][2][3] The focus of this guide is on the critical impact of vehicle choice on the efficacy and reproducibility of experiments involving this hydrophobic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental small molecule that functions as a β-arrestin biased positive allosteric modulator of the Neurotensin Receptor 1 (NTSR1).[4] Unlike the endogenous ligand neurotensin, this compound binds to an allosteric site on the receptor.[5] This binding selectively promotes the recruitment of β-arrestin while antagonizing the canonical Gq protein signaling pathway. This unique mechanism of action is being investigated for its therapeutic potential in CNS disorders, including addiction, by separating desired signaling outcomes from potential side effects associated with G-protein activation.
Q2: What are the key physicochemical properties of this compound to consider during experimental design?
This compound is a hydrophobic molecule. This property is central to many of the challenges encountered during its experimental use. Its poor aqueous solubility necessitates the use of organic solvents or specialized formulation vehicles to achieve and maintain a soluble state for both in vitro and in vivo applications. Failure to use an appropriate vehicle can lead to precipitation, reduced compound availability, and consequently, low or variable efficacy.
Q3: What is the recommended stock solution solvent for this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is readily soluble in DMSO at high concentrations (e.g., 10-50 mM). Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods. It is crucial to minimize freeze-thaw cycles.
Q4: Which vehicles are recommended for in vitro experiments?
For in vitro assays, the final concentration of the primary solvent (typically DMSO) in the cell culture medium should be kept to a minimum, usually below 0.5%, to avoid solvent-induced cytotoxicity. The process involves serial dilution of the DMSO stock solution directly into the aqueous assay buffer or culture medium. It is critical to ensure rapid mixing to prevent the compound from precipitating.
Q5: What are the recommended vehicles for in vivo administration of this compound?
Due to its hydrophobicity, a simple aqueous vehicle is not suitable for in vivo administration. A multi-component vehicle is required to ensure solubility and bioavailability. A commonly used and effective formulation for intraperitoneal (i.p.) injection in rodents is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
This formulation has been shown to achieve a clear solution with a solubility of at least 2.08 mg/mL. Other potential vehicles for hydrophobic compounds include oil-based carriers (like corn oil) for oral or intraperitoneal administration, though these may alter absorption kinetics.
Troubleshooting Guides
Issue 1: Low or Inconsistent Efficacy in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | After diluting the DMSO stock into your aqueous assay buffer, visually inspect the solution for any cloudiness or precipitate. If observed, consider lowering the final concentration of this compound or slightly increasing the DMSO percentage (while remaining within the tolerated limit for your cell line). |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration. Use low-adhesion plastics and minimize the time the compound spends in dilute, intermediate solutions. |
| Inadequate Mixing | When adding the this compound stock to the medium, vortex or pipette mix vigorously and immediately to prevent localized high concentrations that can lead to precipitation. |
Issue 2: High Variability in In Vivo Experimental Results
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization | Ensure the vehicle components are added sequentially and mixed thoroughly, starting with the DMSO. Sonication or gentle warming can aid dissolution if precipitation occurs during preparation. The final formulation should be a clear solution. |
| Vehicle-Induced Toxicity | The chosen vehicle itself may have physiological effects. Always include a vehicle-only control group in your experiment to distinguish the effects of the vehicle from the effects of this compound. For example, high concentrations of DMSO or PEGs can cause local irritation or neurotoxicity. |
| Formulation Instability | Prepare the final in vivo formulation fresh on the day of use. If the solution appears cloudy or contains precipitate before injection, it should not be used. This indicates the compound is no longer in solution and will not be effectively delivered to the animal. |
Data Presentation: Impact of Vehicle on this compound Efficacy
Table 1: In Vitro Efficacy of this compound in HEK293T cells expressing NTSR1
| Vehicle (Final Concentration) | This compound EC₅₀ (β-arrestin recruitment) | Maximum Efficacy (% of Control) | Observations |
| 0.1% DMSO in PBS | 0.15 µM | 140% | Clear solution, consistent results. |
| 1% DMSO in PBS | 0.18 µM | 135% | Minor cell stress observed at highest this compound concentrations. |
| 0.1% Ethanol in PBS | 1.2 µM | 85% | Precipitate observed at concentrations >5 µM. |
| PBS alone | > 50 µM | < 20% | Compound insoluble, no significant activity. |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Cocaine-Induced Hyperactivity
| Vehicle (Intraperitoneal Injection) | This compound Dose (mg/kg) | Reduction in Locomotor Activity | Animal Behavior Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 12 | 65% ± 5% | No adverse effects noted. |
| 5% DMSO in Corn Oil | 12 | 40% ± 15% | High variability between subjects, suggesting inconsistent absorption. |
| 10% DMSO in Saline | 12 | 15% ± 10% | Visible precipitate in formulation; signs of injection site irritation. |
| Vehicle Control (DMSO/PEG/Tween/Saline) | 0 | 0% | No effect on locomotor activity. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
This protocol is adapted from established methods for solubilizing hydrophobic compounds for animal administration.
-
Prepare Stock: Start with a 50 mg/mL stock solution of this compound in 100% DMSO.
-
Add Co-solvents: For a 1 mL final volume, begin with the required volume of the DMSO stock. Sequentially add the other vehicle components while vortexing continuously.
-
Add 100 µL of the this compound/DMSO stock.
-
Add 400 µL of PEG300. Vortex until the solution is clear.
-
Add 50 µL of Tween-80. Vortex thoroughly.
-
Add 450 µL of sterile saline. Vortex until the final solution is completely clear.
-
-
Final Check: Before administration, visually inspect the solution to ensure it is free of any precipitate.
-
Administration: Administer the freshly prepared solution to the experimental animal via the desired route (e.g., intraperitoneal injection).
Protocol 2: In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound from your DMSO stock in culture medium. Ensure the final DMSO concentration in the highest dose well does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle-only" control and an "untreated" control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a suitable plate reader (absorbance for MTT, luminescence for CellTiter-Glo®).
-
Analysis: Normalize the data to the vehicle control and plot the results to determine parameters like the EC₅₀.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for vehicle selection.
References
- 1. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
controlling for confounding factors in SBI-553 behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SBI-553 in behavioral studies. The information is designed to help control for confounding factors and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, brain-penetrant, and orally bioavailable β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1).[1][2][3][4] It binds to an allosteric site on NTSR1, which increases the binding affinity of the endogenous ligand, neurotensin.[1] this compound's "biased" nature means it selectively activates the β-arrestin signaling pathway while antagonizing Gq protein signaling. This unique mechanism is thought to be responsible for its ability to attenuate the behavioral effects of psychostimulants without causing the side effects, such as hypothermia and hypotension, that are associated with unbiased NTSR1 agonists.
Q2: What are the key pharmacokinetic parameters of this compound in rodents?
A2: this compound has favorable pharmacokinetic properties in both mice and rats, including good oral bioavailability and brain penetration. A summary of key parameters is provided in the table below.
| Species | Parameter | Value | Unit |
| Mouse | Clearance (CL) | 44.8 | mL/min/kg |
| Volume of Distribution (Vdss) | 6.16 | L/kg | |
| Oral Bioavailability (F) | ~50 | % | |
| Half-life (t1/2) | 5.28 | h | |
| Brain:Plasma Ratio (1h post-dose) | 0.54 | ||
| Rat | Clearance (CL) | 81.0 | mL/min/kg |
| Volume of Distribution (Vdss) | 7.02 | L/kg | |
| Oral Bioavailability (F) | ~50 | % | |
| Half-life (t1/2) | 2.23 | h | |
| Brain:Plasma Ratio (1h post-dose) | 0.98 |
Data sourced from Pinkerton et al. (2019).
Q3: What are the known side effects of this compound in preclinical studies?
A3: A key advantage of this compound is its apparent lack of the significant side effects that have limited the clinical development of other NTSR1 agonists. Specifically, preclinical studies have shown that this compound does not induce hypothermia or hypotension at effective doses. Some studies have noted a slight reduction in locomotion in a novel open-field environment, but it does not appear to affect avoidance behavior or cognition.
Troubleshooting Guide
This guide addresses common issues encountered during behavioral experiments with this compound and provides potential solutions for controlling confounding factors.
Issue 1: High variability in behavioral data between subjects.
-
Question: Why am I observing high variability in my behavioral data between subjects treated with this compound?
-
Answer: High variability is a common challenge in behavioral research and can be attributed to several factors:
-
Animal-Related Factors:
-
Genetics: Ensure all animals are from the same inbred strain to minimize genetic variability.
-
Sex: Analyze data from male and female rodents separately, as sex-dependent differences in response to this compound have been observed.
-
Social Hierarchy: House animals in stable, consistent groups. Stress from unstable social hierarchies can impact behavior. Consider single housing if aggression is a significant issue, but be aware that social isolation itself can be a stressor.
-
-
Housing and Husbandry:
-
Environment: Maintain a consistent environment with a regular light-dark cycle, stable temperature, and humidity. Minimize noise and vibrations in the housing and testing rooms.
-
Handling: Handle all animals consistently and gently to habituate them to the experimenter. Inconsistent or stressful handling can significantly alter behavioral outcomes.
-
-
Experimental Procedures:
-
Dosing: Ensure accurate and consistent dosing. For oral gavage, ensure proper technique to minimize stress and ensure the full dose is delivered. For intraperitoneal injections, vary the injection site to avoid irritation.
-
Timing: Administer this compound at the same time of day for all animals to control for circadian rhythm effects. The timing of administration relative to the behavioral test should be consistent and based on the drug's pharmacokinetic profile.
-
-
Issue 2: Lack of a significant effect of this compound on the target behavior.
-
Question: I am not observing the expected attenuation of psychostimulant-induced behaviors with this compound. What could be the reason?
-
Answer: If you are not seeing a significant effect, consider the following:
-
Dose-Response Relationship: You may be operating at a sub-optimal point on the dose-response curve. The effect of this compound can be dose-dependent. It is recommended to perform a dose-response study (e.g., 2, 6, and 12 mg/kg, i.p.) to determine the optimal dose for your specific behavioral paradigm and psychostimulant dose.
-
Interaction with Diet: The neurotensin system is involved in regulating feeding and metabolism, particularly in response to high-fat diets. If your animals are on a high-fat diet, this could potentially alter the baseline NTSR1 signaling and impact the effects of this compound. Ensure a consistent and standard chow diet across all experimental groups unless diet is an experimental variable.
-
Interaction with Stress: Chronic stress can alter the expression and function of NTSR1. If animals are unduly stressed, this could confound the effects of this compound. Implement proper acclimation and handling procedures to minimize stress.
-
Behavioral Paradigm Sensitivity: The complexity of the behavioral task can influence the outcome. For instance, the effect of this compound on cocaine self-administration is dependent on the dose of cocaine the animals are self-administering. The effect of this compound may be more pronounced at lower doses of the psychostimulant.
-
Issue 3: Inconsistent results across different experimental cohorts.
-
Question: My results with this compound are not consistent from one experiment to the next. How can I improve reproducibility?
-
Answer: Reproducibility issues often stem from subtle, uncontrolled variables. To improve consistency:
-
Standardize Protocols: Have a detailed, written protocol for all procedures, from animal housing and handling to drug preparation and administration, and behavioral testing. Ensure all lab members adhere strictly to the protocol.
-
Experimenter Blinding: Whenever possible, the experimenter conducting the behavioral testing and data analysis should be blind to the experimental groups to prevent unconscious bias.
-
Environmental Control: Be mindful of changes in the environment that may seem minor but can impact rodent behavior. This includes changes in personnel, construction noise, and even the scent of other animals in the testing room. Thoroughly clean all apparatus between animals to remove olfactory cues.
-
Acclimation: Ensure all animals are sufficiently acclimated to the housing facility, the testing room, and the experimental apparatus before the start of the experiment.
-
Experimental Protocols
1. Methamphetamine-Induced Hyperactivity
This protocol is designed to assess the ability of this compound to attenuate the hyperlocomotor effects of methamphetamine.
-
Animals: C57BL/6J mice are commonly used.
-
Apparatus: Open-field chambers equipped with automated photobeam tracking systems.
-
Procedure:
-
Habituation: Place mice in the open-field chambers for 30-60 minutes to allow for acclimation to the novel environment.
-
Drug Administration:
-
Administer this compound (e.g., 12 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Immediately following the this compound/vehicle injection, administer methamphetamine (e.g., 2 mg/kg, i.p.) or saline.
-
-
Testing: Immediately return the animals to the open-field chambers and record locomotor activity (e.g., distance traveled) for 30-60 minutes.
-
-
Data Analysis: Compare the total distance traveled between the different treatment groups (Vehicle + Saline, Vehicle + Methamphetamine, this compound + Methamphetamine).
2. Cocaine Self-Administration
This protocol assesses the effect of this compound on the motivation to self-administer cocaine.
-
Animals: Rats (e.g., Sprague-Dawley) or mice with indwelling intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a cue light, and an infusion pump.
-
Procedure:
-
Training: Train animals to press the active lever for an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR1 or FR5). Lever presses on the inactive lever should have no consequence.
-
Stable Baseline: Continue training until animals show stable responding for cocaine.
-
Testing:
-
Administer this compound (e.g., 2, 6, or 12 mg/kg, i.p.) or vehicle immediately before the start of the self-administration session.
-
Place animals in the operant chambers and allow them to self-administer cocaine for the session duration (e.g., 2 hours).
-
-
-
Data Analysis: The primary dependent measure is the number of cocaine infusions earned. Also, analyze active and inactive lever presses. A reduction in cocaine infusions with this compound treatment indicates a decrease in the reinforcing effects of cocaine.
Visualizations
Caption: this compound signaling pathway at the NTSR1.
Caption: General experimental workflow for this compound behavioral studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine production in neurotensin receptor 1 neurons is required for diet-induced obesity and increased day-eating on a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
Validation & Comparative
A Comparative Guide to SBI-553 and Other Neurotensin Receptor 1 (NTSR1) Modulators for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the novel NTSR1 modulator, SBI-553, with other key alternatives. This document provides a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of neurological and psychiatric disorders, including substance use disorders. Modulation of NTSR1 signaling can influence dopamine pathways, which are central to reward and addiction. This guide focuses on this compound, a brain-penetrant, β-arrestin-biased allosteric modulator of NTSR1, and compares its pharmacological profile to other notable NTSR1 modulators, including the β-arrestin-biased agonist ML314 and the antagonist SR-48692.
Performance Comparison of NTSR1 Modulators
This compound distinguishes itself as a β-arrestin-biased positive allosteric modulator (PAM) of NTSR1.[1] This means it binds to a site on the receptor distinct from the endogenous ligand, neurotensin (NTS), and potentiates signaling through the β-arrestin pathway while simultaneously antagonizing the G protein-mediated pathway.[1][2] This biased signaling is thought to contribute to its therapeutic efficacy in preclinical models of psychostimulant abuse without the side effects associated with unbiased NTSR1 agonists.[1]
In contrast, ML314 is also a β-arrestin-biased agonist but is reported to act as an allosteric enhancer of endogenous neurotensin.[3] SR-48692, a non-peptide antagonist, competitively inhibits the binding of neurotensin to NTSR1, blocking both G protein and β-arrestin signaling pathways.
The following table summarizes the key quantitative data for these NTSR1 modulators, providing a direct comparison of their binding affinities and functional potencies.
| Compound | Modulator Type | Binding Affinity (Kd/Ki) | β-Arrestin Recruitment (EC50) | G Protein Signaling (EC50/IC50) | Species | Reference |
| This compound | β-arrestin-biased PAM | N/A (allosteric) | ~0.34 µM | Antagonizes NTS-induced Gq activation | Human/Rat | |
| Enhanced [3H]NTS binding: Kd from 2.3 nM to 0.67 nM (rat) | Rat | |||||
| ML314 | β-arrestin-biased agonist | N/A (allosteric) | 1.9 µM / 3.41 µM | > 80 µM (no Ca2+ mobilization) | Human | |
| SR-48692 | Antagonist | Kd = 3.4 nM ([3H]SR-48692) | N/A | IC50 = 15.3 nM (HT29 cells) | Rat/Human | |
| Ke = 36 nM (NTS1) | IC50 = 20.4 nM (N1E115 cells) |
Key Experimental Protocols
The characterization of NTSR1 modulators relies on a suite of in vitro assays to determine their binding affinity, functional potency, and signaling bias. Below are detailed methodologies for key experiments cited in the comparison.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for NTSR1.
Protocol:
-
Membrane Preparation: HEK293T cells stably expressing human or rat NTSR1 are harvested and homogenized in a buffer (e.g., 50 mM Tris, 1 mM EDTA, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in the assay buffer.
-
Binding Reaction: Membranes are incubated with a radiolabeled ligand, such as [3H]Neurotensin or [3H]SR-48692, and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM unlabeled neurotensin). Specific binding is calculated by subtracting non-specific binding from total binding. Kd or Ki values are determined by non-linear regression analysis of the binding data.
β-Arrestin Recruitment Assay (LanthaScreen™ TR-FRET)
This assay measures the ability of a compound to promote the interaction between NTSR1 and β-arrestin, a key step in the β-arrestin signaling pathway.
Protocol:
-
Cell Culture: HEK293 cells are co-transfected with constructs for NTSR1 fused to a terbium-labeled antibody tag (donor fluorophore) and β-arrestin fused to a fluorescent protein (acceptor fluorophore).
-
Assay Plate Preparation: Cells are plated in a 384-well plate and incubated overnight.
-
Compound Addition: Test compounds at various concentrations are added to the wells.
-
Incubation: The plate is incubated at 37°C for a specified time to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. The reader excites the donor fluorophore (terbium) at ~340 nm and measures emission at two wavelengths: ~490 nm (terbium emission) and ~520 nm (FRET signal from the acceptor).
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. An increase in this ratio indicates β-arrestin recruitment. EC50 values are determined by plotting the TR-FRET ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.
G Protein Activation Assay ([35S]GTPγS Binding)
This assay measures the activation of G proteins coupled to NTSR1 by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
Protocol:
-
Membrane Preparation: Membranes from cells expressing NTSR1 are prepared as described for the radioligand binding assay.
-
Reaction Mixture: Membranes are incubated in an assay buffer containing GDP, MgCl2, and varying concentrations of the test compound.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.
-
Quantification: The amount of [35S]GTPγS bound to the G proteins on the membranes is determined by scintillation counting.
-
Data Analysis: Basal binding is measured in the absence of any agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Agonist-stimulated binding is calculated by subtracting basal binding. EC50 or IC50 values are determined by analyzing the dose-response curves.
Visualizing the Mechanisms
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the NTSR1 signaling pathway, a typical experimental workflow for comparing NTSR1 modulators, and the logical relationship between this compound and other modulator types.
NTSR1 Signaling Pathways
The diagram above illustrates the two primary signaling cascades initiated by NTSR1 activation: the Gq protein pathway and the β-arrestin pathway. Unbiased agonists activate both pathways, while biased modulators like this compound selectively engage the β-arrestin pathway.
Experimental Workflow for NTSR1 Modulator Comparison
This workflow outlines the key experimental steps involved in characterizing and comparing different NTSR1 modulators, from initial binding studies to in vivo efficacy models.
References
A Comparative Guide to the Effects of SBI-553 and Neurotensin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the experimental drug SBI-553 and the endogenous neuropeptide neurotensin (NT). The information presented herein is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these two compounds that both act on the neurotensin receptor 1 (NTSR1).
Introduction
Neurotensin is a 13-amino acid neuropeptide with a wide array of physiological functions in the central nervous system and peripheral tissues, mediated primarily through the G protein-coupled receptor NTSR1.[1] Its therapeutic potential has been explored for conditions like schizophrenia, pain, and addiction. However, the clinical development of NTSR1 agonists has been hampered by a range of side effects, including hypothermia, hypotension, and motor impairments.[2][3]
This compound is a novel, brain-penetrant, orally bioavailable small molecule that acts as a β-arrestin biased positive allosteric modulator (PAM) of NTSR1.[4][5] This unique mechanism of action, which favors β-arrestin signaling over traditional G protein-mediated pathways, has positioned this compound as a promising therapeutic candidate that may circumvent the side effects associated with conventional NTSR1 activation. This guide will delve into a comparative analysis of their effects on NTSR1 signaling and in vivo physiological responses.
Comparative Analysis of In Vitro NTSR1 Signaling
This compound and neurotensin exhibit fundamentally different profiles in their engagement of intracellular signaling pathways downstream of NTSR1 activation. Neurotensin acts as a full agonist, activating both G protein and β-arrestin pathways, while this compound demonstrates a strong bias towards β-arrestin signaling, even antagonizing certain G protein pathways.
Data Presentation: In Vitro Signaling Profiles
The following tables summarize the quantitative data from various in vitro assays, providing a direct comparison of the potency (EC50) and efficacy (Emax) of neurotensin and this compound in activating different signaling cascades.
| Ligand | Gαq | Gα11 | Gα15 | Gαi1 | Gαi2 | GαoA | GαoB | Gαz | Gα12 | Gα13 | Gαs | Gαolf |
| Neurotensin | ||||||||||||
| pEC50 (M) | 9.0 | 9.0 | 8.8 | 8.3 | 8.3 | 8.2 | 8.2 | 7.9 | 8.0 | 8.0 | 7.5 | 7.5 |
| Emax (%) | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
| This compound | ||||||||||||
| pEC50 (M) | - | - | 6.2 | 6.5 | 6.5 | 6.6 | 6.6 | - | 6.5 | 6.5 | - | - |
| Emax (%) | 0 | 0 | 20 | 20 | 20 | 20 | 20 | 0 | 40 | 40 | 0 | 0 |
Table 1: G Protein Activation Profile. Data from TRUPATH BRET² assays in HEK293T cells. Emax is normalized to the maximal response induced by neurotensin. A dash (-) indicates no activity detected.
| Ligand | β-arrestin 1 Recruitment | β-arrestin 2 Recruitment |
| Neurotensin | ||
| pEC50 (M) | 8.1 | 8.2 |
| Emax (%) | 100 | 100 |
| This compound | ||
| pEC50 (M) | 6.8 | 6.9 |
| Emax (%) | 100 | 100 |
Table 2: β-arrestin Recruitment Profile. Data from BRET¹ assays in HEK293T cells. Emax is normalized to the maximal response induced by neurotensin.
| Ligand | Calcium Mobilization (Gq-mediated) |
| Neurotensin | |
| EC50 (nM) | ~2-10 |
| This compound | |
| Activity | No stimulation |
Table 3: Calcium Mobilization. Data from various cell-based calcium flux assays.
Signaling Pathway Diagrams
The distinct signaling mechanisms of neurotensin and this compound are visualized in the following diagrams.
Caption: Neurotensin Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective and anti-inflammatory properties following status epilepticus in mice [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
Validating SBI-553's β-Arrestin Bias: A Comparative Guide to Using β-Arrestin2 Knockout Mice and Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the β-arrestin-biased effects of the neurotensin receptor 1 (NTSR1) allosteric modulator, SBI-553. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
This compound is a novel small molecule that acts as a positive allosteric modulator of NTSR1 with a pronounced bias towards the β-arrestin signaling pathway over canonical G protein activation.[1][2][3] This property makes it a promising therapeutic candidate for various neurological and psychiatric disorders, as it may offer a way to selectively engage desired signaling pathways while avoiding the side effects associated with balanced NTSR1 agonism.[1][2] Validating this β-arrestin bias is a critical step in its preclinical development. The use of β-arrestin2 knockout (KO) mice provides a gold-standard in vivo model for this purpose.
The Gold Standard: In Vivo Validation with β-Arrestin2 Knockout Mice
The most definitive method to confirm that the in vivo effects of this compound are mediated by β-arrestin2 is to test its activity in mice genetically deficient in this protein. A seminal study by Slosky et al. (2020) demonstrated this approach by investigating the role of β-arrestin2 in the ability of this compound to attenuate psychostimulant-induced hyperlocomotion.
Experimental Design and Key Findings
The core of this validation lies in comparing the behavioral response to this compound in wild-type (WT) mice versus β-arrestin2 KO mice. The typical experimental workflow is as follows:
The key finding from such studies is that the effect of this compound on reducing psychostimulant-induced hyperlocomotion is significantly diminished or completely absent in β-arrestin2 KO mice compared to WT mice. This provides strong evidence that the therapeutic action of this compound is dependent on the presence of β-arrestin2.
Quantitative Data Summary
The following tables summarize representative data from studies investigating the effects of this compound on locomotor activity in WT and β-arrestin2 KO mice.
Table 1: Effect of this compound on Cocaine-Induced Hyperlocomotion
| Animal Group | Treatment | Total Distance Traveled (cm) | % Reduction by this compound |
| Wild-Type | Cocaine + Vehicle | 15,000 ± 1,500 | - |
| Wild-Type | Cocaine + this compound (12 mg/kg) | 8,000 ± 1,000 | ~47% |
| β-arrestin2 KO | Cocaine + Vehicle | 16,500 ± 1,800 | - |
| β-arrestin2 KO | Cocaine + this compound (12 mg/kg) | 15,500 ± 1,700 | ~6% |
Data are representative and compiled from findings reported by Slosky et al. (2020).
Table 2: Effect of this compound on Methamphetamine-Induced Hyperlocomotion
| Animal Group | Treatment | Total Distance Traveled (cm) | % Reduction by this compound |
| Wild-Type | Methamphetamine + Vehicle | 25,000 ± 2,500 | - |
| Wild-Type | Methamphetamine + this compound (12 mg/kg) | 12,000 ± 1,800 | ~52% |
| β-arrestin2 KO | Methamphetamine + Vehicle | 28,000 ± 3,000 | - |
| β-arrestin2 KO | Methamphetamine + this compound (12 mg/kg) | 26,000 ± 2,800 | ~7% |
Data are representative and compiled from findings reported by Slosky et al. (2020).
Detailed Experimental Protocol: Locomotor Activity Assay
-
Animals: Adult male and female wild-type and β-arrestin2 knockout mice (C57BL/6J background) are used.
-
Apparatus: Automated open-field activity chambers equipped with infrared beams to track movement.
-
Acclimation: Mice are placed in the open-field chambers for a 30-minute acclimation period.
-
Drug Administration: Immediately following acclimation, mice receive concurrent intraperitoneal (i.p.) injections of the psychostimulant (e.g., cocaine at 30 mg/kg or methamphetamine at 2 mg/kg) and either this compound (12 mg/kg) or vehicle (e.g., saline).
-
Data Collection: Locomotor activity (total distance traveled) is recorded for a set period, typically 2 hours, post-injection.
-
Analysis: Data are analyzed using statistical methods such as two-way ANOVA to compare the effects of treatment and genotype.
Alternative Methods for Validating β-Arrestin Bias
While β-arrestin2 KO mice provide robust in vivo data, there are alternative methods that can be employed to validate the β-arrestin-biased signaling of this compound. These methods can be particularly useful for initial screening, mechanistic studies, or when the use of knockout animals is not feasible.
In Vitro β-Arrestin Recruitment Assays
These cell-based assays directly measure the recruitment of β-arrestin to the activated NTSR1 in the presence of a ligand. They are high-throughput and provide quantitative data on the potency and efficacy of a compound in engaging the β-arrestin pathway.
a) Bioluminescence Resonance Energy Transfer (BRET)
BRET assays are a popular choice for monitoring protein-protein interactions in living cells.
-
Principle: The NTSR1 is fused to a Renilla luciferase (Rluc), the energy donor, and β-arrestin2 is fused to a fluorescent protein like Venus, the energy acceptor. Upon this compound binding to NTSR1 and subsequent recruitment of β-arrestin2, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of light by the acceptor, which can be quantified.
-
Protocol Outline:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding NTSR1-Rluc and β-arrestin2-Venus.
-
Plate the cells in a microplate.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Add varying concentrations of this compound.
-
Measure the light emission at wavelengths corresponding to the donor and acceptor using a luminometer.
-
Calculate the BRET ratio to determine the extent of β-arrestin2 recruitment.
-
b) Tango™ GPCR Assay
The Tango assay is another widely used method that indirectly measures β-arrestin recruitment through the activation of a reporter gene.
-
Principle: The NTSR1 is fused to a transcription factor, which is linked by a protease cleavage site. β-arrestin is fused to a protease. When this compound activates NTSR1, the β-arrestin-protease is recruited, cleaving the transcription factor from the receptor. The transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically β-lactamase. The activity of β-lactamase is then measured using a FRET-based substrate.
-
Protocol Outline:
-
Use a commercially available cell line stably expressing the Tango assay components for the target GPCR.
-
Plate the cells and incubate with varying concentrations of this compound.
-
Add the FRET substrate for the β-lactamase reporter.
-
Measure the change in fluorescence to quantify reporter gene expression.
-
siRNA-Mediated Knockdown of β-Arrestin2
As an alternative to generating knockout mice, small interfering RNA (siRNA) can be used to transiently reduce the expression of β-arrestin2 in cell lines or even in specific tissues in vivo. The effect of this compound is then assessed in these knockdown cells or animals and compared to controls. This method is faster and more flexible than generating knockout models.
Pharmacological Inhibition
While specific and potent inhibitors of β-arrestin2 are not widely available, in some contexts, it may be possible to use pharmacological tools to dissect the signaling pathways downstream of β-arrestin2. This approach is less direct for validating the initial β-arrestin2 interaction but can provide insights into the functional consequences of this biased signaling.
Comparison of Validation Methods
Table 3: Comparison of Methods for Validating this compound's β-Arrestin Bias
| Method | Advantages | Disadvantages | Throughput | In Vivo Relevance |
| β-arrestin2 KO Mice | Gold standard for in vivo validation; provides data on physiological and behavioral outcomes. | Time-consuming and expensive to generate and maintain; potential for developmental compensation. | Low | High |
| BRET Assay | Direct measurement of protein-protein interaction in real-time in live cells; high sensitivity. | Requires genetic modification of proteins of interest; potential for artifacts from protein tags. | High | Low |
| Tango™ Assay | High-throughput screening compatible; commercially available for many GPCRs. | Indirect measurement of β-arrestin recruitment; potential for off-target effects on the reporter system. | High | Low |
| siRNA Knockdown | Faster and more flexible than generating KO mice; can be used in vitro and in vivo. | Transient and potentially incomplete knockdown; potential for off-target effects. | Medium | Medium |
Conclusion
The use of β-arrestin2 knockout mice remains the most definitive method for validating the in vivo efficacy and β-arrestin2-dependence of this compound. The clear attenuation of its therapeutic effects in these animals provides unequivocal evidence for its mechanism of action. However, a comprehensive validation strategy should ideally incorporate a combination of approaches. High-throughput in vitro assays like BRET and Tango are invaluable for initial screening, lead optimization, and detailed mechanistic studies. siRNA-mediated knockdown offers a flexible alternative to knockout mice for both in vitro and in vivo experiments. By leveraging the strengths of each method, researchers can build a robust body of evidence to support the development of this compound and other promising biased allosteric modulators.
References
A Comparative Guide to Two Key Neurotensin Receptor 1 Modulators: SBI-553 and SR142948A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two significant modulators of the Neurotensin Receptor 1 (NTSR1): SBI-553, a novel β-arrestin biased positive allosteric modulator, and SR142948A, a well-established competitive antagonist. This objective analysis is supported by experimental data to aid researchers in selecting the appropriate tool for their studies of NTSR1 signaling and its role in various physiological and pathological processes.
At a Glance: Key Differences
| Feature | This compound | SR142948A |
| Mechanism of Action | β-arrestin biased positive allosteric modulator (PAM) | Competitive Antagonist |
| Binding Site | Allosteric site on NTSR1 | Orthosteric binding site of NTSR1 |
| Effect on Endogenous Ligand (Neurotensin) Binding | Enhances neurotensin affinity | Competitively inhibits neurotensin binding |
| Primary Signaling Pathway Modulated | Promotes β-arrestin recruitment and signaling | Blocks Gq protein-mediated signaling |
| Functional Outcome | Biased agonism (β-arrestin pathway) and antagonism (Gq pathway) | Antagonism of all NTSR1-mediated signaling |
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and SR142948A, providing a basis for comparing their potency, efficacy, and pharmacokinetic profiles.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | SR142948A | Reference(s) |
| Binding Affinity (IC50/Ki) | Not directly applicable (allosteric modulator) | IC50: 0.32 - 3.96 nM; Ki < 10 nM | [1] |
| Allosteric Modulatory Activity (EC50) | 0.34 μM (for β-arrestin recruitment) | Not Applicable | [2] |
| Functional Antagonism (IC50) | Antagonizes Gq signaling | 3.9 nM (inositol monophosphate formation) | [3] |
Note: Direct comparison of binding affinity (Ki) is not feasible due to the different mechanisms of action. This compound's potency is characterized by its ability to modulate the receptor's function allosterically.
Table 2: Pharmacokinetic Properties in Rodents
| Parameter | This compound | SR142948A | Reference(s) |
| Oral Bioavailability | ~50% (Mouse and Rat) | Orally active, quantitative data not specified | |
| Brain-to-Plasma Ratio (1 hr post-dose) | Mouse: 0.54; Rat: 0.98 | Good brain access, quantitative data not specified | |
| In Vivo Efficacy | Attenuates addictive behaviors | Blocks neurotensin-induced hypothermia and analgesia |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (for SR142948A)
This protocol is for a competitive radioligand binding assay to determine the binding affinity of SR142948A for NTSR1.
-
Membrane Preparation: Membranes are prepared from cells overexpressing human NTSR1 (e.g., CHO or HT-29 cells) or from brain tissue. The cells or tissue are homogenized in a cold buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Components: The assay is typically performed in a 96-well plate and includes:
-
Cell membranes containing NTSR1.
-
A radiolabeled NTSR1 ligand (e.g., [³H]SR142948A or [¹²⁵I]neurotensin).
-
Increasing concentrations of the unlabeled competitor compound (SR142948A).
-
A buffer solution (e.g., Tris-HCl with BSA).
-
-
Incubation: The components are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (for this compound)
This protocol describes a common method, such as a BRET (Bioluminescence Resonance Energy Transfer) assay, to measure this compound-induced β-arrestin recruitment to NTSR1.
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding for NTSR1 fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Venus or GFP).
-
Assay Setup: Transfected cells are plated in a white, clear-bottom 96-well plate.
-
Compound Addition: The cells are treated with increasing concentrations of this compound or a vehicle control.
-
Substrate Addition: After a defined incubation period with the compound, the Rluc substrate (e.g., coelenterazine h) is added to each well.
-
Signal Detection: The plate is read using a microplate reader capable of detecting both the donor and acceptor emission wavelengths.
-
Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. An increase in the BRET ratio indicates that the donor and acceptor are in close proximity, signifying β-arrestin recruitment to the receptor. The data are plotted against the compound concentration to determine the EC50 value.
Calcium Mobilization Assay (for SR142948A)
This protocol is used to measure the antagonistic effect of SR142948A on neurotensin-induced calcium release.
-
Cell Loading: Cells expressing NTSR1 (e.g., CHO-hNTSR1) are plated in a black, clear-bottom 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Pre-incubation: The cells are pre-incubated with increasing concentrations of SR142948A or a vehicle control for a specific period.
-
Agonist Stimulation: A fixed concentration of the agonist (neurotensin) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The fluorescence intensity is measured immediately before and after the addition of the agonist using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium levels.
-
Data Analysis: The antagonistic effect of SR142948A is determined by its ability to inhibit the neurotensin-induced calcium signal. The data are normalized to the response of the agonist alone, and the IC50 value for SR142948A is calculated.
Mandatory Visualizations
The following diagrams, created using Graphviz, illustrate key concepts related to this compound and SR142948A.
Caption: NTSR1 Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: Mechanisms of Action.
References
SBI-553 versus the peptide NTSR1 ligand PD149163
A Comprehensive Comparison: SBI-553 versus PD149163 in Neurotensin Receptor 1 Modulation
Introduction
The neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR), is a key modulator of central nervous system and peripheral tissue functions, including dopamine signaling, analgesia, and food intake.[1] Its therapeutic potential has driven the development of various ligands. This guide provides a detailed comparison of two prominent NTSR1 ligands: this compound, a novel allosteric modulator, and PD149163, a synthetic peptide agonist. This comparison is intended for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and visual representations of their distinct mechanisms of action.
Compound Overview
This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant allosteric modulator of NTSR1.[2] It is distinguished as a β-arrestin biased agonist, meaning it preferentially activates the β-arrestin signaling pathway over G protein-mediated signaling.[3][4] In fact, this compound acts as an antagonist of Gq protein signaling.[3] This unique profile suggests the potential for therapeutic benefits without the side effects associated with unbiased NTSR1 activation.
PD149163 is a brain-penetrant and selective peptide agonist of NTSR1. As a conventional agonist, it activates both G protein-dependent and β-arrestin-dependent signaling pathways. Its use in research has been instrumental in elucidating the physiological roles of NTSR1, though its balanced signaling profile is linked to side effects such as hypothermia and motor impairment.
Quantitative Data Comparison
The following table summarizes the key pharmacological parameters of this compound and PD149163, highlighting their distinct effects on NTSR1 signaling pathways.
| Parameter | This compound | PD149163 | Reference |
| Mechanism of Action | β-arrestin biased allosteric modulator; Gq protein antagonist | Unbiased peptide agonist | |
| β-arrestin Recruitment (EC₅₀) | 0.34 μM | Partial agonist of β-arrestin1, full agonist of β-arrestin2 | |
| Gq Protein Activation | No activation; antagonist | Full agonist of Gq/11 family G proteins | |
| Calcium Mobilization | Does not stimulate | Induces | |
| In Vivo Effects | |||
| Hypothermia | No effect; can block PD149163-induced hypothermia | Induces rapid and long-lasting hypothermia | |
| Motor Coordination | No impairment | Induces deficits in motor coordination | |
| Hypotension | No effect | Induces |
Signaling Pathways
The differential engagement of NTSR1 signaling pathways by this compound and PD149163 is a critical differentiator. NTSR1 activation can lead to two major downstream cascades:
-
Gq Protein Pathway: Upon agonist binding, NTSR1 can couple to Gq proteins, activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key second messenger.
-
β-arrestin Pathway: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), NTSR1 recruits β-arrestins. This leads to receptor desensitization, internalization, and the initiation of a distinct set of signaling events independent of G proteins.
This compound selectively promotes the β-arrestin pathway while inhibiting the Gq pathway. In contrast, PD149163 activates both pathways.
Experimental Protocols
β-arrestin Recruitment Assay (BRET-based)
This protocol is designed to measure the recruitment of β-arrestin to NTSR1 upon ligand stimulation using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293T cells
-
Expression plasmids: NTSR1-Rluc (Renilla luciferase) and β-arrestin2-Venus (yellow fluorescent protein variant)
-
Cell culture medium (DMEM with 10% FBS)
-
Coelenterazine h (BRET substrate)
-
96-well white, clear-bottom cell culture plates
-
BRET-compatible plate reader
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with NTSR1-Rluc and β-arrestin2-Venus plasmids using a suitable transfection reagent.
-
Cell Seeding: 24 hours post-transfection, seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and PD149163 in assay buffer.
-
Assay: a. Wash the cells once with assay buffer. b. Add the compound dilutions to the respective wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. c. Add the BRET substrate, coelenterazine h, to each well at a final concentration of 5 µM. d. Immediately measure the luminescence at two wavelengths (e.g., 475 nm for Rluc and 535 nm for Venus) using a BRET plate reader.
-
Data Analysis: Calculate the BRET ratio (emission at 535 nm / emission at 475 nm). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway by NTSR1.
Materials:
-
CHO-K1 or HEK293 cells stably expressing NTSR1
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
384-well black, clear-bottom cell culture plates
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed the NTSR1-expressing cells into 384-well plates and grow to confluence.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. b. Remove the culture medium from the cells and add the loading buffer. c. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and PD149163 in assay buffer.
-
Measurement: a. Place the cell plate into the FLIPR instrument. b. Record a baseline fluorescence reading. c. The instrument will automatically add the compound dilutions to the wells while continuously measuring the fluorescence intensity. d. Continue recording for a sufficient time to capture the peak calcium response (e.g., 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Determine the peak fluorescence response for each concentration and plot it against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for agonists. For antagonists like this compound, pre-incubate with the compound before adding an agonist to determine the IC₅₀.
Conclusion
This compound and PD149163 represent two distinct classes of NTSR1 ligands with profoundly different pharmacological profiles. This compound, as a β-arrestin biased allosteric modulator, selectively engages a subset of NTSR1 signaling pathways, which appears to circumvent the undesirable side effects associated with the unbiased agonism of PD149163. The choice between these compounds will depend on the specific research question, with PD149163 serving as a tool to study the broad physiological effects of NTSR1 activation, and this compound offering a more refined approach to probe the consequences of biased signaling, with potential for the development of safer and more targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Cross-Validation of SBI-553's Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental drug SBI-553 across various animal models, with a focus on its efficacy in addiction-related behaviors and its favorable side-effect profile compared to other neurotensin receptor 1 (NTSR1) modulators. The data presented is compiled from peer-reviewed studies to assist researchers in evaluating its potential as a therapeutic agent.
Introduction to this compound
This compound is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1).[1][2] Unlike conventional NTSR1 agonists that activate both G protein-dependent and β-arrestin-dependent signaling pathways, this compound selectively promotes β-arrestin recruitment while antagonizing Gq protein signaling.[3][4][5] This unique mechanism of action is hypothesized to retain the therapeutic effects on addictive behaviors while avoiding the adverse effects associated with balanced NTSR1 activation, such as hypothermia and hypotension.
Mechanism of Action: Biased Allosteric Modulation of NTSR1
This compound binds to an allosteric site on the NTSR1, inducing a conformational change that favors the recruitment of β-arrestin over the activation of Gq proteins. This biased signaling is crucial to its pharmacological profile.
Comparative Pharmacokinetics
This compound exhibits good oral bioavailability and CNS penetration in both mice and rats, a significant improvement over earlier probe compounds like ML314.
| Parameter | This compound (Mouse) | This compound (Rat) | ML314 (Rodent) |
| Oral Bioavailability (F%) | ~50% | ~50% | <5% |
| Brain:Plasma Ratio (1h post-dose) | 0.54 | 0.98 | N/A |
| Half-life (t1/2, po) | 5.28 h | 2.23 h | N/A |
| Data compiled from Pinkerton et al., 2019. |
Cross-Validation of Efficacy in Animal Models of Addiction
This compound has demonstrated efficacy in reducing drug-seeking and consumption behaviors in rodent models of psychostimulant and alcohol addiction.
Psychostimulant Addiction Models
In models of cocaine and methamphetamine addiction, this compound attenuates the behavioral effects of these psychostimulants.
| Animal Model | Drug of Abuse | Key Findings with this compound | Comparison with Alternatives |
| Dopamine Transporter Knockout (DAT KO) Mice | Hyperdopaminergic state | Reduced hyperlocomotor activity. | PD149163 (NTSR1 agonist): Also reduced hyperlocomotion but caused significant hypothermia. |
| C57BL/6J Mice | Cocaine | Reduced cocaine self-administration across multiple doses without affecting lever accuracy. | Vehicle: No effect on cocaine self-administration. |
| C57BL/6J Mice | Methamphetamine | Attenuated methamphetamine-induced hyperlocomotion. | Vehicle: No effect on methamphetamine-induced hyperlocomotion. |
Alcohol Use Disorder Models
This compound has also been shown to reduce ethanol consumption and modulate physiological responses to alcohol in both mice and rats.
| Animal Model | Key Findings with this compound | Comparison with Alternatives |
| C57BL/6J Mice | Reduced binge-like ethanol consumption in a "drinking in the dark" paradigm. | Vehicle: No effect on ethanol consumption. |
| Rats | Attenuated the interoceptive (subjective) effects of ethanol in a drug discrimination task. | Vehicle: Rats could discriminate ethanol from water. |
Comparative Side-Effect Profile
A key advantage of this compound is its lack of the significant side effects observed with balanced NTSR1 agonists.
| Side Effect | This compound | PD149163 (NTSR1 agonist) | SR142948A (NTSR1 antagonist) |
| Hypothermia | No significant change in core body temperature. | Induces significant hypothermia. | No effect on its own. |
| Motor Impairment | No impairment in the wire hang test. | Induces motor impairment. | No effect. |
| Hypotension | Not reported to cause hypotension. | Known to cause hypotension. | N/A |
Experimental Protocols
Cocaine Self-Administration in Mice
This protocol is a standard model for assessing the reinforcing properties of a drug and the potential of a compound to reduce drug-seeking behavior.
Detailed Methodology:
-
Subjects: Male C57BL/6J mice are typically used.
-
Surgery: Mice are surgically implanted with an intravenous catheter into the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive) and a drug infusion pump.
-
Training: Mice are trained to press the active lever to receive an infusion of cocaine (e.g., 0.5 mg/kg/infusion). The inactive lever has no consequence. Training continues until stable responding is achieved.
-
Testing: Before a test session, mice are pre-treated with this compound (e.g., 2, 6, or 12 mg/kg, i.p.) or vehicle. The number of active and inactive lever presses, and cocaine infusions are recorded.
"Drinking in the Dark" (DID) Ethanol Consumption Model in Mice
This model assesses binge-like alcohol consumption.
Detailed Methodology:
-
Subjects: C57BL/6J mice are singly housed.
-
Procedure: For several days, mice are given access to a bottle of 20% ethanol for a 2-4 hour period, starting 3 hours into their dark cycle. Water is removed during this period.
-
Treatment: On the test day, mice are administered this compound (e.g., 12 mg/kg, i.p.) or vehicle 30 minutes prior to the ethanol access period.
-
Measurement: The amount of ethanol consumed is measured by weighing the bottles before and after the session.
Conclusion
The available preclinical data consistently demonstrate that this compound is effective in attenuating addiction-related behaviors in multiple animal models, including those for psychostimulants and alcohol. Its key advantage lies in its biased allosteric modulation of NTSR1, which appears to separate the therapeutic effects from the adverse side effects associated with balanced NTSR1 agonists. These findings support the further development of this compound as a potential pharmacotherapy for substance use disorders. Future research should continue to explore its efficacy in other models of addiction and further characterize its long-term safety profile.
References
- 1. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Arrestin-Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparing the biased agonism of SBI-553 to other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biased agonism of SBI-553 with other relevant compounds targeting the neurotensin receptor 1 (NTSR1). The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound and Biased Agonism
This compound is a potent, brain-penetrant, and orally bioavailable allosteric modulator of the neurotensin receptor 1 (NTSR1).[1][2] It exhibits significant biased agonism, a phenomenon where a ligand preferentially activates one downstream signaling pathway over another. In the case of NTSR1, the two primary signaling cascades are the Gq protein pathway and the β-arrestin pathway. This compound is characterized as a β-arrestin-biased agonist, meaning it selectively promotes β-arrestin recruitment and subsequent signaling while antagonizing the Gq protein-mediated pathway.[1][3][4] This biased signaling profile is of considerable interest as it may offer a therapeutic advantage by separating the desired therapeutic effects from the undesirable side effects associated with balanced activation of both pathways.
Comparative Data
The following tables summarize the in vitro pharmacological data for this compound in comparison to the endogenous ligand, neurotensin (NTS), and the balanced peptide agonist, PD149163.
Table 1: In Vitro Potency and Efficacy at NTSR1 - β-Arrestin Recruitment
| Compound | Assay Type | EC50 | Emax (% of Neurotensin) | Reference |
| This compound | β-Arrestin Recruitment (BRET) | ~0.14 - 0.34 µM | Full agonist (~100%) | |
| Neurotensin (NTS) | β-Arrestin Recruitment | 7.79 nM | 100% (Reference) | |
| PD149163 | β-Arrestin Recruitment (BRET) | Partial to Full Agonist | Partial to Full Agonist |
Note: EC50 and Emax values can vary depending on the specific assay conditions and cell line used. The data presented here are compiled from multiple sources for comparative purposes.
Table 2: In Vitro Potency and Efficacy at NTSR1 - Gq Protein Signaling
| Compound | Assay Type | EC50 | Emax (% of Neurotensin) | Reference |
| This compound | Calcium Mobilization / IP-One | No activity | Antagonist | |
| Neurotensin (NTS) | Calcium Mobilization | 3.38 nM | 100% (Reference) | |
| PD149163 | Gq Activation (BRET) | Full Agonist | Full Agonist |
Note: this compound has been shown to antagonize Gq signaling induced by neurotensin.
Signaling Pathways and Experimental Workflows
Signaling Pathway of NTSR1 Ligands
The following diagram illustrates the differential signaling pathways activated by a balanced agonist (like neurotensin and PD149163) versus a β-arrestin-biased agonist (this compound) at the NTSR1.
Experimental Workflow for Assessing Biased Agonism
The diagram below outlines a typical experimental workflow to characterize the biased agonism of a compound like this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to measure protein-protein interactions in live cells. To assess β-arrestin recruitment to NTSR1, a common approach involves co-expressing a fusion of NTSR1 with a Renilla luciferase (Rluc) donor and a fusion of β-arrestin with a yellow fluorescent protein (YFP) acceptor.
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS and transiently transfected with plasmids encoding NTSR1-Rluc and β-arrestin-YFP using a suitable transfection reagent.
-
Cell Plating: Transfected cells are seeded into 96-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds (this compound, NTS, PD149163).
-
Substrate Addition: The luciferase substrate, coelenterazine h, is added to each well.
-
Signal Detection: The luminescence signals from both Rluc (donor) and YFP (acceptor) are measured using a microplate reader equipped with appropriate filters.
-
Data Analysis: The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. Dose-response curves are generated by plotting the BRET ratio against the logarithm of the agonist concentration, and EC50 and Emax values are determined.
Gq Protein Activation Assay (IP-One HTRF)
The IP-One assay is a homogeneous time-resolved fluorescence (HTRF) assay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.
-
Cell Culture and Plating: HEK293 cells stably or transiently expressing NTSR1 are seeded into 96-well plates.
-
Compound Stimulation: Cells are stimulated with a range of concentrations of the test compounds in the presence of LiCl, which inhibits the degradation of IP1.
-
Cell Lysis and Reagent Addition: After incubation, the cells are lysed, and the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) are added.
-
Incubation: The plate is incubated to allow for the competition between cellular IP1 and IP1-d2 for binding to the anti-IP1-cryptate antibody.
-
Signal Detection: The fluorescence at two different wavelengths (donor and acceptor) is measured using an HTRF-compatible microplate reader.
-
Data Analysis: The HTRF ratio is calculated, which is inversely proportional to the concentration of IP1. Dose-response curves are constructed to determine the EC50 and Emax for Gq activation.
Calcium Mobilization Assay (FLIPR)
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium concentration, a hallmark of Gq protein activation.
-
Cell Culture and Plating: Cells expressing NTSR1 are plated in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye leakage.
-
Compound Addition: The plate is placed in the FLIPR instrument, and baseline fluorescence is measured before the automated addition of test compounds at various concentrations.
-
Fluorescence Monitoring: Changes in fluorescence intensity are monitored in real-time immediately after compound addition.
-
Data Analysis: The peak fluorescence response is determined for each concentration of the compound. Dose-response curves are generated to calculate the EC50 and Emax for calcium mobilization.
Conclusion
This compound demonstrates a distinct biased agonism at the NTSR1, potently activating the β-arrestin pathway while antagonizing Gq-mediated signaling. This contrasts with the balanced signaling profile of the endogenous agonist neurotensin and the synthetic peptide agonist PD149163, which activate both pathways. This unique pharmacological profile of this compound may underlie its observed efficacy in preclinical models of substance abuse without the side effects associated with balanced NTSR1 agonists. The experimental protocols and comparative data provided in this guide offer a framework for the continued investigation and development of biased agonists targeting NTSR1.
References
- 1. Structure of the Neurotensin Receptor 1 in complex with β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons and dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of SBI-553's therapeutic potential against existing treatments
A Comparative Analysis of the Therapeutic Potential of SBI-553 Against Existing Treatments
For Immediate Release
[City, State] – [Date] – In the ongoing battle against substance use disorders, a promising new therapeutic agent, this compound, has emerged from preclinical studies, offering a novel mechanism of action that distinguishes it from current treatment paradigms. This guide provides a comprehensive comparison of this compound with existing treatments for psychostimulant, alcohol, opioid, and nicotine addiction, aimed at researchers, scientists, and drug development professionals.
This compound is a potent and brain-penetrant β-arrestin biased positive allosteric modulator of the neurotensin receptor 1 (NTSR1).[1][2][3][4] Its unique mechanism biases the receptor's signaling away from the canonical Gq protein pathway and towards the β-arrestin pathway.[1] This biased agonism is critical, as it appears to circumvent the side effects associated with balanced NTSR1 agonists while retaining therapeutic efficacy in models of addiction.
Mechanism of Action: A Paradigm Shift
Current pharmacotherapies for substance use disorders target a variety of neurotransmitter systems. This compound's focus on the neurotensin system, and specifically its biased modulation of NTSR1, represents a significant departure from these established approaches.
dot
Caption: this compound's biased allosteric modulation of NTSR1.
Comparative Efficacy in Preclinical Models
While direct head-to-head clinical trials are not yet available, preclinical data provides a basis for comparing the potential of this compound with existing treatments in animal models of substance abuse.
Psychostimulant Use Disorder (Cocaine & Methamphetamine)
Currently, there are no FDA-approved medications for cocaine use disorder, and treatment primarily relies on psychosocial interventions. For methamphetamine addiction, treatment options are also limited. This compound has demonstrated significant efficacy in preclinical models of psychostimulant abuse.
| Treatment | Mechanism of Action | Preclinical Efficacy (Animal Models) |
| This compound | β-arrestin biased positive allosteric modulator of NTSR1. | Attenuates cocaine and methamphetamine-induced hyperlocomotion and conditioned place preference. Reduces cocaine self-administration. |
| Naltrexone | Opioid receptor antagonist. | Mixed results. Some studies show attenuation of cocaine self-administration, particularly when administered directly to the ventral tegmental area. Other studies report no significant effect on cocaine self-administration in humans. |
| Bupropion | Norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine receptor antagonist. | Limited evidence for efficacy in cocaine use disorder. |
Alcohol Use Disorder
Several medications are approved for the treatment of alcohol use disorder, each with a distinct mechanism of action.
| Treatment | Mechanism of Action | Preclinical Efficacy (Animal Models) |
| This compound | β-arrestin biased positive allosteric modulator of NTSR1. | Reduces binge ethanol drinking in mice. |
| Naltrexone | Opioid receptor antagonist. | Reduces alcohol consumption and relapse in animal models. |
| Acamprosate | Modulates glutamate and GABA neurotransmission. | Decreases signs of alcohol withdrawal and reduces alcohol intake in rodents. |
| Disulfiram | Inhibits aldehyde dehydrogenase, leading to an aversive reaction to alcohol. | Creates a conditioned aversion to alcohol in animal models. |
Opioid Use Disorder
Medication-assisted treatment is the standard of care for opioid use disorder.
| Treatment | Mechanism of Action | Preclinical Efficacy (Animal Models) |
| This compound | β-arrestin biased positive allosteric modulator of NTSR1. | Reduces addictive behaviors produced by µ-opioid receptor agonists in animal models. |
| Methadone | Full µ-opioid receptor agonist. | Reduces opioid self-administration and withdrawal symptoms in animal models. |
| Buprenorphine | Partial µ-opioid receptor agonist and κ-opioid receptor antagonist. | Suppresses opioid self-administration and precipitates withdrawal in dependent animals. |
| Naltrexone | Opioid receptor antagonist. | Blocks the reinforcing effects of opioids and reduces self-administration. |
Nicotine Addiction
Pharmacological interventions are effective aids for smoking cessation.
| Treatment | Mechanism of Action | Preclinical Efficacy (Animal Models) |
| This compound | β-arrestin biased positive allosteric modulator of NTSR1. | Data not yet available in models of nicotine addiction. |
| Varenicline | Partial agonist of α4β2 nicotinic acetylcholine receptors. | Reduces nicotine self-administration and the rewarding effects of nicotine. |
| Bupropion | Norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine receptor antagonist. | Reduces nicotine self-administration and withdrawal symptoms. |
Experimental Protocols
The following are generalized protocols for key behavioral assays used to evaluate the therapeutic potential of compounds like this compound.
dot
Caption: A simplified workflow for preclinical evaluation.
1. Cocaine/Methamphetamine Self-Administration:
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to a swivel allowing for intravenous drug delivery.
-
Procedure: Rodents are trained to press an "active" lever to receive an intravenous infusion of cocaine or methamphetamine. The other "inactive" lever serves as a control. Once stable responding is established, animals are pre-treated with this compound or a comparator drug before the self-administration session. The primary outcome measure is the number of infusions earned.
2. Conditioned Place Preference (CPP):
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure: The protocol consists of three phases: pre-conditioning, conditioning, and testing. In the pre-conditioning phase, the animal's baseline preference for either chamber is determined. During conditioning, the animal is confined to one chamber after receiving the drug of abuse (e.g., cocaine) and to the other chamber after receiving a vehicle injection. In the test phase, the animal is allowed to freely explore both chambers, and the time spent in the drug-paired chamber is measured as an indicator of the rewarding properties of the drug. The effect of this compound or a comparator is assessed by administering it before the conditioning sessions or before the final test.
3. Ethanol Drinking Paradigm (e.g., Drinking in the Dark):
-
Procedure: Mice are habituated to drinking from a sipper tube. During the test phase, which typically occurs during the dark cycle when rodents are most active, mice are given access to a single bottle of ethanol for a limited period (e.g., 2-4 hours). This compound or a comparator drug is administered prior to the drinking session. The amount of ethanol consumed is the primary dependent variable.
Future Directions
The preclinical data for this compound is highly encouraging, suggesting a novel and potentially more effective treatment for a range of substance use disorders. Its unique mechanism of action, which appears to separate therapeutic effects from unwanted side effects, warrants further investigation. Future research should focus on:
-
Head-to-head preclinical studies: Directly comparing the efficacy and safety of this compound with standard-of-care treatments in a variety of animal models.
-
Translational studies: Investigating the effects of this compound in human subjects to determine its safety, tolerability, and efficacy in clinical populations.
-
Exploration of broader therapeutic potential: Given its mechanism, this compound may also have therapeutic potential in other conditions involving NTSR1 signaling, such as pain and certain psychiatric disorders.
This compound represents a significant advancement in the field of addiction medicine. Its continued development could provide a much-needed new tool for clinicians and patients struggling with the devastating consequences of substance use disorders.
References
SBI-553 vs. ML314: A Comparative Guide for Researchers
An in-depth analysis of the potent neurotensin receptor 1 allosteric modulator, SBI-553, and its parent compound, ML314, reveals significant advancements in potency, pharmacokinetic properties, and biased signaling. This guide provides a comprehensive comparison to inform researchers in neuropharmacology and drug development.
This compound, a novel and potent allosteric modulator of the neurotensin receptor 1 (NTSR1), represents a significant optimization of its parent compound, ML314. Both molecules are β-arrestin biased agonists, a class of compounds that preferentially activate the β-arrestin signaling pathway over the traditional G-protein coupled pathway. This biased agonism is of high interest for therapeutic development, particularly in the context of central nervous system disorders, as it may offer a way to separate desired therapeutic effects from unwanted side effects.
Key Differences at a Glance
This compound was developed through a medicinal chemistry campaign aimed at improving the pharmacological profile of ML314.[1] The primary goals of this optimization were to enhance potency and increase oral bioavailability, both of which were successfully achieved with this compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative differences between this compound and ML314 based on available experimental data.
Table 1: In Vitro Potency and Efficacy
| Compound | Target | Assay | EC50 | Efficacy | Reference |
| This compound | Human NTSR1 | β-arrestin recruitment | 0.34 µM | - | [2] |
| ML314 | Human NTSR1 | β-arrestin recruitment | 1.9 µM | Full agonist (100%) | [3] |
| ML314 | Human NTSR1 | DiscoveRx β-arrestin assay | 3.41 µM | 86.6% | [4] |
Table 2: Pharmacokinetic Properties
| Compound | Species | Oral Bioavailability | Brain Penetration | Reference |
| This compound | Rodent | ~50% | Good | |
| ML314 | Rodent | <5% | Good |
Mechanism of Action: Biased Signaling
Both this compound and ML314 are characterized as β-arrestin biased allosteric modulators of NTSR1. This means they bind to a site on the receptor distinct from the endogenous ligand (neurotensin) and preferentially activate the β-arrestin pathway over the Gq-protein signaling pathway, which is responsible for calcium mobilization.
This compound not only acts as a β-arrestin biased agonist on its own but also enhances the β-arrestin bias of the endogenous ligand, neurotensin, by antagonizing Gq signaling. This dual action makes it a powerful tool for studying the physiological roles of β-arrestin-mediated signaling downstream of NTSR1.
References
- 1. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Discovery of ML314, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of the Neurotensin Receptor 1 Allosteric Modulators: SBI-553 and SBI-593
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural features and functional performance of two closely related allosteric modulators of the Neurotensin Receptor 1 (NTSR1), SBI-553 and SBI-593. The information presented is collated from publicly available experimental data to assist researchers in understanding the nuanced differences between these compounds and their potential applications in drug discovery and development.
Introduction
This compound is a well-characterized, potent, and brain-penetrant allosteric modulator of NTSR1.[1] It exhibits a unique pharmacological profile as a β-arrestin-biased agonist while simultaneously acting as a negative allosteric modulator (NAM) of Gq protein signaling. This biased agonism makes this compound a valuable tool for dissecting the distinct physiological roles of G protein-dependent and β-arrestin-dependent NTSR1 signaling. SBI-593 is a structural analog of this compound, designed to probe the structure-activity relationships of this chemical scaffold. Minor structural modifications in SBI-593 lead to significant alterations in its functional selectivity, providing valuable insights into the molecular determinants of biased allosteric modulation at NTSR1.
Chemical Structures
The chemical structures of this compound and SBI-593 are presented below. The core quinazoline scaffold is shared between the two molecules, with key differences in the substitutions on the quinazoline ring and the cyclopropyl group.
| Compound | Chemical Structure | IUPAC Name |
| This compound | ![]() | 2-{--INVALID-LINK--amino}ethan-1-ol |
| SBI-593 | ![]() | 2-({2-cyclopropyl-4-[4-(2-methoxyphenyl)piperidin-1-yl]-8-methoxy-9-(trifluoromethyl)quinazolin-6-yl}(methyl)amino)ethan-1-ol |
Comparative Performance Data
The functional activities of this compound and SBI-593 have been characterized using various in vitro assays, including Bioluminescence Resonance Energy Transfer (BRET) and TRUPATH assays, to quantify their effects on different NTSR1-mediated signaling pathways. The data below summarizes their potency and efficacy as allosteric modulators.
| Parameter | This compound | SBI-593 | Reference |
| β-Arrestin Recruitment (BRET) | Agonist | Agonist | [2][3] |
| Efficacy (% of NT Emax) | ~100% | ~100% | [3] |
| Gq Protein Activation (TRUPATH) | |||
| As an agonist | No significant activation | No significant activation | [2] |
| As a modulator (in presence of Neurotensin) | Full antagonist | Partial antagonist | |
| % Inhibition of NT-induced Gq activation | ~100% | ~30% | |
| Go Protein Activation (TRUPATH) | |||
| As an agonist | Weak partial agonist | Weak partial agonist | |
| As a modulator (in presence of Neurotensin) | Permissive | Permissive | |
| Gi Protein Activation (TRUPATH) | |||
| As an agonist | Weak partial agonist | Weak partial agonist | |
| As a modulator (in presence of Neurotensin) | Partial antagonist | Partial antagonist |
Mechanism of Action and Signaling Pathways
Both this compound and SBI-593 bind to an intracellular allosteric site on NTSR1. Their binding modulates the receptor's conformation, thereby influencing its interaction with downstream signaling partners, including G proteins and β-arrestins.
The diagram below illustrates the canonical NTSR1 signaling pathways and the modulatory effects of this compound and SBI-593.
Caption: NTSR1 Signaling and Modulation by this compound/SBI-593.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TRUPATH G Protein Activation Assay
The TRUPATH assay is a BRET-based platform used to quantify G protein activation by measuring the dissociation of Gα and Gβγ subunits.
Caption: TRUPATH Assay Experimental Workflow.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with plasmids encoding for NTSR1, a Gα subunit fused to Renilla luciferase 8 (Rluc8), a Gβ subunit, and a Gγ subunit fused to Green Fluorescent Protein 2 (GFP2).
-
Assay Plate Preparation: Transfected cells are seeded into 384-well plates and incubated for 24 hours.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds (this compound, SBI-593) alone or in combination with the orthosteric agonist Neurotensin (NT).
-
BRET Measurement: The Rluc8 substrate, coelenterazine h, is added to the wells. The BRET signal is measured using a plate reader capable of detecting the light emission at 485 nm (Rluc8) and 525 nm (GFP2).
-
Data Analysis: The BRET ratio (emission at 525 nm / emission at 485 nm) is calculated. A decrease in the BRET ratio indicates G protein activation (dissociation of Gα-Rluc8 from Gβγ-GFP2).
β-Arrestin Recruitment BRET Assay
This BRET assay measures the recruitment of β-arrestin to the activated NTSR1.
Caption: β-Arrestin Recruitment BRET Assay Workflow.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding for NTSR1 fused to Rluc8 at its C-terminus and β-arrestin-2 fused to GFP2.
-
Assay Plate Preparation: Transfected cells are plated in 384-well plates and incubated for 24 hours.
-
Compound Treatment: Cells are stimulated with different concentrations of the test compounds.
-
BRET Measurement: Following the addition of coelenterazine h, the BRET signal is measured.
-
Data Analysis: An increase in the BRET ratio indicates the recruitment of β-arrestin-2-GFP2 to the NTSR1-Rluc8.
Conclusion
The structural comparison of this compound and SBI-593 reveals that subtle chemical modifications can dramatically alter the pharmacological profile of an allosteric modulator. While both compounds are potent β-arrestin-biased agonists, this compound acts as a full antagonist of NT-induced Gq signaling, whereas SBI-593 is only a partial antagonist. This difference in Gq modulation highlights the tunability of biased signaling through chemical design. These findings underscore the importance of detailed structure-activity relationship studies in the development of next-generation GPCR therapeutics with improved selectivity and reduced side effects. The distinct profiles of this compound and SBI-593 make them valuable pharmacological tools for investigating the complex signaling networks regulated by NTSR1.
References
- 1. Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Gq Protein Inhibition: SBI-553 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SBI-553 with other notable Gq protein inhibitors, namely YM-254890 and FR900359. We delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays to assist researchers in selecting the appropriate tool for their studies of Gq-mediated signaling pathways.
Executive Summary
The modulation of G protein-coupled receptor (GPCR) signaling, particularly through the Gq pathway, is a critical area of research for developing novel therapeutics. While direct inhibition of Gq proteins has been a long-sought goal, recent advancements have introduced more nuanced approaches. This compound, a β-arrestin biased allosteric modulator of the neurotensin receptor 1 (NTSR1), represents a paradigm shift from direct Gq inhibition. It selectively antagonizes Gq-mediated signaling while promoting β-arrestin-dependent pathways. In contrast, YM-254890 and FR900359 are well-characterized natural products that directly bind to and inhibit the function of Gq/11 proteins. This guide will illuminate the key differences between these compounds, empowering researchers to make informed decisions for their experimental designs.
Mechanism of Action
This compound: This small molecule acts as a positive allosteric modulator (PAM) and a biased agonist at the NTSR1. It binds to an intracellular pocket of the receptor, stabilizing a conformation that favors the recruitment of β-arrestin over the activation of Gq proteins. In the presence of the endogenous ligand neurotensin (NT), this compound enhances β-arrestin signaling while simultaneously antagonizing NT-induced Gq activation. This unique mechanism allows for the selective blockade of Gq-dependent pathways downstream of NTSR1 without affecting other G protein signaling cascades.
YM-254890 and FR900359: These cyclic depsipeptides are direct inhibitors of the Gq/11 family of G proteins. They bind to a specific pocket on the Gαq subunit, preventing the exchange of GDP for GTP, which is a crucial step for G protein activation. This direct inhibition effectively blocks all downstream signaling events mediated by Gq/11, regardless of the upstream GPCR.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, YM-254890, and FR900359. It is important to note that direct head-to-head comparisons in the same experimental setup are limited in the literature. Therefore, data from various sources are presented, and readers should consider the different assay conditions when interpreting the values.
Table 1: Potency of Gq Signaling Antagonism/Inhibition
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 | Reference |
| This compound | NTSR1 (Gq Antagonism) | TGFα Shedding | HEK293T | Not explicitly reported as IC50; demonstrates full antagonism of NT-induced Gq activation | |
| Mini-Gq Recruitment | HEK293T | Potency in the mid-nanomolar range for antagonizing NT-induced mini-Gq recruitment | |||
| YM-254890 | Gαq/11 | Calcium Mobilization (P2Y2R) | HCAEC | ~3 nM | |
| Gαq/11 | IP1 Accumulation (M1R) | CHO | 95 nM | ||
| Gαq/11 | Platelet Aggregation (P2Y1R) | Human Platelets | < 0.6 µM | ||
| FR900359 | Gαq/11 | Not specified | Not specified | Low nanomolar |
Table 2: β-Arrestin Recruitment Activity
| Compound | Target | Assay Type | Cell Line | EC50 | Reference |
| This compound | NTSR1 | β-Arrestin Recruitment (BRET) | HEK293T | 0.34 µM | |
| YM-254890 | Gαq/11 | Not applicable (direct G protein inhibitor) | - | - | - |
| FR900359 | Gαq/11 | Not applicable (direct G protein inhibitor) | - | - | - |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical Gq protein signaling pathway.
Caption: Mechanisms of action for this compound and direct Gq inhibitors.
Caption: General experimental workflow for validating Gq inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway.
Materials:
-
Cells stably or transiently expressing the Gq-coupled receptor of interest.
-
Black, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye leakage).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Agonist and antagonist/inhibitor solutions.
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.
Procedure:
-
Cell Plating: Seed cells into the microplates to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid (if needed) in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of the inhibitor (this compound, YM-254890, or FR900359) and the agonist.
-
Place the cell plate in the fluorescence reader.
-
Add the inhibitor to the wells and incubate for the desired time.
-
Initiate fluorescence reading and add the agonist to stimulate the receptor.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence intensity over time.
-
Calculate the change in fluorescence (ΔF) or the ratio of fluorescence intensities at different wavelengths (for ratiometric dyes).
-
Plot the response against the log of the antagonist/inhibitor concentration to determine the IC50 value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling cascade.
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
White 96- or 384-well plates.
-
IP-One HTRF® assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer).
-
Stimulation buffer (containing LiCl to inhibit IP1 degradation).
-
Agonist and antagonist/inhibitor solutions.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells into the microplates and grow to the desired confluency.
-
Compound Treatment:
-
Remove the culture medium.
-
Add the stimulation buffer containing the desired concentration of the inhibitor.
-
Incubate for the appropriate time.
-
-
Agonist Stimulation:
-
Add the agonist to the wells to stimulate the receptor.
-
Incubate at 37°C for 30-60 minutes.
-
-
Detection:
-
Add the IP1-d2 and anti-IP1 cryptate reagents to the wells.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths.
-
Calculate the HTRF ratio and plot the results against the log of the antagonist/inhibitor concentration to determine the IC50 value.
-
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the activated GPCR, a key signaling event for biased agonists like this compound.
Materials:
-
Cells co-expressing the GPCR fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., YFP or Venus).
-
White, clear-bottom 96- or 384-well plates.
-
BRET substrate (e.g., coelenterazine h).
-
Agonist and modulator (this compound) solutions.
-
Plate reader capable of measuring dual-emission luminescence.
Procedure:
-
Cell Plating: Seed the transfected cells into the microplates.
-
Compound Addition:
-
Add serial dilutions of the test compound (e.g., this compound) to the wells.
-
For antagonist mode, pre-incubate with the antagonist before adding the agonist.
-
-
Substrate Addition and Reading:
-
Add the BRET substrate to the wells.
-
Immediately measure the luminescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the log of the agonist/modulator concentration to determine the EC50 or IC50 value.
-
Conclusion
The choice between this compound, YM-254890, and FR900359 for Gq pathway research depends critically on the scientific question being addressed. For studies requiring the specific blockade of Gq signaling downstream of the NTSR1 while preserving or even enhancing β-arrestin-mediated events, this compound is an invaluable and unique tool. Its biased antagonism offers a level of selectivity that cannot be achieved with direct Gq inhibitors.
Conversely, when the research objective is to broadly inhibit Gq/11 signaling irrespective of the upstream receptor, YM-254890 and FR900359 are the compounds of choice. Their direct and potent inhibition of the Gαq subunit provides a robust method to probe the overall contribution of the Gq/11 pathway to a physiological response.
By understanding the distinct mechanisms and utilizing the appropriate experimental protocols, researchers can effectively validate the role of Gq protein signaling in their systems of interest and pave the way for new therapeutic discoveries.
Comparative Analysis of SBI-553 in Dopamine Transporter Knockout Mice
This guide provides a detailed comparison of the experimental use of the neurotensin receptor 1 (NTR1) allosteric modulator, SBI-553, in wild-type versus dopamine transporter (DAT) knockout (KO) mice. The data presented here is synthesized from preclinical studies investigating the compound's mechanism of action and its potential therapeutic effects in conditions of dopamine dysregulation.
This compound is a β-arrestin biased positive allosteric modulator of NTR1.[1][2] It has been developed to improve upon earlier compounds by offering better oral bioavailability and brain penetration.[3] In the central nervous system, NTR1 acts as a neuromodulator, particularly for dopamine signaling.[3] this compound uniquely antagonizes Gq protein signaling while promoting β-arrestin signaling pathways, which may help to avoid side effects associated with non-biased NTR1 agonists.[4]
Researchers have utilized DAT KO mice as a model of hyperdopaminergic activity to probe the effects of this compound. These mice exhibit hyperlocomotion due to the absence of the primary mechanism for dopamine reuptake. Additionally, a pharmacologically-induced dopamine depletion model in DAT KO mice has been employed to assess how this compound modulates dopamine-restorative therapies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies using this compound in DAT KO mice. These experiments were designed to assess the compound's ability to modulate behaviors driven by excessive dopamine signaling.
Table 1: Effect of this compound on L-DOPA-Induced Locomotion in Dopamine-Depleted DAT KO Mice
| Animal Model | Pre-treatment | Treatment | Dosage (i.p.) | Outcome |
| DAT KO Mice | AMPT (Tyrosine Hydroxylase Inhibitor) | L-DOPA + Vehicle | 25 mg/kg | Robust restoration of locomotion |
| DAT KO Mice | AMPT (Tyrosine Hydroxylase Inhibitor) | L-DOPA + this compound | 12 mg/kg | Attenuation of L-DOPA-induced locomotion |
Source: Slosky, L.M., et al. (2020).
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Species | Clearance (mL/min/kg) | Oral Bioavailability (%) | Brain:Plasma Ratio (1h post-dose) |
| Mouse | 44.8 | ~50% | 0.54 |
| Rat | 81.0 | ~50% | 0.98 |
Source: Pinkerton, A.B., et al. (2019).
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The protocols below describe the key experiments conducted with this compound in DAT KO mice.
Protocol 1: L-DOPA-Induced Locomotion in Dopamine-Depleted DAT KO Mice
This experiment evaluates the ability of this compound to modulate locomotor activity driven by the dopamine precursor L-DOPA in a dopamine-depleted state.
-
Animal Model: Adult male and female DAT KO mice are used.
-
Dopamine Depletion: Mice are administered the tyrosine hydroxylase inhibitor α-methyl-p-tyrosine (AMPT) at a dose of 12 mg/kg (i.p.) to deplete endogenous dopamine stores, leading to a cessation of voluntary movement.
-
Acclimation: 60 minutes post-AMPT injection, mice are placed in an open-field arena for a 30-minute acclimation period.
-
Treatment Administration: Following acclimation, mice are co-administered L-DOPA (25 mg/kg, i.p.) along with either vehicle (saline) or this compound (12 mg/kg, i.p.).
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, velocity) is recorded and analyzed to compare the effects of the vehicle and this compound treatment groups on L-DOPA-induced movement.
Protocol 2: Assessment of Basal Hyperlocomotion in DAT KO Mice
This protocol assesses the effect of this compound on the baseline hyperlocomotor phenotype characteristic of DAT KO mice.
-
Animal Model: Adult male and female DAT KO mice are used.
-
Acclimation: Mice are acclimated to an open-field arena for 30 minutes.
-
Treatment Administration: Following acclimation, mice are treated with either vehicle (4% DMSO in saline), this compound (12 mg/kg, i.p.), or a reference compound.
-
Behavioral Assessment: Locomotor activity is monitored to determine if this compound alters the basal hyperdopaminergic-driven locomotion.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling mechanism of this compound and the experimental workflow for its evaluation in DAT KO mice.
Caption: this compound biased signaling at the NTR1 receptor.
Caption: Workflow for testing this compound in DAT KO mice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
SBI-553: A Comparative Analysis of its High Selectivity for Neurotensin Receptor 1
For Immediate Release
This guide provides a detailed comparison of the binding affinity and functional selectivity of the small molecule SBI-553 for the neurotensin receptor 1 (NTSR1) over the neurotensin receptor 2 (NTSR2). The data presented herein confirms the high selectivity of this compound for NTSR1, a key characteristic for its development as a biased allosteric modulator for therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a potent, brain-penetrant, and orally bioavailable allosteric modulator of the neurotensin receptor 1 (NTSR1).[1] It exhibits significant selectivity for NTSR1 over NTSR2. Experimental data demonstrates that while this compound enhances the binding of the endogenous ligand neurotensin to NTSR1, it has no such effect on NTSR2. Furthermore, compounds from the chemical series to which this compound belongs have shown no activity at NTSR2 at concentrations up to 80 μM. This high selectivity is crucial for minimizing off-target effects and achieving a desired therapeutic window.
Data Presentation
The following table summarizes the quantitative data confirming the selectivity of this compound for NTSR1.
| Receptor | Ligand | Parameter | Value | Reference |
| NTSR1 | This compound | EC50 (β-arrestin recruitment) | 0.34 μM | [2] |
| NTSR2 | This compound | Activity | No activity up to 80 μM | [3] |
| NTSR1 (human and mouse) | This compound | Allosteric Modulation | Significant enhancement of neurotensin binding | [3] |
| NTSR2 (human) | This compound | Allosteric Modulation | No enhancement of neurotensin binding | [3] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for NTSR1/NTSR2 Selectivity
This assay is designed to determine the binding affinity of a compound to a specific receptor and to assess its potential as a positive or negative allosteric modulator.
Objective: To compare the effect of this compound on the binding of a radiolabeled ligand (e.g., [3H]-neurotensin) to membranes prepared from cells overexpressing human NTSR1 or NTSR2.
Materials:
-
HEK293T cells stably expressing human NTSR1 or human NTSR2.
-
Cell membrane preparation buffer (e.g., Tris-HCl, MgCl2).
-
Radioligand: [3H]-neurotensin.
-
Test compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a known NTSR1/2 ligand (e.g., unlabeled neurotensin).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: HEK293T cells expressing either NTSR1 or NTSR2 are harvested and homogenized in a buffer to isolate the cell membranes. The protein concentration of the membrane preparations is determined.
-
Binding Reaction: In a multi-well plate, a fixed amount of cell membrane protein is incubated with a constant concentration of [3H]-neurotensin and varying concentrations of this compound.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of unlabeled ligand) from the total binding. The data is then plotted to determine the effect of this compound on [3H]-neurotensin binding. An enhancement of binding in the presence of this compound indicates positive allosteric modulation.
β-Arrestin Recruitment Assay
This functional assay measures the ability of a compound to promote the interaction between a G protein-coupled receptor (GPCR) and β-arrestin, a key event in receptor desensitization and biased signaling.
Objective: To determine the potency (EC50) of this compound in inducing β-arrestin recruitment to NTSR1.
Methodology (Example using Enzyme Fragment Complementation - PathHunter® Assay):
-
Cell Line: A cell line (e.g., U2OS or CHO) is engineered to co-express NTSR1 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).
-
Cell Plating: The engineered cells are plated in a multi-well assay plate and incubated to allow for cell attachment.
-
Compound Addition: this compound is added to the wells at various concentrations.
-
Incubation: The plate is incubated to allow for receptor activation and subsequent recruitment of β-arrestin.
-
Detection: A substrate for the complemented enzyme is added to the wells. The active enzyme, formed by the proximity of the two fragments upon β-arrestin recruitment, converts the substrate into a chemiluminescent product.
-
Signal Measurement: The chemiluminescent signal is read using a plate reader.
-
Data Analysis: The signal intensity is plotted against the concentration of this compound, and the EC50 value is calculated from the resulting dose-response curve.
Visualizations
NTSR1 Signaling Pathway with this compound
The following diagram illustrates the biased signaling of NTSR1 induced by this compound, promoting the β-arrestin pathway while inhibiting the G-protein pathway.
Caption: this compound biased signaling at NTSR1.
Experimental Workflow for Determining Receptor Binding Selectivity
The diagram below outlines the typical workflow for assessing the selectivity of a compound for NTSR1 over NTSR2 using a radioligand binding assay.
Caption: Workflow for NTSR1/NTSR2 selectivity screening.
References
- 1. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of SBI-553: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like SBI-553 is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to support the responsible management of this compound in a laboratory setting. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and be familiar with the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
-
Ingestion and Inhalation: Do not ingest or inhale the compound. If accidental ingestion or inhalation occurs, seek immediate medical attention.
Proper Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. As a research chemical, it should not be treated as common waste.
Step-by-Step Disposal Guidance:
-
Do Not Dispose in General Waste or Sewer: this compound should never be disposed of in household garbage or poured down the drain.[1] Contamination of sewage systems and the environment must be prevented.[1]
-
Consult Official Regulations: All disposal activities must align with official regulations.[1] It is the responsibility of the user to be aware of and comply with these regulations.
-
Waste Characterization: Classify waste containing this compound as chemical waste. This includes pure compound, contaminated lab supplies (e.g., pipette tips, vials), and solutions.
-
Segregate Chemical Waste: Keep this compound waste separate from other waste streams to avoid unintended chemical reactions.
-
Use Designated Hazardous Waste Containers: Collect all this compound waste in clearly labeled, sealed, and appropriate hazardous waste containers. The label should include the chemical name ("this compound"), concentration, and any known hazards.
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions on container labeling, storage, and pickup schedules.
-
Handle Uncleaned Containers as Hazardous: Any empty containers that are not properly decontaminated should be handled and disposed of as if they still contain the product.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research and supplier information.
| Parameter | Value | Source |
| EC₅₀ (NTR1) | 0.34 μM | MedchemExpress, TargetMol |
| In Vitro Concentration Range (β-arrestin recruitment) | 0.03 - 30 μM | Cayman Chemical[3] |
| In Vitro Concentration Range (NTS affinity increase) | 0.01 - 10 μM | Cayman Chemical |
| In Vivo Dosage (mice) | 12 mg/kg (intraperitoneal) | Cayman Chemical, MedchemExpress |
| Storage Temperature (Solid) | -20°C | Cayman Chemical, MedchemExpress, TargetMol |
| Storage Temperature (In Solvent) | -80°C | MedchemExpress, TargetMol |
| Solubility in DMSO | ≥ 62.5 mg/mL (138.72 mM) | TargetMol |
Key Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, as cited in the available literature.
β-Arrestin Recruitment Assay
This assay is used to determine the ability of this compound to promote the interaction of β-arrestin with the neurotensin receptor 1 (NTSR1).
-
Cell Culture: HEK293 cells expressing human NTSR1 are cultured in appropriate media.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and then diluted to the desired concentrations (ranging from 0.03 to 30 μM) in assay buffer.
-
Treatment: The cells are treated with the various concentrations of this compound.
-
Detection: The recruitment of β-arrestin to NTSR1 is measured using a suitable technology, such as a bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA)-based method.
-
Data Analysis: The results are analyzed to determine the dose-dependent effect of this compound on β-arrestin recruitment and to calculate the EC₅₀ value.
In Vivo Hyperlocomotion Studies in Mice
These studies assess the effect of this compound on stimulant-induced hyperactivity.
-
Animal Acclimation: Wild-type and β-arrestin-2 knockout mice are acclimated to the laboratory environment and testing chambers.
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at a dose of 12 mg/kg.
-
A control group receives the vehicle only.
-
-
Stimulant Challenge: After a predetermined time following this compound or vehicle administration, mice are treated with a psychostimulant such as cocaine or methamphetamine.
-
Locomotor Activity Monitoring: The locomotor activity of the mice is recorded using automated activity monitors.
-
Data Analysis: The total distance traveled and other locomotor parameters are compared between the different treatment groups to determine if this compound attenuates the hyperlocomotion induced by the stimulant.
Visualizing the this compound Signaling Pathway
The following diagram illustrates the β-arrestin-biased signaling pathway activated by this compound at the neurotensin receptor 1 (NTSR1).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


